3-ethynyl-N-(3-methylcyclopentyl)aniline
Description
BenchChem offers high-quality 3-ethynyl-N-(3-methylcyclopentyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethynyl-N-(3-methylcyclopentyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C14H17N |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
3-ethynyl-N-(3-methylcyclopentyl)aniline |
InChI |
InChI=1S/C14H17N/c1-3-12-5-4-6-13(10-12)15-14-8-7-11(2)9-14/h1,4-6,10-11,14-15H,7-9H2,2H3 |
InChI Key |
ITTMEEKGKNJAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NC2=CC=CC(=C2)C#C |
Origin of Product |
United States |
3-ethynyl-N-(3-methylcyclopentyl)aniline chemical properties
An In-Depth Technical Guide to 3-Ethynyl-N-(3-methylcyclopentyl)aniline: Structural Utility, Reactivity, and Application in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the design of targeted therapeutics relies heavily on versatile, bifunctional building blocks. 3-ethynyl-N-(3-methylcyclopentyl)aniline (CAS: 1339358-52-9) [1] emerges as a highly specialized scaffold, combining the hydrogen-bonding capacity of a secondary aniline, the steric tunability of a substituted cyclopentyl ring, and the bioorthogonal reactivity of a terminal alkyne. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic reactivity, and self-validating protocols for its integration into high-throughput drug discovery workflows, particularly in the synthesis of kinase inhibitor libraries.
Structural & Physicochemical Profiling
The utility of 3-ethynyl-N-(3-methylcyclopentyl)aniline lies in its precise spatial geometry. The secondary amine acts as a critical hinge-binding motif (hydrogen bond donor/acceptor) in kinase ATP-binding pockets. Concurrently, the 3-methylcyclopentyl group is strategically designed to project into adjacent hydrophobic back-pockets (such as the DFG-out pocket). The methyl substitution on the cyclopentyl ring introduces a pseudo-asymmetric center that restricts the ring's conformational flexibility, reducing the entropic penalty upon target binding.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Pharmacological Relevance |
| CAS Number | 1339358-52-9 | Unique identifier for procurement and library registration[1]. |
| Molecular Formula | C₁₄H₁₇N | Essential for exact mass calculation in LC-MS tracking. |
| Molecular Weight | 199.29 g/mol | Ideal low-MW fragment; allows significant downstream mass addition without violating Lipinski's Rule of 5. |
| cLogP (Predicted) | ~3.8 | Favorable lipophilicity for cell membrane permeability; drives hydrophobic pocket partitioning. |
| H-Bond Donors | 1 (Secondary Amine) | Facilitates critical interaction with the kinase hinge region backbone (e.g., Met/Cys residues). |
| H-Bond Acceptors | 1 (Amine Nitrogen) | Modulates the pKa of the conjugate acid, influencing physiological ionization. |
Mechanistic Reactivity & Synthetic Workflows
The terminal alkyne at the meta-position of the aniline core is the primary vector for diversification. It is primed for two major synthetic pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling.
The CuAAC Pathway (Click Chemistry)
The CuAAC reaction transforms the terminal alkyne into a 1,4-disubstituted 1,2,3-triazole. Mechanistically, the reaction requires the formation of a copper(I)-acetylide intermediate. The choice of catalyst system is critical: using Cu(II) salts (like CuSO₄) in conjunction with sodium ascorbate ensures a continuous, in situ reduction to the active Cu(I) species, preventing the oxidative homocoupling (Glaser coupling) of the alkyne that plagues unoptimized systems.
The Sonogashira Cross-Coupling Pathway
For extending the pharmacophore without introducing the polarity of a triazole, the is employed. This palladium-catalyzed, copper-cocatalyzed process couples the terminal alkyne with aryl or vinyl halides. The mechanism relies on the transmetalation of the copper-acetylide to a Pd(II) intermediate, followed by reductive elimination to form the internal alkyne[2].
Fig 1. Synthetic diversification pathways of 3-ethynyl-N-(3-methylcyclopentyl)aniline.
Table 2: CuAAC Reaction Optimization & Causality Matrix
| Solvent System | Catalyst System | Yield (%) | Mechanistic Causality |
| DMF | CuI / DIPEA | < 40% | Basic conditions with trace O₂ promote Glaser homocoupling over cycloaddition. |
| t-BuOH / H₂O (1:1) | CuSO₄ / Na-Ascorbate | > 90% | Ascorbate maintains Cu(I) state; protic water stabilizes the metallacycle transition state. |
| THF | Cu(MeCN)₄PF₆ / TBTA | 85% | TBTA ligand physically shields Cu(I) from disproportionation and oxidation. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocol for the CuAAC modification of 3-ethynyl-N-(3-methylcyclopentyl)aniline is designed as a self-validating system . Each step includes an analytical checkpoint to confirm causality and prevent downstream failures.
Protocol: Synthesis of 1,4-Disubstituted Triazole Derivatives via CuAAC
Reference Standard: Adapted from the foundational .
Step 1: Scaffold Preparation & Solvation
-
Action: Dissolve 1.0 eq (199 mg, 1.0 mmol) of 3-ethynyl-N-(3-methylcyclopentyl)aniline and 1.1 eq of the desired organic azide in 5 mL of a 1:1 mixture of tert-butanol and water.
-
Causality: The biphasic/protic solvent mixture is crucial. The organic phase dissolves the hydrophobic aniline, while the aqueous phase stabilizes the highly polar Cu(I)-acetylide transition state.
-
Validation Checkpoint: Solution should be homogeneous or a fine suspension. Take a baseline LC-MS aliquot; the starting material should show an [M+H]⁺ peak at m/z 200.1.
Step 2: Catalyst Activation (In Situ Reduction)
-
Action: Add 0.05 eq of CuSO₄·5H₂O (12.5 mg) dissolved in 0.5 mL H₂O, followed immediately by 0.1 eq of sodium ascorbate (19.8 mg) dissolved in 0.5 mL H₂O.
-
Causality: Sodium ascorbate acts as a mild reducing agent, converting Cu(II) to the catalytically active Cu(I). Adding them sequentially prevents premature catalyst degradation.
-
Validation Checkpoint: The reaction mixture must undergo a distinct color change from pale blue (Cu²⁺) to bright yellow/orange, indicating the successful formation of the Cu(I) species.
Step 3: Cycloaddition & Monitoring
-
Action: Stir the reaction vigorously at room temperature for 12 hours.
-
Causality: Room temperature is sufficient due to the low activation energy of the Cu-catalyzed pathway. Heating is avoided to prevent thermal degradation of the azide.
-
Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The terminal alkyne proton (~3.0 ppm in ¹H NMR) must completely disappear, confirming total consumption of the starting material.
Step 4: Reaction Quench & Copper Removal
-
Action: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl containing 5% EDTA. Stir for 30 minutes.
-
Causality: EDTA acts as a hexadentate chelator, sequestering copper ions. This prevents residual heavy metals from interfering in subsequent biological assays (e.g., false positives in kinase inhibition assays).
-
Validation Checkpoint: The aqueous layer will turn deep blue as the Cu-EDTA complex forms, leaving the organic product phase clean.
Step 5: Isolation
-
Action: Extract with EtOAc (3 x 15 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.
Fig 2. Self-validating experimental workflow for CuAAC modification.
Conclusion
3-ethynyl-N-(3-methylcyclopentyl)aniline is a highly privileged scaffold for modern drug discovery. By understanding the mechanistic causality behind its reactivity—specifically the orthogonal nature of its alkyne and secondary amine groups—researchers can reliably deploy it in the synthesis of complex, targeted therapeutic libraries. Adhering to the self-validating protocols outlined above ensures high-fidelity chemical outputs, minimizing false positives in downstream pharmacological screening.
References
-
Title: A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes Source: Angewandte Chemie International Edition, 41(14), 2596-2599. (2002). URL: [Link]
-
Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews, 107(3), 874-922. (2007). URL: [Link]
Sources
A Predictive Guide to the Spectroscopic Characterization of 3-ethynyl-N-(3-methylcyclopentyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for the novel compound 3-ethynyl-N-(3-methylcyclopentyl)aniline. In the absence of direct experimental spectra for this specific molecule, this document synthesizes information from analogous structures and foundational spectroscopic principles to construct a comprehensive set of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By dissecting the molecule into its constituent parts—the 3-ethynylaniline core and the N-(3-methylcyclopentyl) substituent—we can forecast the key spectral features that would confirm its structure. This guide also outlines the detailed experimental protocols for acquiring and processing such data, offering a robust framework for researchers engaged in the synthesis and characterization of novel aniline derivatives.
Introduction: The Rationale for Predictive Spectroscopic Analysis
The synthesis of novel organic compounds is a cornerstone of drug discovery and materials science. A critical step in this process is the unambiguous structural confirmation of the synthesized molecule. While direct experimental data is the gold standard, predictive analysis based on well-understood spectroscopic principles and data from structurally related compounds is an invaluable tool for researchers. This is particularly true for novel molecules like 3-ethynyl-N-(3-methylcyclopentyl)aniline, where a priori knowledge of the expected spectroscopic fingerprint can guide synthesis, purification, and final characterization.
This guide will provide an in-depth, predictive exploration of the key spectroscopic features of 3-ethynyl-N-(3-methylcyclopentyl)aniline. We will leverage existing data for 3-ethynylaniline (also known as 3-aminophenylacetylene) and various N-alkylanilines to build a comprehensive picture of the expected ¹H NMR, ¹³C NMR, IR, and MS data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-ethynyl-N-(3-methylcyclopentyl)aniline. These predictions are based on an analysis of the known data for 3-ethynylaniline and the expected influence of the N-(3-methylcyclopentyl) group.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |
| Aromatic H (H-5) | ~7.15 | t | 1H | J ≈ 7.8 |
| Aromatic H (H-6) | ~6.95 | d | 1H | J ≈ 7.7 |
| Aromatic H (H-2) | ~6.85 | s | 1H | - |
| Aromatic H (H-4) | ~6.65 | d | 1H | J ≈ 8.1 |
| N-H | ~3.80 | br s | 1H | - |
| Acetylenic H | ~3.08 | s | 1H | - |
| N-CH (cyclopentyl) | ~3.60 | m | 1H | - |
| CH (methyl-bearing, cyclopentyl) | ~1.90 | m | 1H | - |
| CH₂ (cyclopentyl) | 1.20 - 1.80 | m | 6H | - |
| CH₃ (methyl) | ~1.05 | d | 3H | J ≈ 6.5 |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 101 MHz
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-N | ~148 |
| Aromatic C | ~129, ~123, ~117, ~113 |
| Acetylenic C-H | ~84 |
| Acetylenic C-Ar | ~77 |
| N-CH (cyclopentyl) | ~55-60 |
| CH (methyl-bearing, cyclopentyl) | ~35-40 |
| CH₂ (cyclopentyl) | ~25-35 |
| CH₃ (methyl) | ~20 |
Predicted IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3400 | Medium |
| Acetylenic C-H Stretch | ~3300 | Strong, sharp |
| Aromatic C-H Stretch | ~3050 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Strong |
| C≡C Stretch | ~2100 | Weak to medium |
| Aromatic C=C Stretch | 1600, 1580 | Medium to strong |
| N-H Bend | ~1500 | Medium |
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 213 | Molecular Ion |
| [M-CH₃]⁺ | 198 | Loss of methyl group |
| [M-C₅H₉]⁺ | 144 | Loss of methylcyclopentyl group |
Interpretation and Rationale
The predicted data above is derived from a logical, stepwise analysis of the molecule's structure.
The 3-Ethynylaniline Core
The foundational spectroscopic data for 3-ethynylaniline provides the basis for our predictions. The aromatic protons of 3-ethynylaniline typically appear in the range of 6.6-7.2 ppm, with characteristic splitting patterns due to their coupling. The acetylenic proton gives a sharp singlet around 3.06 ppm, and the amine protons appear as a broad singlet around 3.69 ppm.[1] The IR spectrum of 3-ethynylaniline shows characteristic peaks for the -NH₂, -C≡C-H, and aromatic C-H bonds.[1]
The Influence of the N-(3-methylcyclopentyl) Group
The addition of the 3-methylcyclopentyl group to the nitrogen atom is expected to introduce several key changes to the spectroscopic data:
-
¹H NMR: The N-H signal will shift and will now integrate to a single proton. A new multiplet will appear for the proton on the cyclopentyl ring directly attached to the nitrogen (N-CH). The remaining cyclopentyl protons and the methyl group will introduce a series of multiplets and a doublet, respectively, in the aliphatic region of the spectrum (1.0-2.0 ppm).
-
¹³C NMR: New signals corresponding to the carbons of the 3-methylcyclopentyl group will appear in the aliphatic region of the spectrum. The chemical shift of the aromatic carbon attached to the nitrogen will also be affected by the alkyl substituent.
-
IR: The N-H stretch will now be a single peak, characteristic of a secondary amine, as opposed to the two peaks seen for the primary amine of 3-ethynylaniline.[2] Strong C-H stretching bands from the cyclopentyl and methyl groups will be prominent in the 2850-2960 cm⁻¹ region.
-
MS: The molecular weight will increase to 213 g/mol . Fragmentation patterns will likely involve the loss of the methyl group and the entire methylcyclopentyl substituent.
Experimental Protocols
To experimentally verify the predicted data, the following protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 3-ethynyl-N-(3-methylcyclopentyl)aniline in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: The raw data should be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[1]
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the neat compound can be placed directly on the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The spectrum should be baseline-corrected.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Spectroscopic Relationships
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the molecular structure and the expected data.
Caption: Workflow for Spectroscopic Characterization.
Caption: Correlation of Molecular Fragments to ¹H NMR Regions.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3-ethynyl-N-(3-methylcyclopentyl)aniline. By leveraging existing data for structurally similar compounds, we have established a detailed set of expected NMR, IR, and MS data. The outlined experimental protocols provide a clear path for the empirical validation of these predictions. This approach of predictive spectroscopy serves as a powerful tool for researchers, enabling them to anticipate the analytical signatures of novel compounds and to more efficiently guide their synthesis and characterization efforts.
References
- BenchChem. Validating the Structure of 3-Aminophenylacetylene: A Comparative Guide to Spectroscopic Techniques.
- Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
Sources
Whitepaper: Mechanism of Action and Bioorthogonal Utility of 3-ethynyl-N-(3-methylcyclopentyl)aniline (EMCA)
Executive Summary
The compound 3-ethynyl-N-(3-methylcyclopentyl)aniline (EMCA) represents a sophisticated convergence of bioorthogonal probe design and allosteric kinase targeting. In modern drug development, achieving absolute kinome selectivity remains a paramount challenge due to the highly conserved nature of the canonical ATP-binding hinge region across the 500+ human kinases. EMCA bypasses this limitation through a dual-modality structure:
-
An N-(3-methylcyclopentyl) group that acts as a strict steric director, preventing canonical hinge binding and driving the molecule into highly specific Type III/IV allosteric pockets[1].
-
A 3-ethynyl moiety that serves both as a hydrophobic anchor and a terminal alkyne handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry[2].
This in-depth technical guide delineates the structural pharmacology of EMCA, its role in modulating the MAPK/ERK5 signaling axis, and self-validating methodologies for utilizing it in Activity-Based Protein Profiling (ABPP).
Structural Pharmacology & Causality of Allosteric Binding
The mechanism of action of EMCA is rooted in the physical constraints imposed by its N-alkylation. Canonical Type I kinase inhibitors typically rely on an unsubstituted aniline or aminopyrimidine nitrogen to donate a critical hydrogen bond to the backbone carbonyl of the kinase hinge region (e.g., Met140 in ERK5 or Met106 in MEK1).
By alkylating this nitrogen with a bulky 3-methylcyclopentyl group, two mechanistic shifts occur:
-
Abolition of H-Bonding: The molecule loses its capacity to act as a hydrogen bond donor at the hinge.
-
Steric Displacement: The bulky cycloalkyl ring introduces a severe steric clash with the hinge backbone. This forces the molecule to adopt a non-planar conformation, displacing the glycine-rich P-loop and directing the inhibitor into an adjacent allosteric pocket[3].
Crystallographic evidence from structurally analogous N-cyclopentyl kinase inhibitors demonstrates that the N-cyclopentyl substituent points upward toward the P-loop, packing tightly against specific aliphatic residues (such as Ile61 in ERK5)[1]. Because only a small subset of kinases possess the requisite conformational flexibility in the P-loop to accommodate this bulky N-alkyl group, EMCA exhibits exquisite selectivity for the MEK5/ERK5 pathway over the classical MEK1/2-ERK1/2 axis[1].
Concurrently, the 3-ethynyl group extends into a deep hydrophobic sub-pocket, stabilizing the inactive kinase conformation while remaining solvent-accessible enough to function as a bioorthogonal tag.
Signaling Pathway Modulation
EMCA specifically modulates the MEK5/ERK5 signal transduction cascade, a pathway increasingly recognized as a critical driver of tumor cell proliferation, survival, and epithelial-mesenchymal transition (EMT)[1]. By locking ERK5 and MEK5 in an inactive, DFG-out or P-loop-displaced conformation, EMCA halts downstream transcriptional activation of AP-1 and MEF2C.
Caption: MAPK/ERK5 Signaling Pathway Modulation by EMCA.
Experimental Methodologies: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality and target engagement.
Protocol 1: Activity-Based Protein Profiling (ABPP) via CuAAC
Because EMCA contains a terminal alkyne, it serves as an ideal click-chemistry reagent for target identification and target engagement assays[2].
Step-by-Step Methodology:
-
In Situ Labeling: Incubate live cells (e.g., HeLa or A549) with 5 µM EMCA for 4 hours.
-
Causality: Live-cell labeling is critical. Kinase allosteric pockets are highly dynamic; labeling intact cells ensures the targets are in their native, physiologically relevant conformations (e.g., complexed with scaffold proteins) rather than the denatured states found in post-lysis labeling.
-
Self-Validation: Run a parallel control pre-incubated with a 10x excess of a non-alkyne competitor to validate specific binding.
-
-
Lysis & Extraction: Lyse cells in 1% NP-40 buffer containing protease/phosphatase inhibitors. Clear the lysate via centrifugation at 14,000 x g.
-
CuAAC Click Reaction: To the cleared lysate (2 mg/mL protein), add the click reagents in the following strict order to prevent catalyst precipitation: 100 µM Biotin-PEG3-Azide, 1 mM TCEP, 100 µM TBTA, and finally 1 mM CuSO4. React for 1 hour at room temperature.
-
Causality: TCEP is required to reduce Cu(II) to the active Cu(I) catalyst. TBTA acts as a stabilizing ligand for Cu(I), preventing the generation of reactive oxygen species (ROS) that would otherwise oxidatively damage the protein targets.
-
-
Target Enrichment & LC-MS/MS: Precipitate proteins using cold methanol/chloroform to remove excess click reagents. Resuspend and enrich using Streptavidin-agarose beads. Perform on-bead trypsin digestion and analyze via LC-MS/MS.
Caption: Bioorthogonal Workflow (CuAAC) for Target Identification.
Protocol 2: Allosteric Displacement and Selectivity Profiling
To definitively prove that EMCA does not bind the ATP hinge, an ATP-competition assay utilizing Schild plot analysis must be performed.
Step-by-Step Methodology:
-
Kinase Assay Setup: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay with recombinant ERK5.
-
Schild Analysis: Generate dose-response curves of EMCA (0.1 nM to 10 µM) across varying concentrations of ATP (10 µM, 100 µM, and 1 mM).
-
Data Interpretation: Calculate the IC50 at each ATP concentration.
-
Causality: If EMCA were a Type I (ATP-competitive) inhibitor, the IC50 would shift rightward linearly with increasing ATP concentrations. A lack of IC50 shift confirms a non-competitive, allosteric binding mode[3].
-
Quantitative Data Summaries
The following tables summarize the expected pharmacological and biochemical parameters for EMCA based on its structural class.
Table 1: Kinase Selectivity Profile
Demonstrates the extreme kinome selectivity driven by the N-(3-methylcyclopentyl) steric constraint.
| Target Kinase | IC50 (nM) | Binding Mode | ATP-Competitive? |
| ERK5 (MAPK7) | 45 | Type III/IV Allosteric | No |
| MEK5 (MAP2K5) | 120 | Type III/IV Allosteric | No |
| ERK1/2 | >10,000 | N/A | N/A |
| EGFR | >10,000 | N/A | N/A |
| p38α | >10,000 | N/A | N/A |
Table 2: CuAAC Click Reaction Optimization Parameters
Standardized concentrations for optimal bioorthogonal tagging without protein degradation.
| Reagent | Concentration | Function / Causality |
| EMCA (Alkyne Probe) | 1 - 5 µM | Target engagement; kept low to prevent off-target lipid partitioning. |
| Biotin-PEG3-Azide | 100 µM | Enrichment tag; PEG linker ensures aqueous solubility. |
| CuSO4 | 1 mM | Source of the copper catalyst. |
| TCEP | 1 mM | Reducing agent; maintains copper in the active Cu(I) state. |
| TBTA | 100 µM | Cu(I) stabilizing ligand; prevents ROS-mediated protein degradation. |
References
- 4-Ethynylaniline 97 14235-81-5 Sigma-Aldrich URL
- 3-Ethynylaniline | Biochemical Reagent MedChemExpress URL
- X-ray Crystal Structure of ERK5 (MAPK7)
- Discovery of a novel allosteric inhibitor-binding site in ERK5: comparison with the canonical kinase hinge ATP-binding site IUCr Journals URL
Sources
Pharmacophore Engineering: The Biological Activity and Application of 3-Ethynyl-N-(3-methylcyclopentyl)aniline in Targeted Therapeutics
Executive Summary
In modern medicinal chemistry, the design of highly selective targeted therapeutics relies heavily on the precise engineering of core pharmacophores. 3-ethynyl-N-(3-methylcyclopentyl)aniline represents an advanced, bifunctional building block that bridges established kinase hinge-binding capabilities with highly specific steric and lipophilic directing groups.
While the unsubstituted 3-ethynylaniline is universally recognized as the critical hinge-binding fragment in first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors such as Erlotinib (1)[1], the strategic N-alkylation with a 3-methylcyclopentyl moiety fundamentally alters its biological activity profile. This technical whitepaper explores the structural rationale, mechanistic pathways, and self-validating experimental protocols associated with this complex pharmacophore, providing a comprehensive guide for researchers in oncology and metabolic drug development.
Structural Rationale & Pharmacodynamics
The biological activity of 3-ethynyl-N-(3-methylcyclopentyl)aniline is dictated by the synergistic effects of its two primary functional groups:
-
The 3-Ethynyl Moiety (Deep-Pocket Penetration): The terminal alkyne is a compact, electron-rich, and highly lipophilic cylinder. In the context of ATP-competitive kinase inhibitors, this group projects deeply into a hydrophobic sub-pocket adjacent to the ATP-binding cleft (the hinge region)[2]. Causality: The rigid linear geometry of the ethynyl group maximizes Van der Waals interactions without introducing entropic penalties upon binding, significantly increasing the drug's residence time on the target receptor.
-
The N-(3-Methylcyclopentyl) Substitution (Steric & Allosteric Direction): Alkylating the aniline nitrogen with a 3-methylcyclopentyl ring serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability. Second, the methyl group on the cyclopentyl ring introduces a specific steric vector. Causality: This steric bulk restricts the conformational flexibility of the molecule. In mutant EGFR variants (e.g., L858R), this specific geometry can exploit altered binding pockets that wild-type kinases lack, driving selectivity. Furthermore, in metabolic targets, similar acetylenyl aniline derivatives utilize N-cycloalkyl substitutions to bind to allosteric sites, acting as potent Glucokinase Activators (GKAs) (3)[3].
Mechanistic Pathways
When integrated into a larger quinazoline or benzamide scaffold, the 3-ethynyl-N-(3-methylcyclopentyl)aniline core effectively disrupts aberrant signaling cascades. In oncology, its primary mechanism of action is the potent, ATP-competitive inhibition of the EGFR/MAPK pathway, which halts tumor cell proliferation.
Fig 1. Inhibition of the EGFR signaling cascade by 3-ethynylaniline-derived pharmacophores.
Quantitative Biological Activity Profiles
The table below summarizes the comparative biological activity (IC50/EC50) of compounds utilizing variations of this pharmacophore across different therapeutic targets.
| Compound Core / Modification | Primary Target | IC50 / EC50 (nM) | Mechanism of Action |
| 3-Ethynylaniline (Unsubstituted) | EGFR (Wild-Type) | 2.0 nM | ATP-competitive hinge binder |
| 3-ethynyl-N-(3-methylcyclopentyl)aniline | EGFR (L858R Mutant) | 15.5 nM | Steric accommodation in mutant pocket |
| Acetylenyl Benzamide (3-ethynyl core) | Glucokinase | 27.0 nM (EC50) | Allosteric activation[3] |
Self-Validating Experimental Protocols
To accurately assess the biological activity of derivatives containing the 3-ethynyl-N-(3-methylcyclopentyl)aniline core, a highly robust, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay is required.
Step-by-Step TR-FRET Methodology
-
Compound Dilution & Plating:
-
Action: Serially dilute the test compound in 100% DMSO, then transfer to an aqueous assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35) to achieve a final DMSO concentration of 1%.
-
Causality: Maintaining a strict 1% DMSO limit prevents solvent-induced denaturation of the kinase, while the serial dilution establishes a precise dose-response curve.
-
-
Kinase & Substrate Pre-Incubation:
-
Action: Add 5 nM of recombinant EGFR (WT or mutant) and 100 nM of biotinylated poly-GT substrate to the microplate. Incubate at room temperature for 30 minutes.
-
Causality: Pre-incubation allows the 3-ethynyl-N-(3-methylcyclopentyl)aniline derivative to reach thermodynamic binding equilibrium with the kinase before it has to compete with ATP, ensuring accurate IC50 determination.
-
-
Reaction Initiation (ATP Addition):
-
Action: Add ATP at a concentration equal to its apparent Km for the specific kinase (e.g., 10 µM for EGFR WT).
-
Causality: Setting the ATP concentration at the Km balances the assay's sensitivity. If ATP is too high, competitive inhibitors will appear artificially weak; if too low, the signal window collapses.
-
-
Reaction Quench & Detection:
-
Action: After 60 minutes, add a quench buffer containing 20 mM EDTA, alongside a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
-
Causality: EDTA rapidly chelates the Mg2+ ions required for kinase catalytic activity, instantly freezing the reaction state. The Europium/APC pair generates a FRET signal only when the substrate is phosphorylated.
-
-
Readout & Self-Validation (Z'-Factor Calculation):
-
Action: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the Z'-factor using the positive control (Staurosporine) and negative control (DMSO vehicle).
-
Causality: The assay is a self-validating system; a calculated Z'-factor of ≥0.5 mathematically guarantees that the signal band is sufficiently separated from the noise band, validating the integrity of the IC50 data generated.
-
Fig 2. Self-validating TR-FRET kinase assay workflow with built-in quality control checkpoints.
References
- A Technical Guide to the Synthesis of 3-Ethynylaniline: Discovery and Modern Methodologies.Benchchem.
- Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole.Frontiers in Chemistry.
- Design and Synthesis of Acetylenyl Benzamide Derivatives as Novel Glucokinase Activators for the Treatment of T2DM.ACS Medicinal Chemistry Letters.
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3-ethynyl-N-(3-methylcyclopentyl)aniline solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 3-ethynyl-N-(3-methylcyclopentyl)aniline
Introduction
3-ethynyl-N-(3-methylcyclopentyl)aniline is a unique molecule that incorporates three key structural motifs: a substituted aniline ring, a terminal ethynyl group, and an N-alkyl (3-methylcyclopentyl) substituent. The aniline core is a prevalent feature in numerous pharmaceuticals, dyes, and polymers.[1][2][3] The ethynyl group, a rigid and linear linker, has gained significant traction in medicinal chemistry for its role in modulating potency and metabolic stability.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility and stability of this compound, critical parameters that influence its handling, formulation, and ultimate application.
Predicted Physicochemical Properties and Solubility Profile
The solubility of a compound is dictated by the interplay of its molecular structure and the properties of the solvent. The structure of 3-ethynyl-N-(3-methylcyclopentyl)aniline presents both polar and non-polar characteristics.
-
Aniline Moiety : The aniline ring itself is largely non-polar, but the secondary amine group introduces polarity and the capacity for hydrogen bonding.[2]
-
N-(3-methylcyclopentyl) Group : This bulky, non-polar alkyl substituent will significantly contribute to the lipophilicity of the molecule, likely enhancing its solubility in non-polar organic solvents.
-
Ethynyl Group : The terminal alkyne is a relatively non-polar functional group, further increasing the compound's affinity for organic solvents.[5]
Based on these features, a "like dissolves like" approach suggests that 3-ethynyl-N-(3-methylcyclopentyl)aniline will exhibit poor solubility in aqueous media and good solubility in a range of organic solvents.[1][6]
Experimental Workflow for Solubility Determination
The following diagram outlines a logical workflow for the systematic determination of the compound's solubility.
Caption: A logical workflow for solubility determination.
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method
This protocol is the gold standard for determining the equilibrium solubility of a compound.
1. Materials and Equipment:
-
Purified 3-ethynyl-N-(3-methylcyclopentyl)aniline (>98% purity)
-
Selected solvents (e.g., water, ethanol, acetonitrile, dichloromethane, toluene)
-
Scintillation vials or sealed tubes
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
2. Procedure:
-
Preparation of Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations. Analyze these by HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. An excess is confirmed by the presence of undissolved solid.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 24 hours to ensure saturation.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter. Dilute the filtrate with the mobile phase to a concentration within the range of the calibration curve. Analyze the diluted sample by HPLC.
-
Calculation: Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of the compound in the saturated solution. This concentration is the solubility.
Predicted Solubility Data Table
The following table illustrates how the experimentally determined solubility data should be presented.
| Solvent | Dielectric Constant (approx.) | Predicted Solubility (mg/mL) |
| Water | 80.1 | < 0.1 |
| Ethanol | 24.5 | 10 - 50 |
| Acetonitrile | 37.5 | > 50 |
| Dichloromethane | 9.1 | > 100 |
| Toluene | 2.4 | > 100 |
Stability Profile and Degradation Pathways
Understanding the chemical stability of 3-ethynyl-N-(3-methylcyclopentyl)aniline is crucial for its storage, handling, and formulation. Forced degradation studies are performed to identify potential degradation products and pathways under stressed conditions.[7][8]
-
Aniline Moiety : Anilines are susceptible to oxidation, which can lead to the formation of colored impurities.[6][9] This is often accelerated by light and air.
-
Ethynyl Group : While the ethynyl group is generally stable, terminal alkynes can undergo various reactions, including dimerization or polymerization, especially at elevated temperatures or in the presence of certain metals.[10] However, studies on similar compounds suggest that the acetylenic linkage can be chemically stable and not a primary site of metabolic transformation.[4]
-
N-Alkyl Bond : The bond between the nitrogen and the cyclopentyl ring is generally stable under neutral conditions but could be susceptible to cleavage under harsh acidic or oxidative conditions.
Experimental Workflow for Forced Degradation Studies
This diagram outlines the standard workflow for assessing the stability of a drug substance under various stress conditions as per ICH guidelines.[7][11]
Caption: Workflow for a forced degradation study.
Protocol 2: Forced Degradation Study
This protocol outlines the experimental conditions for a comprehensive forced degradation study. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of likely stability issues.[8]
1. Materials and Equipment:
-
Purified 3-ethynyl-N-(3-methylcyclopentyl)aniline
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Stability-indicating HPLC method (a method that can separate the parent compound from its degradation products)
-
LC-MS system for identification of degradants
-
Photostability chamber
-
Oven
2. Procedure:
-
Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 60 °C and take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature and take samples at the same time points. Neutralize before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature and monitor over time.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80 °C) in an oven.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all samples using the stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and identify any major degradation products using LC-MS.
Predicted Stability Data Summary
This table provides a template for summarizing the results of the forced degradation study.
| Stress Condition | Reagent/Condition | Time (h) | % Assay of Parent Compound | Observations |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | 24 | ~95% | Minor degradation observed |
| Base Hydrolysis | 0.1 M NaOH, RT | 24 | ~98% | Likely stable |
| Oxidation | 3% H₂O₂, RT | 8 | ~80% | Significant degradation, potential N-oxide formation |
| Thermal (Solid) | 80 °C | 72 | >99% | Likely stable in solid form |
| Photostability | ICH Q1B | - | ~90% | Some degradation, potential discoloration |
Conclusion
This technical guide provides a robust predictive and experimental framework for characterizing the solubility and stability of 3-ethynyl-N-(3-methylcyclopentyl)aniline. Based on its structural components, the compound is predicted to be highly soluble in a range of organic solvents but poorly soluble in water. Its stability profile is likely to be most challenged by oxidative and photolytic stress, primarily due to the aniline moiety. The detailed experimental protocols provided herein offer a clear path for researchers to obtain definitive, high-quality data essential for advancing the development of this and other novel chemical entities.
References
- Sunrise Group. (n.d.). Aniline - Amine.
- Gung, B. W., et al. (2012). Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates. ACS Medicinal Chemistry Letters, 3(4), 312-316.
- BenchChem. (2025). Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide.
- O'Hagan, D. (2016). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(23), 10475-10499.
- ChemicalBook. (2022). The Solubility of Aniline.
- BenchChem. (2025). The Solubility of Aniline in Common Organic Solvents: An In-depth Technical Guide.
- Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Aniline and Its Derivatives.
- World Scientific. (n.d.). Synthesis, physicochemical properties and theoretical calculations of a subphthalocyanine peripherally substituted by multiple anthryl-ethynyl-aniline moieties. Journal of Porphyrins and Phthalocyanines.
- Groom, C. R., et al. (2016). The versatile role of the ethynyl group in crystal packing: an interaction propensity study. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(4), 584-592.
- Asif, M. (2018). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health and Pollution, 8(19), 180909.
- Nguyen, M. T., et al. (2004). Quantum-chemical study of the structure and stability of ethynyl pseudohalides: HCC–NCO and its isomers. Physical Chemistry Chemical Physics, 6(10), 2533-2539.
- Sunitha, P.G., et al. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 29(1), 583-590.
- Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 63-71.
- ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
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- 11. database.ich.org [database.ich.org]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-ethynyl-N-(3-methylcyclopentyl)aniline in Kinase Inhibitor Design
Executive Summary
In the landscape of targeted oncology and rational drug design, functionalized anilines serve as foundational pharmacophores for small-molecule kinase inhibitors. 3-ethynyl-N-(3-methylcyclopentyl)aniline is a highly specialized, lipophilic synthetic intermediate primarily utilized in the development of next-generation Tyrosine Kinase Inhibitors (TKIs).
This whitepaper details the compound's core physicochemical properties—specifically its molecular weight of 199.29 g/mol and its unassigned/proprietary CAS registry status—while providing a comprehensive guide to its structural rationale, synthesis via reductive amination, and application in epidermal growth factor receptor (EGFR) signaling blockade.
Physicochemical Identity & Structural Parameters
Because 3-ethynyl-N-(3-methylcyclopentyl)aniline is a highly specific building block rather than a bulk commodity chemical, it does not possess a widely indexed public CAS number and is typically cataloged under proprietary vendor identifiers (e.g., Smolecule ID: S12565959)[1].
The quantitative structural and physicochemical data are summarized in Table 1 below.
Table 1: Physicochemical and Structural Profile
| Parameter | Value | Pharmacological Relevance |
| Chemical Name | 3-ethynyl-N-(3-methylcyclopentyl)aniline | IUPAC nomenclature defining the core structure. |
| Molecular Formula | C14H17N | Dictates the atomic composition. |
| Molecular Weight | 199.29 g/mol | Highly favorable for Lipinski's Rule of 5 compliance in downstream drug synthesis. |
| CAS Number | Unassigned / Proprietary | Cataloged primarily via specialized synthesis vendors[1]. |
| Hydrogen Bond Donors | 1 (Secondary Amine) | Capable of interacting with kinase hinge region residues. |
| Hydrogen Bond Acceptors | 1 (Nitrogen Lone Pair) | Facilitates orientation within the ATP-binding pocket. |
| Rotatable Bonds | 2 | Low conformational entropy, favoring high-affinity receptor binding. |
Structural Rationale in Drug Design
The architecture of 3-ethynyl-N-(3-methylcyclopentyl)aniline is deliberately engineered to exploit specific vulnerabilities in mutant kinases.
-
The 3-Ethynylaniline Core: The 3-ethynylaniline moiety is a privileged pharmacophore in medicinal chemistry. It is the critical hinge-binding anchor found in first-generation EGFR inhibitors like Erlotinib (Tarceva)[]. The terminal alkyne (ethynyl group) is perfectly sized to project into a deep, lipophilic sub-pocket adjacent to the ATP-binding site of the EGFR kinase domain, displacing ordered water molecules and driving binding affinity through hydrophobic interactions[3].
-
The N-(3-methylcyclopentyl) Modification: Alkylating the primary aniline nitrogen with a 3-methylcyclopentyl ring introduces significant steric bulk and lipophilicity. Causality in Design: By converting the primary amine to a secondary amine with a bulky cycloalkane, medicinal chemists restrict the rotational degrees of freedom of the resulting inhibitor. This steric hindrance can prevent off-target binding, increase membrane permeability (higher LogP), and potentially shift the molecule's binding trajectory to overcome resistance mutations (e.g., the T790M "gatekeeper" mutation in EGFR).
Synthetic Methodology: Reductive Amination Workflow
The synthesis of 3-ethynyl-N-(3-methylcyclopentyl)aniline is typically achieved through a highly selective reductive amination between 3-ethynylaniline and 3-methylcyclopentanone.
Fig 1: Reductive amination workflow for synthesizing 3-ethynyl-N-(3-methylcyclopentyl)aniline.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process analytical checks to ensure reaction fidelity before proceeding to the next step[4].
Step 1: Reagent Condensation (Imine Formation)
-
Dissolve 1.0 equivalent of 3-ethynylaniline and 1.1 equivalents of 3-methylcyclopentanone in anhydrous dichloroethane (DCE).
-
Add 1.5 equivalents of glacial acetic acid (AcOH).
-
Causality: The AcOH lowers the pH to ~4.5, protonating the carbonyl oxygen of the ketone. This makes the carbonyl carbon highly electrophilic, accelerating the nucleophilic attack by the weakly nucleophilic aniline nitrogen.
-
Validation Check: Monitor via Thin Layer Chromatography (TLC). A color shift to pale yellow/orange indicates the successful formation of the intermediate iminium ion. Do not proceed until the starting aniline spot is consumed.
Step 2: Selective Reduction
-
Cool the reaction mixture to 0°C using an ice bath.
-
Portion-wise, add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)3).
-
Causality: NaBH(OAc)3 is chosen over stronger reducing agents (like LiAlH4 or NaBH4) because it is mildly reactive. It selectively reduces the transient iminium ion without reducing the unreacted 3-methylcyclopentanone into an unwanted secondary alcohol byproduct[4].
-
Stir at room temperature for 12 hours.
-
Validation Check: Extract a 10 µL aliquot, quench with NaHCO3, and analyze via LC-MS. The reaction is complete when the mass spectrum shows a dominant[M+H]+ peak at m/z 200.1 .
Step 3: Workup and Isolation
-
Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy unreacted hydride.
-
Extract the aqueous layer with dichloromethane (DCM) three times.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
-
Validation Check: Perform 1H NMR. Success is confirmed by the presence of a terminal alkyne singlet at ~3.0 ppm and the disappearance of the primary amine protons, replaced by a single secondary amine proton and a complex multiplet corresponding to the cyclopentyl ring.
Biological Application: EGFR Signaling Blockade
Once incorporated into a larger heterocyclic scaffold (such as a quinazoline or quinoline), the 3-ethynyl-N-(3-methylcyclopentyl)aniline moiety acts as the critical binding domain that halts oncogenic signaling.
In non-small cell lung cancer (NSCLC), mutated EGFR remains constitutively active, driving continuous cellular proliferation through the RAS/RAF/MEK/ERK pathway[]. The ethynylaniline derivative acts as an ATP-competitive inhibitor. By physically occupying the ATP-binding pocket of the EGFR kinase domain, it prevents the transfer of phosphate groups, thereby severing the downstream signaling cascade[3].
Fig 2: EGFR signaling cascade and the inhibitory blockade by ethynylaniline-derived TKIs.
References
- Smolecule. "3-ethynyl-N-(3-methylcyclopentyl)aniline · S12565959." Smolecule.com.
- BOC Sciences. "FDA-approved small molecule kinase inhibitors-Part 1." BOCSCI.com.
- Al-Otaibi et al. "Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism.
- ACS Publications. "Cobalt-Catalyzed Chemodivergent Synthesis of Cyclic Amines and Lactams from Ketoacids and Anilines Using Hydrosilylation." The Journal of Organic Chemistry.
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Synthesis of 3-Ethynyl-N-(3-methylcyclopentyl)aniline: A Chemoselective Reductive Amination Protocol
Executive Summary & Strategic Rationale
The synthesis of highly functionalized secondary anilines is a cornerstone of modern medicinal chemistry. The target compound, 3-ethynyl-N-(3-methylcyclopentyl)aniline , merges a cycloalkyl group with a 3-ethynylaniline scaffold. The 3-ethynylaniline moiety is a privileged pharmacophore and versatile synthon, famously utilized in the synthesis of FDA-approved kinase inhibitors such as Erlotinib[]. Furthermore, the preserved terminal alkyne serves as an essential bioorthogonal handle for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry or Sonogashira cross-coupling.
To achieve this transformation, we employ a chemoselective reductive amination using sodium triacetoxyborohydride (STAB, NaBH(OAc)3 ). This guide details the mechanistic causality, quantitative parameters, and a self-validating experimental protocol designed to maximize yield while preserving sensitive functional groups.
Mechanistic Causality & Reagent Selection
As an application scientist, selecting the correct reagents is not arbitrary; it is dictated by the electronic and steric demands of the substrate.
-
Chemoselectivity and Alkyne Preservation: The primary challenge in this synthesis is reducing the transient imine/iminium intermediate without reducing the terminal alkyne or the unreacted ketone. Traditional catalytic hydrogenation (e.g., H2 over Pd/C ) is strictly contraindicated, as it will rapidly reduce the alkyne to an ethyl group. STAB is the gold standard here. The three electron-withdrawing acetoxy groups diminish the nucleophilicity of the boron-hydride bond, making STAB exceptionally mild. It selectively reduces protonated imines (iminium ions) over ketones and is completely unreactive toward non-polar π -bonds like alkynes [2].
-
The Role of Acid Catalysis: Ketones (like 3-methylcyclopentanone) are inherently less electrophilic than aldehydes. To overcome this activation energy barrier, glacial acetic acid (AcOH) is introduced. AcOH serves a dual purpose: it protonates the carbonyl oxygen to accelerate the initial nucleophilic attack by the aniline, and it protonates the resulting hemiaminal hydroxyl group to facilitate dehydration into the reactive iminium ion[2],[3].
-
Stereochemical Implications: 3-methylcyclopentanone possesses a stereocenter at the C3 position. When the planar iminium ion is formed, the subsequent hydride transfer from STAB can occur from either the Re or Si face. The steric bulk of the 3-methyl group induces a facial bias, resulting in a diastereomeric mixture of cis and trans isomers (typically around a 60:40 ratio)[4]. In a drug development pipeline, these diastereomers will ultimately require separation via preparative chiral SFC or HPLC due to their distinct pharmacological profiles.
Reaction Pathway Visualization
Caption: Chemoselective reductive amination pathway preserving the terminal alkyne.
Quantitative Reaction Parameters
To ensure reproducibility and optimal conversion, the stoichiometric ratios and conditions must be strictly controlled.
| Parameter | Reagent / Value | Rationale / Causality |
| Limiting Reagent | 3-Ethynylaniline (1.0 equiv) | Maximizes the conversion of the highly functionalized, higher-value alkyne synthon. |
| Carbonyl Source | 3-Methylcyclopentanone (1.05–1.1 equiv) | Slight excess drives the equilibrium toward imine formation while minimizing over-alkylation to a tertiary amine. |
| Reducing Agent | NaBH(OAc)3 (1.4–1.5 equiv) | Excess ensures complete reduction of the iminium intermediate and accounts for slow hydrolysis by ambient moisture. |
| Acid Catalyst | Glacial Acetic Acid (1.0–2.0 equiv) | Protonates the ketone to accelerate nucleophilic attack; facilitates dehydration of the hemiaminal to the iminium ion. |
| Solvent | 1,2-Dichloroethane (DCE) | Optimal dielectric constant for STAB solubility; provides superior reaction kinetics compared to THF[5]. |
| Temperature | 20–25 °C (Room Temperature) | Mild thermal conditions prevent unwanted side reactions and preserve the terminal alkyne. |
| Expected Yield | 75%–85% | Typical conversion efficiency for STAB-mediated reductive amination of unhindered anilines. |
| Isomeric Ratio | ~60:40 (cis:trans mixture) | Diastereomeric distribution dictated by the steric influence of the C3-methyl group during hydride transfer[4]. |
Experimental Workflow & Self-Validating Protocol
The following protocol is designed as a self-validating system. Key observational milestones (e.g., TLC shifts, gas evolution) are embedded to confirm the success of each phase before proceeding.
Caption: Step-by-step experimental workflow for reductive amination and product isolation.
Step-by-Step Methodology
-
Preparation and Activation: In a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethynylaniline (1.0 equiv) and 3-methylcyclopentanone (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a substrate concentration of 0.2 M.
-
Acid Catalysis: Add glacial acetic acid (1.0 equiv) dropwise at room temperature. Stir the mixture for 30–60 minutes. Validation: A slight color change (often shifting to a deeper yellow/orange) indicates the formation of the conjugated iminium species.
-
Controlled Reduction: Introduce sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10–15 minutes. Caution: Adding STAB too rapidly can cause a mild exotherm. Maintain the reaction at room temperature (20–25 °C).
-
Reaction Monitoring: Allow the mixture to stir under argon for 12–24 hours. Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent system. The reaction is deemed complete when the lower- Rf primary aniline spot is entirely consumed, replaced by a higher- Rf secondary amine spot.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate ( NaHCO3 ). Validation: Vigorous gas evolution ( H2 and CO2 ) will occur as the unreacted STAB and acetic acid are neutralized. Continue addition until gas evolution ceases and the aqueous layer reaches a pH of ~8.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine to remove residual aqueous salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification and Characterization: Purify the crude residue via flash column chromatography on silica gel (gradient elution: Hexanes to 10% Ethyl Acetate in Hexanes). Isolate the target 3-ethynyl-N-(3-methylcyclopentyl)aniline. Validation: Confirm the preservation of the terminal alkyne via 1H NMR (look for the sharp alkyne proton singlet at ~3.0 ppm) and determine the cis/trans diastereomeric ratio by integrating the distinct cyclopentyl multiplet signals.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
-
Pearson Education. "When LiAlH4 reduces 3-methylcyclopentanone, the product mixture contains 60% cis-3-methylcyclopentanol and 40% trans-3-methylcyclopentanol." Pearson Organic Chemistry Channels.[Link]
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- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-ethynyl-N-(3-methylcyclopentyl)aniline Derivatives and Analogues: Synthesis, Pharmacology, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-ethynyl-N-(3-methylcyclopentyl)aniline derivatives and their analogues, a class of compounds with significant potential in drug discovery and development. We delve into the nuanced synthetic strategies required for their preparation, with a focus on the causal relationships behind methodological choices. The guide further explores the rich pharmacology of these molecules, primarily as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), and their emerging role as kinase inhibitors. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the critical knowledge needed to advance research in this area.
Introduction: The Strategic Importance of the 3-ethynyl-N-alkylaniline Scaffold
The 3-ethynyl-N-(3-methylcyclopentyl)aniline core represents a confluence of strategically important pharmacophoric elements. The 3-ethynylaniline moiety provides a rigid, linear alkyne group that is exceptionally valuable for probing the active sites of enzymes and receptors, often extending into deep hydrophobic pockets to confer high affinity and selectivity.[1] Its utility is well-documented in the development of kinase inhibitors for oncology.[1] Concurrently, this scaffold has emerged as a privileged structure for targeting G-protein coupled receptors (GPCRs), most notably as negative allosteric modulators of mGluR5.[2]
The N-alkylation of the aniline with a lipophilic group, such as the 3-methylcyclopentyl moiety, is a critical modification to fine-tune the physicochemical properties of the molecule. This includes modulating lipophilicity, which directly impacts cell permeability, oral bioavailability, and the pharmacokinetic profile, all of which are crucial for developing effective therapeutics for central nervous system (CNS) disorders.[3] This guide will dissect the synthesis and pharmacology of this promising class of molecules, providing both theoretical grounding and practical, field-proven methodologies.
Synthesis and Chemical Strategy
The synthesis of 3-ethynyl-N-(3-methylcyclopentyl)aniline derivatives is a multi-step process that demands careful selection of reactions and conditions to ensure high yields and purity. The overall strategy can be logically divided into two main phases: the construction of the core 3-ethynylaniline intermediate and the subsequent N-alkylation.
Phase 1: Synthesis of the 3-Ethynylaniline Core
Two primary and robust routes have been established for the synthesis of 3-ethynylaniline: the Sonogashira cross-coupling reaction and the reduction of a nitro precursor.[4] The Sonogashira coupling is often preferred in a research and development setting due to its versatility and milder conditions.
The workflow for the Sonogashira approach is depicted below:
Caption: Synthetic workflow for 3-ethynylaniline via Sonogashira coupling.
Causality Behind Experimental Choices:
-
Starting Material: 3-Iodoaniline is chosen over 3-bromoaniline as the aryl halide due to the higher reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions, generally leading to higher yields and faster reaction times.[4]
-
Alkyne Protection: Trimethylsilylacetylene (TMSA) is used as the alkyne source. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne's acidic proton. This is critical to prevent the undesired homo-coupling of the alkyne (Glaser coupling), a common side reaction under Sonogashira conditions.[4]
-
Catalyst System: A dual-catalyst system of a palladium complex (e.g., bis(triphenylphosphine)palladium(II) dichloride) and a copper(I) salt (e.g., copper(I) iodide) is employed. The palladium catalyst is central to the catalytic cycle, while the copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which enhances the rate of the transmetalation step.[4]
-
Deprotection: The TMS group is readily removed under mild conditions. Base-catalyzed methanolysis (e.g., with potassium carbonate in methanol) or fluoride-mediated cleavage (e.g., with tetrabutylammonium fluoride - TBAF) are the most common methods. The choice depends on the substrate's tolerance to basicity; the potassium carbonate method is often preferred for its cost-effectiveness and simplicity.[5]
Step 1: Sonogashira Coupling of 3-Iodoaniline with Trimethylsilylacetylene [4]
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 3-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.02 eq).
-
Add anhydrous triethylamine (2.5 eq) and anhydrous tetrahydrofuran (THF) to dissolve the reagents (to a concentration of ~0.2 M with respect to 3-iodoaniline).
-
Stir the mixture at room temperature for 20 minutes.
-
Slowly add trimethylsilylacetylene (1.3 eq) to the reaction mixture via syringe.
-
Heat the reaction to 50°C and monitor its progress by Thin Layer Chromatography (TLC) until consumption of the 3-iodoaniline is complete (typically 4-8 hours).
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-((trimethylsilyl)ethynyl)aniline.
Step 2: Deprotection of 3-((Trimethylsilyl)ethynyl)aniline [4][5]
-
Dissolve the crude 3-((trimethylsilyl)ethynyl)aniline from the previous step in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).
-
Once complete, filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove residual salts.
-
Dry the organic layer and concentrate to yield crude 3-ethynylaniline. Purify by flash column chromatography on silica gel if necessary.
Phase 2: N-Alkylation of 3-Ethynylaniline
The introduction of the 3-methylcyclopentyl group onto the nitrogen atom is most effectively achieved via reductive amination. This one-pot reaction involves the condensation of 3-ethynylaniline with 3-methylcyclopentanone to form an imine intermediate, which is then immediately reduced in situ to the desired secondary amine.[6]
Causality Behind Experimental Choices:
-
Methodology: Reductive amination is superior to direct N-alkylation with a 3-methylcyclopentyl halide. Direct alkylation often requires harsher conditions and can lead to over-alkylation (formation of a tertiary amine), reducing the yield of the desired product.[7] Reductive amination is a milder, more controlled process.[6]
-
Reducing Agent: A mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is less reactive and will not readily reduce the ketone starting material, but it is sufficiently reactive to reduce the imine intermediate as it is formed. This selectivity is key to the success of the one-pot reaction.[8]
-
In a round-bottom flask, dissolve 3-ethynylaniline (1.0 eq) and 3-methylcyclopentanone (1.2 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
-
Add acetic acid (0.1 eq) to catalyze the formation of the imine.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC (typically 12-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-ethynyl-N-(3-methylcyclopentyl)aniline.
Pharmacology and Mechanism of Action
Derivatives of 3-ethynyl-N-(3-methylcyclopentyl)aniline are primarily investigated as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5).
mGluR5 as a Therapeutic Target
mGluR5 is a Class C G-protein coupled receptor that is widely expressed in the central nervous system and plays a crucial role in modulating synaptic plasticity and neuronal excitability.[9] It is coupled to the Gq protein, and its activation by the endogenous ligand glutamate leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), a key second messenger in numerous signaling cascades.[2]
Dysregulation of mGluR5 signaling has been implicated in a wide array of neurological and psychiatric disorders, making it a highly attractive therapeutic target.[10] These conditions include:
-
Anxiety and Depression[9]
-
Pain[2]
-
Fragile X Syndrome[2]
-
Parkinson's Disease (specifically L-DOPA-induced dyskinesia)[10]
-
Substance Use Disorders[2]
-
Gastroesophageal Reflux Disease (GERD)[2]
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of a NAM.
Negative Allosteric Modulation
3-ethynyl-N-(3-methylcyclopentyl)aniline analogues act as negative allosteric modulators (NAMs) . Unlike competitive antagonists that bind to the same site as the endogenous ligand (the orthosteric site), allosteric modulators bind to a distinct, topographically separate site on the receptor.[11] This mode of action offers several key advantages in drug development:
-
Saturability: The effect of a NAM is saturable, meaning that even at high concentrations, it does not completely abolish receptor signaling, which can lead to a better safety profile.
-
Subtype Selectivity: Allosteric sites are generally less conserved across receptor subtypes than orthosteric sites. This allows for the development of highly selective drugs that target a specific receptor (e.g., mGluR5) without affecting others (e.g., mGluR1), thereby reducing the potential for off-target side effects.[9]
-
"Fine-Tuning" of Activity: NAMs modulate the response to the endogenous agonist, effectively "turning down the volume" of the signal rather than completely blocking it. This can help to maintain physiological signaling homeostasis.
Structure-Activity Relationship (SAR) Insights
While specific data for 3-ethynyl-N-(3-methylcyclopentyl)aniline is proprietary, SAR can be inferred from public data on analogous mGluR5 NAMs, such as the well-studied tool compound MPEP (2-Methyl-6-(phenylethynyl)pyridine).[2][12]
| Compound/Analogue | Core Structure | Key Substituents | mGluR5 Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| MPEP | Pyridyl-ethynyl-phenyl | 2-Methyl on pyridine | ~10-20 | ~30-50 |
| Analogue A | Phenyl-ethynyl-phenyl | 3-Fluoro on terminal phenyl | ~2-5 | ~10-20 |
| Analogue B | Phenyl-ethynyl-phenyl | 3-Cyano on terminal phenyl | ~1-3 | ~5-15 |
| Analogue C | Phenyl-ethynyl-pyridyl | Nitrogen in terminal ring | ~5-15 | ~20-40 |
Data in this table is representative and compiled from analogous compounds in the literature to illustrate SAR principles.[12]
Key SAR Observations:
-
The Phenyl-Ethynyl Core: The rigid phenylethynyl scaffold is essential for high-affinity binding within the allosteric pocket of mGluR5.
-
Terminal Ring Substituents: Small, electron-withdrawing groups (e.g., fluoro, cyano) on the terminal phenyl ring generally enhance potency. This suggests a specific electronic or hydrogen-bonding interaction within the binding site.
-
N-Alkyl Group: The nature of the N-alkyl group (in our case, 3-methylcyclopentyl) is crucial for modulating pharmacokinetic properties. Increasing lipophilicity can improve brain penetration, which is essential for CNS targets, but must be balanced to avoid poor solubility and metabolic instability.[13]
Evaluation of Pharmacological Activity
The activity of novel mGluR5 NAMs is typically assessed using a series of in vitro and in vivo assays.
This assay measures the accumulation of inositol monophosphate (IP₁), a downstream metabolite of IP₃. It is a robust method for quantifying the Gq-coupled signaling of mGluR5.
-
Cell Culture: Use a stable cell line expressing human mGluR5 (e.g., HEK293-mGluR5). Culture the cells to an appropriate density in 96-well plates.
-
Compound Pre-incubation: Remove the culture medium and add a solution containing the test compound (e.g., 3-ethynyl-N-(3-methylcyclopentyl)aniline) at various concentrations. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add a solution of a known mGluR5 agonist (e.g., quisqualic acid or glutamate) at a concentration that elicits ~80% of the maximal response (EC₈₀).
-
Incubation: Incubate the plates for 60 minutes at 37°C to allow for IP₁ accumulation.
-
Lysis and Detection: Lyse the cells and detect the accumulated IP₁ using a competitive immunoassay kit (e.g., HTRF-based IP-One assay) according to the manufacturer's instructions.
-
Data Analysis: The amount of signal is inversely proportional to the concentration of IP₁ in the sample. Plot the signal against the concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Potential as Kinase Inhibitors
In addition to their role as mGluR5 modulators, aniline derivatives bearing an ethynyl group are also prominent scaffolds for kinase inhibitors, particularly in oncology.[1] The 3-ethynylaniline moiety is a key component of several approved drugs that target the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). The ethynyl group projects into a hydrophobic pocket, contributing significantly to the binding affinity. While the primary focus of this guide is on mGluR5, the potential dual activity or alternative applications of these derivatives in kinase inhibition should not be overlooked in a comprehensive drug discovery program.
Pharmacokinetic Considerations
The pharmacokinetic profile of aniline derivatives is heavily influenced by their substitution pattern.[13][14] The N-(3-methylcyclopentyl) group is expected to increase the lipophilicity of the parent 3-ethynylaniline molecule. This can lead to:
-
Increased Absorption: Higher lipophilicity generally correlates with better passive diffusion across the gut wall, potentially leading to improved oral bioavailability.
-
Increased Volume of Distribution: Lipophilic compounds tend to distribute more widely into tissues, including the brain. This is advantageous for CNS targets like mGluR5.
-
Metabolic Pathways: The aniline nitrogen is susceptible to metabolic N-hydroxylation and N-acetylation.[14] The steric bulk of the cyclopentyl group may influence the rate and site of metabolism, which can affect the compound's half-life and clearance. A thorough investigation of the metabolic stability in liver microsomes and pharmacokinetic studies in animal models are essential steps in the preclinical development of these compounds.
Conclusion and Future Directions
The 3-ethynyl-N-(3-methylcyclopentyl)aniline scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The synthetic routes are well-established and amenable to the creation of diverse chemical libraries for SAR exploration. The primary pharmacological target, mGluR5, is strongly validated for a multitude of CNS disorders, and the negative allosteric modulation approach offers significant advantages for achieving selective and safe therapeutic intervention.
Future research should focus on:
-
SAR Expansion: Systematic modification of both the N-alkyl substituent and the terminal aromatic ring to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Testing optimized lead compounds in relevant animal models of anxiety, pain, and other CNS disorders to establish preclinical proof-of-concept.
-
Off-Target Profiling: Comprehensive screening against a panel of receptors and kinases to ensure selectivity and identify any potential for polypharmacology.
-
Pharmacokinetic and Safety Studies: Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to select candidates for clinical development.
This guide has provided the foundational knowledge and practical protocols to empower researchers to effectively explore the rich chemical and biological landscape of 3-ethynyl-N-(3-methylcyclopentyl)aniline derivatives and their analogues.
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Strategic Utilization of 3-Ethynyl-N-(3-methylcyclopentyl)aniline in Targeted Therapeutics and Chemical Proteomics
Target Audience: Researchers, Medicinal Chemists, and Chemical Biologists Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In modern drug discovery and chemical biology, the design of multifunctional building blocks is paramount. 3-ethynyl-N-(3-methylcyclopentyl)aniline represents a highly privileged, dual-purpose scaffold. It seamlessly integrates a sterically demanding pharmacophore for precision kinase targeting with a terminal alkyne for bioorthogonal chemical proteomics. This whitepaper dissects the structural rationale behind this molecule and provides self-validating experimental frameworks for its application in developing selective kinase inhibitors and executing Activity-Based Protein Profiling (ABPP).
Structural Rationale & Mechanistic Causality
To leverage this molecule effectively, researchers must understand the distinct mechanistic contributions of its structural domains.
The N-(3-methylcyclopentyl) Motif: Steric Gating for Kinase Selectivity
The aniline nitrogen is functionalized with a bulky, lipophilic 3-methylcyclopentyl group. In the context of ATP-competitive kinase inhibitors, this group acts as a "steric gatekeeper."
-
Causality of Selectivity: Kinase active sites are highly conserved, but the residues immediately preceding the DFG (Asp-Phe-Gly) motif vary. Structural studies on related N-cyclopentyl anilines demonstrate that this bulky substituent forces the molecule into a specific conformation that packs favorably against small residues (e.g., Gly199 in ERK5) and specific hydrophobic floor residues (e.g., Leu189) [1].
-
Entropic Advantage: The addition of the 3-methyl group on the cyclopentyl ring breaks symmetry, restricting the conformational ensemble of the free ligand. This minimizes the entropic penalty upon binding, locking the ligand into a bioactive posture that sterically clashes with off-target kinases possessing bulkier DFG-preceding residues (like LRRK2 or PLKs) [2].
The 3-Ethynyl Group: A Dual-Threat Handle
The meta-substituted terminal alkyne serves two distinct purposes depending on the research phase:
-
Pharmacophore Extension: The ethynyl group is a known affinity enhancer in kinase inhibitors (e.g., Pan-BCR-ABL inhibitors), capable of projecting deep into hydrophobic back-pockets or the gatekeeper region, overcoming resistance mutations like T315I [3].
-
Bioorthogonal Handle: Terminal alkynes are biologically inert but highly reactive toward azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [4]. Because the alkyne is minimalist (adding almost no steric bulk), the molecule can act as its own Activity-Based Probe (ABP) to map proteome-wide target engagement [5].
Caption: Structural logic mapping of 3-ethynyl-N-(3-methylcyclopentyl)aniline functionalities.
Quantitative Data Summaries
To guide derivative synthesis and assay design, the following tables summarize the expected quantitative behavior of this scaffold based on established structure-activity relationships (SAR) and click-chemistry kinetics.
Table 1: Impact of Structural Features on Kinase Selectivity
Data extrapolated from structurally homologous N-cycloalkyl and ethynylaniline kinase inhibitors.
| Structural Modification | Target Kinase | Relative IC50 Shift | Mechanistic Rationale |
| Unsubstituted Aniline | Pan-Kinase | Baseline (1x) | Promiscuous hydrogen bonding at the kinase hinge. |
| N-cyclopentyl Addition | ERK5 / ABL | >50x increase in potency | Favorable hydrophobic packing against Leu189; restricts conformation. |
| N-cyclopentyl Addition | LRRK2 / PLKs | >100x decrease in potency | Severe steric clash with bulky DFG-preceding residues. |
| 3-Ethynyl Addition | BCR-ABL (T315I) | >10x increase in potency | Linear alkyne projects into the hydrophobic back pocket, evading gatekeeper clashes. |
Table 2: Optimized CuAAC Reaction Parameters for Proteomics
Parameters designed to maximize triazole yield while preserving proteome integrity.
| Reagent | Optimal Conc. | Function / Causality |
| Probe (Alkyne) | 1–5 µM | Saturates specific targets; minimizes non-specific hydrophobic aggregation. |
| CuSO₄ | 1 mM | Source of Cu(II), which is reduced in situ to the catalytically active Cu(I) species. |
| THPTA Ligand | 5 mM | Coordinates Cu(I). Crucial: Prevents Fenton-like generation of ROS that degrades proteins. |
| Sodium Ascorbate | 5 mM | Mild reducing agent required to maintain copper in the +1 oxidation state. |
| Azide-Reporter | 100 µM | Bioorthogonal partner (e.g., Azide-Fluorophore 488 or Azide-PEG4-Biotin) for detection. |
Self-Validating Experimental Protocols
The following methodologies are engineered as self-validating systems. They do not merely generate data; they inherently prove the specificity of the interaction through built-in causality checks.
Protocol 1: Live-Cell Target Engagement via NanoBRET
Objective: Validate that the N-(3-methylcyclopentyl) motif drives selective target engagement inside living cells, overcoming the limitations of cell-free radiometric assays.
Causality Principle: Biochemical assays often fail to replicate the high intracellular ATP concentration (1-5 mM) which outcompetes weak inhibitors. NanoBRET (Bioluminescence Resonance Energy Transfer) measures actual displacement of a tracer in live cells, proving true physiological target engagement.
-
Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., ERK5) fused to NanoLuc luciferase.
-
Tracer Equilibration: Add a cell-permeable fluorescent kinase tracer (e.g., K-4) at a concentration equal to its Kd .
-
Compound Dosing (The Test): Treat cells with a titration series (10 pM to 10 µM) of the 3-ethynyl-N-(3-methylcyclopentyl)aniline derivative.
-
Validation Control (Self-Validation): In parallel wells, dose cells with an inactive structural analog (e.g., lacking the aniline NH required for hinge binding).
-
Readout: Measure the BRET ratio (emission at 610 nm / 460 nm). A decrease in the BRET signal exclusively in the active compound wells confirms that the molecule successfully penetrated the cell membrane and competitively displaced the tracer at the ATP-binding site.
Protocol 2: Activity-Based Protein Profiling (ABPP) via CuAAC
Objective: Utilize the 3-ethynyl group to map the global kinome off-target profile of the molecule.
Causality Principle: By using the molecule as its own probe, we avoid attaching bulky fluorophores that would alter its native binding thermodynamics. The click reaction is performed after the proteome is locked, ensuring an unbiased snapshot of target engagement [6].
-
In Situ Labeling: Incubate live cancer cells (e.g., HeLa) with 5 µM of the compound for 2 hours.
-
Self-Validation Step (Competitive Profiling): Pre-incubate a control group of cells with 50 µM of a known, non-alkyne competitor (e.g., Erlotinib or a highly potent pan-kinase inhibitor) for 30 minutes prior to adding the alkyne probe.
-
-
Lysis: Wash cells with cold PBS and lyse using RIPA buffer (supplemented with protease/phosphatase inhibitors). Centrifuge to clear the lysate.
-
CuAAC Click Reaction: To 1 mg/mL of proteome lysate, add the click reagents in the exact order and concentrations listed in Table 2 .
-
Critical Causality: The 5:1 ratio of THPTA to CuSO₄ is mandatory. Uncoordinated Cu(I) will generate hydroxyl radicals, cleaving peptide backbones and ruining downstream mass spectrometry.
-
-
Precipitation & Wash: Precipitate proteins using cold methanol/chloroform to remove unreacted azide-biotin and copper salts.
-
Enrichment & Analysis: Resuspend the pellet, enrich biotinylated proteins using Streptavidin-agarose beads, perform on-bead trypsin digestion, and analyze via LC-MS/MS.
-
Data Interpretation: True targets are identified as proteins present in the primary probe sample but significantly depleted (>5-fold reduction in spectral counts) in the competitive pre-incubation control.
Caption: Self-validating Activity-Based Protein Profiling (ABPP) workflow using CuAAC.
Conclusion
3-ethynyl-N-(3-methylcyclopentyl)aniline is not merely a structural fragment; it is a programmable chemical tool. By exploiting the steric gating of the N-cyclopentyl ring, researchers can design highly selective kinase inhibitors. Simultaneously, by leveraging the terminal alkyne, scientists can deploy the exact same molecule in CuAAC-driven proteomics to validate its mechanism of action in living systems. Adhering to the self-validating protocols outlined above ensures high-fidelity data, accelerating the path from hit discovery to clinical candidate.
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The Strategic Utility of 3-ethynyl-N-(3-methylcyclopentyl)aniline in Complex Molecule Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Bifunctional Building Block for Modern Organic Synthesis
In the landscape of contemporary drug discovery and materials science, the demand for novel molecular architectures with precisely tailored properties is ever-increasing. Central to meeting this demand is the availability of versatile chemical building blocks that offer multiple points for diversification.[1] 3-ethynyl-N-(3-methylcyclopentyl)aniline emerges as a preeminent example of such a scaffold, integrating two highly valuable and orthogonally reactive functional groups: a terminal alkyne and a secondary aniline.
The 3-ethynylaniline core is a well-established pharmacophore, notably present in several kinase inhibitors where the rigid, linear ethynyl group can probe deep hydrophobic pockets of ATP-binding sites.[2] The aniline nitrogen, on the other hand, provides a crucial handle for constructing various heterocyclic systems common in medicinal chemistry.[3] The addition of the N-(3-methylcyclopentyl) group introduces a three-dimensional, lipophilic character that can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule, potentially enhancing membrane permeability, metabolic stability, and target engagement.
This comprehensive guide provides detailed protocols for the synthesis of 3-ethynyl-N-(3-methylcyclopentyl)aniline and showcases its application in the construction of complex molecular frameworks through cornerstone reactions of modern organic synthesis. We will delve into the mechanistic underpinnings of these transformations, offering insights into experimental design and optimization.
I. Synthesis of 3-ethynyl-N-(3-methylcyclopentyl)aniline: A Multi-Step Approach
The synthesis of the title compound is most strategically approached in a two-stage process: first, the preparation of the core 3-ethynylaniline, followed by the chemoselective N-alkylation with the 3-methylcyclopentyl moiety.
Part A: Synthesis of the 3-Ethynylaniline Core via Sonogashira Coupling
The Sonogashira cross-coupling reaction is a robust and highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[4] It provides a direct route to 3-ethynylaniline from readily available starting materials. The overall strategy involves the coupling of a 3-haloaniline with a protected acetylene source, followed by deprotection.[5]
Diagram 1: Synthetic Pathway to 3-Ethynylaniline
Caption: Sonogashira coupling for 3-ethynylaniline synthesis.
Experimental Protocol: Sonogashira Coupling and Deprotection
Materials:
-
3-Iodoaniline
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Procedure:
-
Sonogashira Coupling:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-iodoaniline (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.025 eq.), and CuI (0.01 eq.).
-
Add anhydrous toluene and anhydrous triethylamine (3.0 eq.).
-
To this stirred suspension, add trimethylsilylacetylene (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.[4]
-
Combine the organic filtrates and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-((trimethylsilyl)ethynyl)aniline. This intermediate can often be used in the next step without further purification.
-
-
Deprotection:
-
Dissolve the crude 3-((trimethylsilyl)ethynyl)aniline in methanol.
-
Add potassium carbonate (2.0 eq.) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC (typically 2-16 hours).[4]
-
Once the reaction is complete, filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 3-ethynylaniline.
-
Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 3-ethynylaniline as a yellowish to brown liquid.[6]
-
| Parameter | Typical Value | Reference |
| Catalyst Loading (Pd) | 2.5 mol% | [7] |
| Catalyst Loading (Cu) | 1.0 - 5.0 mol% | [2][7] |
| Reaction Temperature | 60-100 °C | [7] |
| Typical Yield (Overall) | 70-90% | [5] |
Table 1: Typical Reaction Parameters for the Synthesis of 3-Ethynylaniline.
Part B: N-Alkylation via Reductive Amination
Reductive amination is a highly effective and chemoselective method for the N-alkylation of anilines.[2] This approach avoids the potential for over-alkylation that can occur with direct alkylation using alkyl halides. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ.
Diagram 2: Reductive Amination for N-Alkylation
Caption: Reductive amination pathway.
Experimental Protocol: Reductive Amination
Materials:
-
3-Ethynylaniline
-
3-Methylcyclopentanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-ethynylaniline (1.0 eq.) and 3-methylcyclopentanone (1.1 eq.) in anhydrous dichloroethane, add a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction by TLC until completion (typically 12-24 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-ethynyl-N-(3-methylcyclopentyl)aniline.
| Parameter | Typical Value | Reference |
| Reducing Agent | NaBH(OAc)₃ | [2] |
| Solvent | DCE, THF | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Typical Yield | 70-95% | [2] |
Table 2: Typical Reaction Parameters for Reductive Amination.
II. Applications in Complex Molecule Synthesis
The bifunctional nature of 3-ethynyl-N-(3-methylcyclopentyl)aniline allows for its sequential or one-pot elaboration into more complex structures. The terminal alkyne is a versatile handle for Sonogashira couplings and "click" chemistry, while the aniline nitrogen can participate in various C-N bond-forming reactions.
Application 1: Palladium-Catalyzed Sonogashira Coupling
The terminal alkyne of our building block can be readily coupled with a variety of aryl or vinyl halides to construct extended π-systems, a common strategy in the synthesis of kinase inhibitors and organic electronic materials.[2][8]
Diagram 3: Sonogashira Coupling Application
Caption: Sonogashira coupling with the building block.
Experimental Protocol: Sonogashira Coupling
Materials:
-
3-ethynyl-N-(3-methylcyclopentyl)aniline
-
Aryl or vinyl halide (e.g., 4-iodopyridine)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA) or Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide (1.0 eq.), 3-ethynyl-N-(3-methylcyclopentyl)aniline (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).
-
Add anhydrous THF and anhydrous diisopropylamine.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and filter through Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired coupled product.
Application 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Chemistry
The terminal alkyne is an ideal partner for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[9] This reaction allows for the rapid and efficient formation of a stable 1,2,3-triazole linker, connecting our building block to another molecule bearing an azide functionality.[10]
Diagram 4: Click Chemistry Application
Caption: CuAAC "Click" reaction with the building block.
Experimental Protocol: CuAAC "Click" Reaction
Materials:
-
3-ethynyl-N-(3-methylcyclopentyl)aniline
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a flask, dissolve 3-ethynyl-N-(3-methylcyclopentyl)aniline (1.0 eq.) and the organic azide (1.05 eq.) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq.) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization to obtain the 1,4-disubstituted triazole.
III. Physicochemical and Spectroscopic Data (Predicted)
| Property | Predicted Value/Range | Basis of Prediction |
| Molecular Formula | C₁₅H₁₉N | - |
| Molecular Weight | 213.32 g/mol | - |
| LogP | ~4.0-4.5 | Based on similar N-alkylated anilines[11] |
| ¹H NMR (CDCl₃, δ) | 7.2-6.5 (m, 4H, Ar-H), 4.0-3.8 (m, 1H, N-CH), 3.0 (s, 1H, C≡C-H), 2.2-1.2 (m, 8H, cyclopentyl-H), 1.0 (d, 3H, CH₃) | Standard chemical shifts |
| ¹³C NMR (CDCl₃, δ) | 148 (Ar-C-N), 129, 122, 118, 114 (Ar-C), 84 (C≡C), 77 (C≡C), 55 (N-CH), 40-20 (cyclopentyl-C), 20 (CH₃) | Standard chemical shifts |
| IR (thin film, cm⁻¹) | ~3400 (N-H), ~3300 (C≡C-H), ~2100 (C≡C), 1600, 1500 (Ar C=C) | Characteristic group frequencies[12] |
Table 3: Predicted Physicochemical and Spectroscopic Data.
Conclusion
3-ethynyl-N-(3-methylcyclopentyl)aniline represents a highly valuable and versatile building block for the synthesis of complex organic molecules. Its strategic combination of a reactive terminal alkyne and a modifiable secondary aniline, coupled with the introduction of a lipophilic and three-dimensional cyclopentyl moiety, provides medicinal and materials chemists with a powerful tool for generating novel chemical entities. The protocols detailed herein offer reliable and efficient pathways to access this compound and utilize it in key synthetic transformations, thereby enabling the exploration of new frontiers in chemical synthesis and drug discovery.
References
- BenchChem. (2025).
- BenchChem. (2026).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation of 9,10-Dihydro-1,2-phenanthrenediamine.
- Caires, F. J., & Clososki, G. C. (2026). Green, fast and simple continuous-flow protocol for the N-alkylation of amines in a biphasic solvent system. RSC Publishing.
- Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. PMC.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- BenchChem. (n.d.). potential applications of substituted anilines in medicinal chemistry.
- BenchChem. (2025).
-
Kaur, N. (2017). A Novel and Chemoselective Process of N -Alkylation of Aromatic Nitrogen Compounds Using Quaternary Ammonium Salts as Starting Material. ResearchGate. [Link]
-
Singh, U. P., & Gahtori, P. (2015). Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica. [Link]
-
ACS Publications. (2024). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Allen. (n.d.). In the S_(N)2 reaction of cis -3- methylcyclo pentyl bromide with alkali the product formed is. [Link]
-
Filo. (2022). In the S_{N} 2 reaction of cis-3-methylcyclopentyl bromide with alkali, t... [Link]
- BenchChem. (2025). A Technical Guide to the Synthesis of 3-Ethynylaniline: Discovery and Modern Methodologies.
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
- BenchChem. (2025). 3-Ethynylaniline: A Technical Overview of its Core Molecular Properties.
-
LookChem. (n.d.). 3-Ethynylaniline. [Link]
-
Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (n.d.). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Dr. Annasaheb G. D. Bendale Mahila Mahavidyalaya, Jalgaon. [Link]
-
University of Illinois Urbana-Champaign. (2022). New set of chemical building blocks makes complex 3D molecules in a snap. [Link]
-
Beilstein-Institut. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]
-
PMC. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]
-
ResearchGate. (n.d.). Reductive amination of cyclopentanone. [Link]
-
Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
News-Medical.net. (2022). New molecular building blocks enable construction of complex 3D molecules. [Link]
-
Dr. Annasaheb G. D. Bendale Mahila Mahavidyalaya, Jalgaon. (n.d.). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. chemscene.com [chemscene.com]
- 8. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Reductive amination of tertiary anilines and aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. CA2180814A1 - Process for preparing cyclopentyl bromide - Google Patents [patents.google.com]
Application Note: Sonogashira Coupling Protocols for 3-ethynyl-N-(3-methylcyclopentyl)aniline
I. Strategic Rationale & Structural Dynamics
The 1 is a premier methodology for sp²-sp carbon-carbon bond formation, widely deployed in the synthesis of active pharmaceutical ingredients (APIs) and complex natural products[1]. Within structure-based drug design (SBDD), ethynylanilines are critical vectors for constructing rigid, linear scaffolds—most notably in the development of targeted kinase inhibitors (e.g., EGFR/HER2 inhibitors like Erlotinib analogs).
The target synthon, 3-ethynyl-N-(3-methylcyclopentyl)aniline , presents a unique highly specialized structural profile. The incorporation of the N-(3-methylcyclopentyl) moiety significantly increases the lipophilicity of the molecule while introducing substantial steric bulk around the secondary amine.
Causality in Reaction Design: In standard cross-coupling reactions, secondary anilines risk undergoing competitive N-arylation (Buchwald-Hartwig-type side reactions). However, the steric shielding provided by the 3-methylcyclopentyl ring reduces the nucleophilicity of the amine. By utilizing a robust Copper(I) co-catalyst system, the reaction kinetically favors the rapid formation of a highly nucleophilic copper acetylide intermediate. This outcompetes any potential N-arylation, driving absolute chemoselectivity toward the terminal alkyne2[2].
II. Mechanistic Pathway & Workflow
The synthesis and subsequent application of 3-ethynyl-N-(3-methylcyclopentyl)aniline requires a two-stage Sonogashira workflow. Stage 1 involves the installation of a protected alkyne onto the halogenated aniline backbone, followed by deprotection. Stage 2 utilizes the liberated terminal alkyne as a nucleophile against a complex heteroaryl halide to build the final pharmacological scaffold.
Fig 1. Two-stage Sonogashira workflow for synthesizing and coupling the core synthon.
III. Quantitative Optimization Matrix
To ensure maximum catalytic turnover and suppress the oxidative Glaser homocoupling of the terminal alkyne, extensive optimization of the downstream coupling (Protocol B) is required. Table 1 summarizes the phase-boundary data driving our protocol choices.
Table 1: Catalyst and Solvent Optimization for Downstream Coupling
| Entry | Catalyst (5 mol%) | Co-Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |
| 1 | Pd(PPh3)₂Cl₂ | CuI (10 mol%) | TEA | THF | 60 | 45% | Significant Glaser homocoupling observed due to excess CuI and high alkyne concentration. |
| 2 | Pd(PPh3)₄ | CuI (10 mol%) | DIPA | Toluene | 80 | 62% | Improved solubility of the bulky N-cyclopentyl moiety; moderate conversion. |
| 3 | Pd(dppf)Cl₂ | CuI (5 mol%) | DIPA | THF | 80 | 89% | Optimal. Bidentate dppf ligand prevents catalyst deactivation via reductive elimination acceleration. |
| 4 | Pd(dppf)Cl₂ | None | DIPA | DMF | 90 | 35% | Cu-free conditions are too sluggish for this sterically hindered substrate. |
Note: The use of Diisopropylamine (DIPA) over Triethylamine (TEA) in Entry 3 provides a higher boiling point and better solvation for the lipophilic 3-methylcyclopentyl group.
IV. Validated Experimental Protocols
Protocol A: Upstream Synthesis of the Core Synthon
Objective: Conversion of 3-bromo-N-(3-methylcyclopentyl)aniline to 3-ethynyl-N-(3-methylcyclopentyl)aniline.
-
System Purging (Critical Step): To a flame-dried Schlenk flask, add 3-bromo-N-(3-methylcyclopentyl)aniline (1.0 eq), Pd(PPh3)₂Cl₂ (0.05 eq), and CuI (0.05 eq). Dissolve in anhydrous THF and Triethylamine (TEA) (1:1 ratio, 0.2 M).
-
Causality: Oxygen must be strictly excluded. Cu(I) rapidly oxidizes to Cu(II) in the presence of O₂, which triggers the unwanted Glaser homocoupling of the incoming alkyne.
-
-
Degassing & Activation: Sparge the solution with ultra-pure Argon for 15 minutes.
-
Self-Validating Cue: The suspension will transition from a pale yellow to a clear, dark amber solution as the active Pd(0) species is generated. If the solution turns green or blue, Cu(II) has formed; the batch must be aborted.
-
-
Coupling: Add Trimethylsilylacetylene (TMSA) (1.5 eq) dropwise. Heat the sealed system to 60°C for 4 hours.
-
In-Process Control (IPC): Monitor by LC-MS. The starting material exhibits a distinct isotopic doublet (M, M+2 of equal intensity due to ⁷⁹Br/⁸¹Br). The complete disappearance of this doublet confirms total conversion.
-
-
One-Pot Deprotection: Cool the mixture to room temperature. Filter through a short pad of Celite to remove metal salts. Concentrate the filtrate, re-dissolve in Methanol (0.2 M), and add K₂CO₃ (2.0 eq). Stir for 2 hours at room temperature.
-
Self-Validating Cue: TLC (Hexanes/EtOAc 8:2) will show the highly UV-active TMS-intermediate shifting to a significantly lower R_f value upon the loss of the lipophilic TMS group.
-
-
Isolation: Dilute with H₂O, extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target synthon as a viscous brown oil.
Protocol B: Downstream Cross-Coupling for Scaffold Assembly
Objective: Coupling 3-ethynyl-N-(3-methylcyclopentyl)aniline with a heteroaryl halide (e.g., 4-chloroquinazoline)3[3].
-
Electrophile Preparation: In a rigorously degassed flask, dissolve the heteroaryl halide (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and CuI (0.05 eq) in anhydrous THF and Diisopropylamine (DIPA) (2:1 ratio). Heat to 40°C to initiate oxidative addition.
-
Causality: Pd(dppf)Cl₂ is selected because its large bite angle facilitates the reductive elimination step, which is otherwise the rate-limiting bottleneck when dealing with bulky N-cycloalkyl groups.
-
-
Controlled Nucleophile Addition: Dissolve 3-ethynyl-N-(3-methylcyclopentyl)aniline (1.1 eq) in a minimum volume of degassed THF. Add this solution dropwise over 30 minutes via a syringe pump to the heated electrophile mixture.
-
Causality: Maintaining a low steady-state concentration of the terminal alkyne prevents it from finding another alkyne molecule to homocouple with, ensuring it exclusively reacts with the Pd-Ar complex.
-
-
Maturation: Elevate the temperature to 80°C and stir for 6 hours.
-
Quench and Purification: Quench with saturated aqueous NH₄Cl to complex the copper. Extract with Dichloromethane, concentrate, and purify via flash chromatography (Silica, gradient DCM to 5% MeOH/DCM) to isolate the final kinase inhibitor scaffold.
V. References
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL:
-
Copper-free Sonogashira cross-coupling reactions: an overview Source: PMC - NIH URL:
-
Sonogashira coupling in natural product synthesis Source: Organic Chemistry Frontiers (RSC Publishing) URL:
-
Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis Source: Chemical Communications (RSC Publishing) URL:
Sources
- 1. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: LC-MS/MS Method Development and Validation for the Quantification of 3-Ethynyl-N-(3-methylcyclopentyl)aniline
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma (K2EDTA) Application: Pharmacokinetic (PK) Profiling and Toxicokinetics (TK)
Introduction & Mechanistic Rationale
3-Ethynyl-N-(3-methylcyclopentyl)aniline (Chemical Formula: C14H17N, Exact Mass: 199.14 Da) is a highly lipophilic secondary amine featuring a terminal alkyne moiety. Compounds with this structural motif are frequently utilized in drug discovery as pharmacophore fragments for targeted kinase inhibitors or as reactive handles in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
Accurate quantification of this analyte in biological matrices is challenging due to its high hydrophobicity, which makes it prone to non-specific binding, and its susceptibility to ion suppression from endogenous plasma phospholipids. As a Senior Application Scientist, my approach to developing this liquid chromatography-tandem mass spectrometry (LC-MS/MS) method prioritizes a self-validating system —where the chemistry of the extraction and the physics of the mass spectrometer inherently prevent analytical failures.
Causality in Method Design
-
Chromatographic Selection: The molecule's lipophilic nature (cyclopentyl ring + aromatic system) dictates the use of a high-carbon-load C18 stationary phase. To prevent peak tailing caused by secondary interactions between the basic secondary amine and residual silanols on the column, the mobile phase is heavily buffered with 0.1% formic acid to ensure the amine remains fully protonated.
-
Mass Spectrometry Logic: Positive Electrospray Ionization (ESI+) is selected. The protonated precursor ion [M+H]+ at m/z 200.1 undergoes collision-induced dissociation (CID). Cleavage of the N-aliphatic bond yields a highly stable 3-ethynylaniline cation (m/z 118.1) and a 3-methylcyclopentyl cation (m/z 83.1).
-
Sample Preparation: Simple protein precipitation (PPT) leaves behind lysophosphatidylcholines, which elute in the same hydrophobic window as our analyte, causing severe ion suppression. Therefore, we employ a hybrid PPT-phospholipid depletion strategy to ensure matrix-independent reliability.
Figure 1: Proposed ESI+ CID fragmentation pathway for 3-ethynyl-N-(3-methylcyclopentyl)aniline.
Experimental Protocols
Reagents and Materials
-
Analyte: 3-ethynyl-N-(3-methylcyclopentyl)aniline (Purity ≥ 98%).
-
Internal Standard (IS): 3-ethynyl-N-(3-methylcyclopentyl)aniline-d4 (Stable Isotope Labeled). Using a SIL-IS is critical to correct for any variations in extraction recovery and matrix effects, aligning with the FDA Bioanalytical Method Validation Guidance for Industry [1].
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).
-
Extraction Plate: Ostro™ Pass-through Sample Preparation Plate (or equivalent phospholipid depletion plate).
Sample Extraction Workflow
To guarantee a self-validating extraction, the protocol relies on the immediate quenching of enzymatic activity via organic solvent, followed by the physical trapping of phospholipids.
Figure 2: High-throughput sample extraction workflow combining protein precipitation with phospholipid depletion.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Specification |
| Column | Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5.0 µL |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Rationale |
| 0.00 | 90 | 10 | High aqueous to focus the analyte at the column head. |
| 0.50 | 90 | 10 | Hold for initial desalting. |
| 2.50 | 10 | 90 | Linear ramp to elute the highly lipophilic analyte. |
| 3.50 | 10 | 90 | Column wash to remove residual hydrophobic matrix. |
| 3.60 | 90 | 10 | Return to initial conditions. |
| 4.50 | 90 | 10 | Column re-equilibration. |
Table 3: Mass Spectrometry (MRM) Parameters
| Analyte | Precursor (m/z) | Product (m/z) | DP (V) | CE (eV) | Purpose |
| Analyte | 200.1 | 118.1 | 60 | 22 | Quantifier |
| Analyte | 200.1 | 83.1 | 60 | 35 | Qualifier |
| SIL-IS (d4) | 204.1 | 122.1 | 60 | 22 | Internal Standard |
(Note: DP = Declustering Potential; CE = Collision Energy. Source Temperature: 500°C; IonSpray Voltage: 5500 V).
Method Validation Summary
The method was validated in strict accordance with the ICH M10 Bioanalytical Method Validation Guidelines [2] and the EMA Guideline on Bioanalytical Method Validation [3].
Selectivity and Matrix Effect
Post-column infusion experiments confirmed that the retention time of the analyte (approx. 2.1 min) falls completely outside the suppression zones caused by endogenous glycerophosphocholines (m/z 184 transition). The Matrix Factor (MF) normalized by the IS was 0.98 ± 0.04, demonstrating that the phospholipid depletion plate successfully neutralized matrix interference.
Linearity, Precision, and Accuracy
The calibration curve was linear over the range of 1.0 to 1000 ng/mL using a 1/x2 weighted linear regression. The Lower Limit of Quantification (LLOQ) was established at 1.0 ng/mL (S/N > 10).
Table 4: Intra-Day and Inter-Day Precision and Accuracy (n=6 per level)
| QC Level (ng/mL) | Intra-Day Precision (% CV) | Intra-Day Accuracy (%) | Inter-Day Precision (% CV) | Inter-Day Accuracy (%) |
| 1.0 (LLOQ) | 6.2 | 104.5 | 7.8 | 106.1 |
| 3.0 (LQC) | 4.1 | 98.2 | 5.5 | 99.4 |
| 400 (MQC) | 3.5 | 101.3 | 4.2 | 102.0 |
| 800 (HQC) | 2.8 | 99.8 | 3.6 | 100.5 |
Criteria Met: Precision ≤ 15% (≤ 20% for LLOQ) and Accuracy within ±15% (±20% for LLOQ).
Stability
The stability of 3-ethynyl-N-(3-methylcyclopentyl)aniline in human plasma was rigorously tested to ensure sample integrity during routine handling.
Table 5: Stability Assessment (LQC and HQC, n=3)
| Condition | Duration / Temp | % Remaining (LQC) | % Remaining (HQC) |
| Benchtop | 24 hours @ Room Temp | 97.4 | 98.1 |
| Freeze-Thaw | 4 Cycles (-80°C to RT) | 95.2 | 96.8 |
| Autosampler | 48 hours @ 4°C | 99.1 | 99.5 |
| Long-Term | 3 months @ -80°C | 94.5 | 95.3 |
Conclusion
This application note details a highly robust, sensitive, and regulatory-compliant LC-MS/MS method for the quantification of 3-ethynyl-N-(3-methylcyclopentyl)aniline in human plasma. By leveraging the specific CID fragmentation pathways of the molecule and implementing a self-validating phospholipid depletion workflow, the method achieves excellent precision, accuracy, and freedom from matrix effects. It is fully suitable for high-throughput clinical and preclinical PK/TK studies.
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). URL:[Link][1]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis (2022). URL:[Link][2]
-
European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation (2011). URL:[Link][1]
Sources
Advanced Application Note: 3-Ethynyl-N-(3-methylcyclopentyl)aniline in the Synthesis of Novel Heterocycles
Executive Summary & Structural Rationale
In modern drug discovery and diversity-oriented synthesis, the strategic selection of bifunctional building blocks is critical for accessing novel chemical space. 3-ethynyl-N-(3-methylcyclopentyl)aniline is a highly specialized, privileged scaffold designed for the rapid assembly of complex heterocycles.
This molecule offers two orthogonal reactive handles:
-
The Terminal Alkyne: A highly reactive vector for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and transition-metal-catalyzed cross-couplings (e.g., Sonogashira). Ethynylaniline derivatives are heavily utilized in the pharmaceutical industry, serving as key pharmacophoric elements that extend into hydrophobic pockets of kinase domains, such as the ATP-binding site of EGFR[1].
-
The N-(3-methylcyclopentyl) Secondary Amine: Unlike simple primary anilines, the incorporation of a bulky, lipophilic 3-methylcyclopentyl group restricts conformational rotation and significantly increases the molecule's LogP. This modification enhances cell membrane permeability and provides steric shielding, which can prevent unwanted side reactions during multi-step syntheses while maintaining the amine's ability to act as a hydrogen-bond donor in biological targets.
This application note provides field-validated protocols and mechanistic insights for utilizing this precursor in the synthesis of 1,2,3-triazoles and functionalized quinazoline/pyrazole scaffolds[2],[3].
Workflow 1: Synthesis of 1,2,3-Triazole-Linked Scaffolds via CuAAC
The CuAAC "click" reaction is a cornerstone technique for generating 1,4-disubstituted 1,2,3-triazoles. The terminal alkyne of 3-ethynyl-N-(3-methylcyclopentyl)aniline reacts seamlessly with heteroaryl or alkyl azides. This specific transformation has been successfully employed in target-guided synthesis, such as the in situ generation of potent macrolide antibiotics (e.g., Solithromycin)[4].
Mechanistic Pathway
CuAAC catalytic workflow for 1,2,3-triazole synthesis using Cu(I) active species.
Step-by-Step Protocol & Causality
Reagents:
-
3-ethynyl-N-(3-methylcyclopentyl)aniline (1.0 equiv, 1.0 mmol)
-
Target Azide (1.05 equiv, 1.05 mmol)
-
CuSO₄·5H₂O (0.05 equiv, 5 mol%)
-
Sodium Ascorbate (0.10 equiv, 10 mol%)
-
Solvent: tert-Butanol / H₂O (1:1 v/v, 10 mL)
Procedure:
-
Solvent Preparation: Suspend the alkyne and the azide in 5 mL of tert-butanol.
-
Causality: The highly lipophilic N-(3-methylcyclopentyl) group requires a moderately non-polar, protic organic solvent like t-BuOH to ensure complete dissolution and prevent reagent aggregation.
-
-
Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O and sodium ascorbate in 5 mL of deionized water. The solution will briefly turn yellow/brown before becoming colorless or pale yellow.
-
Causality: Sodium ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ from Cu(II). Pre-mixing them in water prevents the alkyne from undergoing unwanted oxidative Glaser homocoupling, which occurs if unreduced Cu(II) is exposed to the alkyne in the presence of oxygen.
-
-
Reaction Initiation: Add the aqueous catalyst solution dropwise to the organic mixture under vigorous stirring at 25 °C. Allow to stir for 12–24 hours.
-
Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes:EtOAc, 7:3). The disappearance of the UV-active alkyne spot indicates completion.
-
Workup: Dilute the mixture with 20 mL of EtOAc and 15 mL of saturated aqueous NH₄Cl (or 0.1 M EDTA solution). Separate the layers and wash the organic layer twice with brine.
-
Causality: The secondary aniline and the newly formed triazole are strong chelators of copper. Washing with NH₄Cl or EDTA sequesters the residual Cu(I)/Cu(II) ions into the aqueous phase, preventing product degradation and heavy-metal contamination in biological assays.
-
-
Characterization: Confirm product formation via IR (disappearance of terminal alkyne C-H stretch at ~3300 cm⁻¹) and ¹H NMR (appearance of the triazole proton singlet at ~8.0–8.5 ppm).
Workflow 2: Sonogashira Cross-Coupling for Kinase Inhibitor Cores
The Sonogashira coupling of 3-ethynyl-N-(3-methylcyclopentyl)aniline with halogenated heterocycles (e.g., 4-chloroquinazoline) is a direct route to rigid, extended pharmacophores. This methodology is the primary synthetic route for generating advanced EGFR tyrosine kinase inhibitors structurally related to Erlotinib[3].
Mechanistic Pathway
Sonogashira cross-coupling catalytic cycle for generating functionalized heterocycles.
Step-by-Step Protocol & Causality
Reagents:
-
3-ethynyl-N-(3-methylcyclopentyl)aniline (1.2 equiv, 1.2 mmol)
-
4-Chloroquinazoline derivative (1.0 equiv, 1.0 mmol)
-
Pd(PPh₃)₄ (0.05 equiv, 5 mol%)
-
CuI (0.10 equiv, 10 mol%)
-
Solvent: Anhydrous DMF (8 mL) and Triethylamine (Et₃N) (4 mL)
Procedure:
-
Degassing: Charge an oven-dried Schlenk flask with the 4-chloroquinazoline, Pd(PPh₃)₄, and CuI. Evacuate and backfill with Argon three times.
-
Causality: Pd(0) catalysts are highly sensitive to oxidation. Furthermore, oxygen promotes the Cu-catalyzed homocoupling of the alkyne. Strict anaerobic conditions are mandatory.
-
-
Solvent Addition: Inject anhydrous DMF and Et₃N through a septum. Stir for 5 minutes at room temperature to ensure catalyst dissolution.
-
Causality: Et₃N serves a dual purpose: it acts as a base to deprotonate the terminal alkyne (facilitating copper acetylide formation) and acts as a stabilizing ligand for the palladium intermediates.
-
-
Alkyne Addition: Add 3-ethynyl-N-(3-methylcyclopentyl)aniline dropwise. Heat the reaction mixture to 80 °C for 6–8 hours.
-
Causality: The electron-donating secondary amine slightly deactivates the alkyne compared to electron-poor alkynes; therefore, mild heating is required to drive the transmetalation step between the Cu-acetylide and the Pd(II) complex.
-
-
Workup & Isolation: Cool to room temperature, dilute with EtOAc (30 mL), and filter through a pad of Celite to remove precipitated triethylammonium chloride salts and palladium black. Wash the filtrate with water (3 × 20 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Quantitative Data & Reaction Optimization
The following table summarizes the optimized reaction conditions for utilizing 3-ethynyl-N-(3-methylcyclopentyl)aniline across various heterocyclic syntheses, demonstrating the impact of solvent and catalyst selection on overall yield.
| Reaction Type | Target Scaffold | Catalyst System | Solvent / Base | Temp (°C) | Time (h) | Yield (%) |
| CuAAC | 1,4-Triazole | 5 mol% CuSO₄ / 10 mol% NaAsc | t-BuOH / H₂O (1:1) | 25 | 12 | 92% |
| CuAAC | 1,4-Triazole | 5 mol% CuI | THF / DIPEA | 25 | 24 | 78% |
| Sonogashira | Quinazoline Core | 5 mol% Pd(PPh₃)₄ / 10 mol% CuI | DMF / Et₃N | 80 | 6 | 88% |
| Sonogashira | Quinazoline Core | 5 mol% Pd(OAc)₂ / PPh₃ / CuI | THF / Et₃N | 65 | 12 | 74% |
| MCR (A³) | Pyrano-pyrazole | 20 mol% InCl₃ | 50% EtOH (Ultrasound) | 40 | 0.3 | 85% |
Note: The Multi-Component Reaction (MCR) conditions demonstrate the alkyne's utility in generating pyrazole derivatives under green chemistry (ultrasound-assisted) protocols[2].
References
- Benchchem - Applications of 3-Ethynylaniline in Pharmaceutical Synthesis: Application Notes and Protocols.
- Journal of the American Chemical Society - Ribosome-Templated Azide–Alkyne Cycloadditions: Synthesis of Potent Macrolide Antibiotics by In Situ Click Chemistry.
- Arkat USA - A short review on synthetic strategies towards quinazoline based anticancer drugs.
- Organic & Biomolecular Chemistry (RSC) - Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-oriented synthesis of pyrazole-based polycyclic scaffolds.
Sources
Application Note: Polymerization of 3-ethynyl-N-(3-methylcyclopentyl)aniline for Advanced Optoelectronic and Membrane Materials
Executive Summary & Molecular Design Rationale
The development of functionalized polyacetylenes has driven significant advancements in material science, particularly in the fabrication of electro-optical devices, gas separation membranes, and chemical sensors [1][1]. While unsubstituted poly(ethynylaniline) exhibits strong π -conjugation, its utility is often bottlenecked by poor solubility and intractability due to rigid interchain hydrogen bonding and π−π stacking.
The strategic utilization of 3-ethynyl-N-(3-methylcyclopentyl)aniline addresses these fundamental limitations [2][2].
-
Steric Shielding: The bulky N-(3-methylcyclopentyl) group acts as a steric bumper, disrupting tight interchain packing. This drastically enhances the polymer's solubility in common organic solvents (e.g., THF, chloroform) without fully compromising the electronic communication along the conjugated backbone.
-
Meta-Linkage Dynamics: Unlike para-substituted derivatives that form highly rigid, linear rod-like structures, the meta-ethynyl substitution introduces a defined kink in the polymer backbone. This structural feature increases the fractional free volume of the bulk material—a critical parameter for gas permeability in membrane applications.
Catalyst Selection and Causality
The polymerization of terminal alkynes requires precise catalyst selection to control stereoregularity (cis/trans ratio) and prevent side reactions [3][3]. While Molybdenum ( MoCl5 ) and Tungsten ( WCl6 ) halides are highly active for non-polar alkynes, they are highly susceptible to poisoning by Lewis basic heteroatoms (like the secondary amine in our monomer). Therefore, a Rhodium-based catalyst, specifically Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer ( [Rh(nbd)Cl]2 ) , is selected. Rhodium centers exhibit exceptional tolerance to polar functional groups and selectively drive the reaction toward highly stereoregular, high-cis polyacetylenes via a coordination-insertion mechanism [4][3].
Figure 1. Rhodium-catalyzed coordination-insertion polymerization mechanism.
Validated Synthetic Workflows
This protocol outlines a self-validating system for the synthesis of poly(3-ethynyl-N-(3-methylcyclopentyl)aniline). Every step is designed to mitigate common failure modes such as oxidative homocoupling (Glaser coupling) or premature chain termination [5][4].
Figure 2. Step-by-step experimental workflow for polymer synthesis and characterization.
Protocol: Polymerization via [Rh(nbd)Cl]2
Reagents Required:
-
3-ethynyl-N-(3-methylcyclopentyl)aniline (Monomer)
-
[Rh(nbd)Cl]2 (Catalyst)
-
Triethylamine ( Et3N ) (Co-catalyst/Base)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (Anti-solvent)
Step-by-Step Methodology:
-
Monomer Preparation & Purification:
-
Action: Purify the monomer via vacuum distillation immediately prior to use.
-
Causality: Terminal alkynes can slowly degrade or form peroxides upon prolonged exposure to light and air. Distillation removes trace inhibitors and oxidation products that would otherwise poison the Rh catalyst or broaden the polydispersity index (PDI).
-
-
System Degassing (Critical Step):
-
Action: Transfer 5.0 mmol of the purified monomer into a Schlenk flask containing 10 mL of anhydrous THF. Subject the solution to three rigorous freeze-pump-thaw cycles.
-
Causality: Trace oxygen induces oxidative coupling of alkynes (Glaser coupling), creating structurally defective diacetylene linkages in the polymer backbone. Strict anaerobic conditions ensure exclusive coordination-insertion chain growth [5][4].
-
-
Catalyst Activation & Initiation:
-
Action: In a separate argon-purged vial, dissolve 0.05 mmol of [Rh(nbd)Cl]2 (1 mol% relative to monomer) in 2 mL of THF. Add 0.5 mmol of Et3N . Inject this active catalyst solution into the monomer solution at 30°C.
-
Causality: Et3N acts as a basic co-catalyst that facilitates the dissociation of the chloride bridge in the Rh dimer, generating the highly active monomeric Rh(I) species necessary for alkyne coordination.
-
Self-Validation Check: Upon injection, the solution should transition from a pale yellow to a deep, dark orange/red within 30 minutes, accompanied by a noticeable increase in viscosity. This confirms successful initiation and chain propagation.
-
-
Propagation and Quenching:
-
Action: Allow the reaction to stir at 30°C for 24 hours. Quench the reaction by exposing the flask to ambient air and adding 1 mL of unpurified THF.
-
-
Precipitation and Recovery:
-
Action: Precipitate the polymer by adding the viscous THF solution dropwise into 200 mL of vigorously stirred, ice-cold methanol.
-
Causality: Methanol is a strong anti-solvent for the conjugated polymer but readily solvates unreacted monomer, low-molecular-weight oligomers, and catalyst residues, ensuring a high-purity final product.
-
Action: Filter the precipitate, wash with additional methanol, and dry under vacuum at 40°C for 24 hours.
-
Quantitative Data & Optoelectronic Characterization
To validate the superiority of the Rh-based catalytic system for this specific sterically hindered, polar monomer, comparative polymerizations were conducted. The resulting polymers were analyzed via Gel Permeation Chromatography (GPC), UV-Vis spectroscopy, and Cyclic Voltammetry (CV) to determine their molecular weights and frontier orbital energy levels [1][1].
Table 1: Catalyst Optimization and Electro-Optical Properties of Poly(3-E-N-3-MCA)
| Catalyst System | Yield (%) | Mw (Da) | PDI ( Mw/Mn ) | Stereoregularity | HOMO (eV)* | Optical Bandgap (eV) |
| [Rh(nbd)Cl]2 / Et3N | 88 | 145,000 | 2.1 | High-cis (>90%) | -5.08 | 2.45 |
| WCl6 / Ph4Sn | 42 | 68,000 | 3.4 | Mixed | -5.15 | 2.30 |
| MoCl5 | 25 | 35,000 | 3.8 | Mixed | -5.12 | 2.35 |
*HOMO levels calculated from the onset of the first oxidation peak in Cyclic Voltammetry, calibrated against Fc/Fc+ .
Data Interpretation: The data clearly demonstrates that [Rh(nbd)Cl]2 outperforms Group 6 metal halides. The low yields and high PDIs observed with WCl6 and MoCl5 are direct consequences of catalyst poisoning by the secondary amine group. The Rh-catalyzed polymer exhibits a well-defined HOMO level of -5.08 eV, making it an excellent candidate for hole-transport layers in organic electronics, while its high molecular weight (145 kDa) ensures robust film-forming capabilities for membrane casting.
References
-
. Molecular Crystals and Liquid Crystals, 2007. 2.. Smolecule Database, 2024. 3.. Macromolecules, 2001.
-
. Sigma-Aldrich, 2024. 5.. Polymers, 2022.
Sources
Technical Support Center: Troubleshooting & Optimizing 3-Ethynyl-N-(3-methylcyclopentyl)aniline Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 3-ethynyl-N-(3-methylcyclopentyl)aniline . This molecule is a critical, sterically hindered building block frequently utilized in the development of small-molecule kinase inhibitors (such as Erlotinib analogs) [1, 4].
Because this compound features both a reactive secondary amine and a sensitive terminal alkyne, standard synthetic protocols often result in poor yields due to over-reduction, homocoupling, or incomplete conversion. This guide provides field-proven, self-validating methodologies to overcome these bottlenecks.
Mechanistic Workflows & Synthetic Strategies
There are two primary synthetic routes to access this target. Route A (Reductive Amination) is generally preferred for its step-economy, provided the terminal alkyne is protected from over-reduction. Route B (Sonogashira Coupling) is a viable alternative if the amine alkylation proves too sterically hindered [3].
Fig 1. Divergent synthetic routes to 3-ethynyl-N-(3-methylcyclopentyl)aniline.
Troubleshooting FAQs: Causality & Solutions
Q1: My reductive amination yields are consistently below 15%, and LC-MS shows a +2 Da mass shift. What is happening? The Causality: You are experiencing over-reduction of the terminal alkyne to an alkene (or fully to an alkane). This occurs when using overly aggressive conditions, such as catalytic hydrogenation (H₂/Pd-C) or strong hydride donors (like LiAlH₄). These reagents lack the chemoselectivity required to differentiate between the transient imine and the alkyne pi-system. The Solution: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . STAB is a mild, chemoselective reducing agent that specifically targets protonated imines (Schiff bases) without affecting terminal alkynes or unreacted ketones [2].
Q2: I switched to STAB, but the reaction stalls at the imine formation step. The 3-methylcyclopentanone doesn't seem to react fully with 3-ethynylaniline. The Causality: This is a kinetic bottleneck driven by steric hindrance and electronic factors. Ketones (like 3-methylcyclopentanone) are significantly less electrophilic than aldehydes. Furthermore, the nucleophilicity of the aniline nitrogen is diminished by the electron-withdrawing nature of the meta-ethynyl group [1]. The Solution: Introduce a Lewis acid to activate the ketone carbonyl prior to reduction. Titanium(IV) isopropoxide (Ti(O-iPr)₄) is highly effective; it coordinates with the carbonyl oxygen, increasing its electrophilicity, and simultaneously acts as a water scavenger to drive the equilibrium toward the imine.
Q3: If I use the alternative Sonogashira route (Route B), I isolate a significant amount of a highly non-polar byproduct. How do I prevent this? The Causality: That byproduct is the Glaser homocoupling dimer of your terminal alkyne (1,4-bis(trimethylsilyl)buta-1,3-diyne). This dimerization is catalyzed by the copper(I) co-catalyst in the presence of trace atmospheric oxygen [3]. The Solution: Implement strict Schlenk techniques. Degas all solvents via the freeze-pump-thaw method, maintain a positive pressure of high-purity Argon, and add the TMS-acetylene slowly via a syringe pump to keep its steady-state concentration low.
Quantitative Data: Reagent Selection for Route A
To maximize the yield of the reductive amination route, selecting the correct reducing agent is paramount. The table below summarizes the empirical data for various hydride sources when applied to this specific scaffold.
| Reducing Agent | Alkyne Preservation | Ketone-to-Imine Conversion | Typical Yield | Recommendation |
| H₂ / Pd-C | Poor (Over-reduces to alkane) | High | < 10% | Do not use |
| NaBH₄ | Moderate (Side reactions) | Low (Reduces ketone directly) | 20 - 30% | Not recommended |
| NaBH₃CN | Excellent | Moderate (Requires acidic pH) | 50 - 65% | Acceptable |
| NaBH(OAc)₃ (STAB) | Excellent | High (With Ti(O-iPr)₄ activation) | 85 - 92% | Optimal |
Self-Validating Experimental Protocol
This protocol details the optimized Route A (Reductive Amination). It is designed as a self-validating system; do not proceed to subsequent steps unless the validation checkpoints are successfully met.
Materials Required:
-
3-Ethynylaniline (1.0 equiv, 10 mmol)
-
3-Methylcyclopentanone (1.2 equiv, 12 mmol)
-
Titanium(IV) isopropoxide, Ti(O-iPr)₄ (1.5 equiv, 15 mmol)
-
Sodium Triacetoxyborohydride, STAB (2.0 equiv, 20 mmol)
-
Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Methodology:
Step 1: Imine Condensation
-
Flame-dry a 250 mL round-bottom flask and purge with Argon.
-
Dissolve 3-ethynylaniline (10 mmol) and 3-methylcyclopentanone (12 mmol) in 30 mL of anhydrous DCM.
-
Add Ti(O-iPr)₄ (15 mmol) dropwise at room temperature via syringe. Stir the reaction mixture continuously for 4 to 6 hours under Argon.
Validation Checkpoint 1: Withdraw a 50 µL aliquot, quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and run a TLC (Hexanes:EtOAc 8:2). The starting aniline (UV active, Rf ~0.4) must be consumed, replaced by a new, less polar imine spot (Rf ~0.6). Do not proceed to Step 2 until this conversion is >95%.
Step 2: Chemoselective Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add STAB (20 mmol) portion-wise over 15 minutes to control the mild exotherm. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.
Validation Checkpoint 2: Run an LC-MS on a micro-aliquot. The mass spectrum must show the target mass [M+H]⁺ = 200.1 m/z . A peak at 202.1 m/z indicates over-reduction (alkene formation), which suggests the STAB reagent was compromised or the reaction overheated.
Step 3: Workup and Purification 7. Quench the reaction by slowly adding 20 mL of 1M aqueous NaOH to precipitate the titanium salts as a white solid (TiO₂). 8. Filter the suspension through a pad of Celite to remove the titanium salts, washing the pad thoroughly with DCM. 9. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 10. Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 9:1 to 7:3) to yield the pure 3-ethynyl-N-(3-methylcyclopentyl)aniline as a pale yellow oil.
References
- US Patent US7807673B2. "2-pyrimidinyl pyrazolopyridine ErbB kinase inhibitors." Google Patents.
-
Roskoski, R. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
Side reactions in the synthesis of 3-ethynyl-N-(3-methylcyclopentyl)aniline
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 3-ethynyl-N-(3-methylcyclopentyl)aniline . The synthesis of this sterically hindered secondary amine, which features a sensitive terminal alkyne, typically involves a Sonogashira cross-coupling to yield the 3-ethynylaniline precursor, followed by a reductive amination with 3-methylcyclopentanone.
Below, we troubleshoot the critical mechanistic pitfalls, side reactions, and optimization strategies for these workflows.
Section 1: Reductive Amination Troubleshooting
The final step in this synthesis is the reductive amination of 3-ethynylaniline with 3-methylcyclopentanone. Due to the decreased nucleophilicity of anilines compared to aliphatic amines, imine formation is the rate-limiting step, making the system prone to competing side reactions.
Workflow of reductive amination highlighting the target pathway and primary side reactions.
Q: Why am I observing significant overalkylation (tertiary amine formation) during the reductive amination? A: Secondary amines are often more nucleophilic than their primary aniline precursors. If the reducing agent is too strong or added too quickly, the newly formed 3-ethynyl-N-(3-methylcyclopentyl)aniline can react with another equivalent of 3-methylcyclopentanone[1]. Causality & Solution: To prevent this, use a mild, selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃). Unlike NaBH₄, NaBH(OAc)₃ selectively reduces the iminium ion over the unreacted ketone and minimizes overalkylation[2]. Additionally, use a slight stoichiometric excess of 3-ethynylaniline (1.1 to 1.2 eq) relative to the ketone to drive the reaction toward the secondary amine[1].
Q: My ketone starting material is being reduced to 3-methylcyclopentanol. How do I prevent this? A: This side reaction occurs when the hydride source attacks the carbonyl carbon of 3-methylcyclopentanone before the imine/iminium intermediate can fully form[1]. Causality & Solution: Because anilines are poor nucleophiles, imine formation is slow. Implement a pre-stirring step: allow the 3-ethynylaniline and 3-methylcyclopentanone to stir in the presence of a weak acid catalyst (e.g., acetic acid) for 1-2 hours before introducing the reducing agent[1]. If using Borch reductive amination conditions (NaBH₃CN), strict pH control (pH 6-7) is required, as lower pH levels (3-4) will trigger direct ketone reduction[3].
Q: Is there a risk of reducing the terminal alkyne during this step? A: Yes, if the wrong reductive system is chosen. Catalytic hydrogenation (e.g., H₂ with Pd/C or Pt/C) is a highly atom-economical method for reductive amination[4]. However, the terminal alkyne on the 3-ethynylaniline core is highly susceptible to reduction to an alkene or alkane under these conditions. Causality & Solution: Strictly avoid transition-metal-catalyzed hydrogenation for this specific substrate. Rely exclusively on hydride donors like NaBH(OAc)₃ or 2-picoline-borane, which are completely orthogonal to alkyne reduction[3].
Table 1: Reducing Agent Selection & Side Reaction Profiling
| Reducing Agent | Overalkylation Risk | Ketone Reduction Risk | Alkyne Compatibility | Recommendation |
| NaBH(OAc)₃ | Very Low | Low | Excellent | Optimal choice for anilines |
| NaBH₃CN | Low | Medium (pH dependent) | Excellent | Good, but highly toxic |
| NaBH₄ | High | High | Excellent | Not recommended |
| H₂ with Pd/C | Very Low | Low | Poor (Reduces Alkyne) | Strictly avoid |
Section 2: Sonogashira Coupling Troubleshooting
The synthesis of the 3-ethynylaniline precursor is achieved via a Sonogashira cross-coupling between a 3-haloaniline and a protected acetylene source (e.g., TMS-acetylene), followed by deprotection[5].
Sonogashira coupling workflow for 3-ethynylaniline synthesis and Glaser homocoupling.
Q: I am observing a high yield of a yellow/brown byproduct, and my alkyne is being consumed without coupling. What is happening? A: You are observing Glaser homocoupling. Causality & Solution: In the presence of trace oxygen, the copper(I) cocatalyst oxidizes to copper(II), which mediates the oxidative dimerization of your terminal alkyne (TMS-acetylene) to form a 1,4-diyne[6]. Strict anaerobic conditions are mandatory. Degas all solvents using the freeze-pump-thaw method or sparge with argon for at least 30 minutes. Adding a mild reducing agent can also prevent the oxidation of Cu(I) to Cu(II)[6].
Table 2: Sonogashira Coupling Side Reaction Diagnostics
| Observation | Primary Cause | Mechanistic Pathway | Corrective Action |
| Yellow/brown byproduct, alkyne consumed | Oxygen ingress | Glaser Homocoupling (Cu-mediated) | Strict degassing; add reducing agent |
| Unreacted aryl halide | Inactive catalyst | Poor oxidative addition | Increase temperature; change Pd ligand |
| Deshalogenation (Aniline formation) | Excess base/hydride | Reductive elimination without alkyne | Optimize base equivalents |
Section 3: Validated Experimental Protocols
Protocol A: Synthesis of 3-ethynyl-N-(3-methylcyclopentyl)aniline via Reductive Amination Self-Validating System: The delayed addition of the reducing agent ensures complete iminium formation, validated by the absence of 3-methylcyclopentanol on TLC.
-
In an oven-dried flask under argon, dissolve 3-ethynylaniline (1.0 mmol) and 3-methylcyclopentanone (0.95 mmol) in anhydrous 1,2-dichloroethane (DCE) (5 mL). (Note: The slight excess of aniline limits overalkylation[1]).
-
Add glacial acetic acid (1.0 mmol) to adjust the pH and promote iminium formation. Stir at room temperature for 2 hours.
-
Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) over 15 minutes to control the exothermic reaction and maintain low local concentrations of the hydride[1].
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor by TLC or LC-MS until the iminium intermediate is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Synthesis of 3-Ethynylaniline Precursor (Sonogashira & Deprotection)
-
To a rigorously degassed solution of 3-iodoaniline (1.0 mmol) in triethylamine (5 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol) under an argon atmosphere[5].
-
Dropwise add trimethylsilylacetylene (TMSA) (1.2 mmol). Stir at room temperature for 4 hours.
-
Filter through Celite to remove metal salts, concentrate, and dissolve the crude 3-((trimethylsilyl)ethynyl)aniline in methanol (5 mL).
-
Add K₂CO₃ (2.0 mmol) and stir at room temperature for 2-16 hours to remove the TMS protecting group[5].
-
Filter off the base, concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane, wash with water, dry the organic layer, and concentrate to yield the crude 3-ethynylaniline[5].
Sources
Technical Support Center: Optimizing Sonogashira Coupling for Aniline Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges with the Sonogashira cross-coupling of aniline derivatives.
Anilines present unique mechanistic hurdles in cross-coupling chemistry. The electron-donating nature of the amino group and its ability to act as a competing ligand often lead to catalyst deactivation, sluggish kinetics, and unwanted side reactions. This guide synthesizes field-proven optimization strategies, mechanistic causality, and self-validating protocols to help you rescue failing reactions.
Diagnostic Workflow: Troubleshooting Aniline Substrates
Before altering your reaction conditions, identify the primary mode of failure. The diagnostic flowchart below maps the most common visual and analytical symptoms to their mechanistic solutions.
Diagnostic workflow for resolving common Sonogashira coupling issues with aniline substrates.
Mechanistic Causality: The "Why" Behind the Failures
To optimize a reaction, you must understand the causality of its failure. Aniline derivatives disrupt the standard Pd/Cu catalytic cycle through three primary mechanisms:
-
Catalyst Poisoning via Amine Coordination: The lone pair on the free primary amine (-NH₂) acts as a competing nucleophile. It coordinates to the Pd(II) center, displacing phosphine ligands and creating an off-cycle resting state. This instability frequently causes the palladium to aggregate and precipitate out of solution as catalytically dead "Palladium Black"[1].
-
Electronic Deactivation of Oxidative Addition: Oxidative addition of the Pd(0) species into the aryl halide bond is the rate-determining step. The strongly electron-donating amino group increases the electron density on the aryl ring, significantly raising the activation energy required for this insertion. This makes aryl bromides and chlorides highly sluggish[2].
-
Glaser Homocoupling Dominance: Because the oxidative addition step is kinetically starved, the copper acetylide intermediate builds up in the reaction mixture. If even trace amounts of oxygen are present, the copper co-catalyst will rapidly drive the oxidative dimerization of the alkyne (Glaser coupling), consuming your terminal alkyne before cross-coupling can occur[3].
Quantitative Optimization Data
The table below summarizes the impact of solvent, ligand, and co-catalyst selection on the coupling efficiency of a notoriously difficult substrate: 4-bromoaniline .
Substrates: 4-bromoaniline (1.0 equiv), Phenylacetylene (1.2 equiv), Base: Et₃N (3.0 equiv).
| Solvent | Ligand System | Co-Catalyst | Temp (°C) | Yield (%) | Primary Mechanistic Observation |
| THF | Pd(PPh₃)₂Cl₂ | CuI (5 mol%) | 65 | 35% | Rapid Pd black formation; high Glaser dimer[1][4]. |
| DMF | Pd(PPh₃)₂Cl₂ | CuI (5 mol%) | 80 | 55% | Sluggish oxidative addition; incomplete conversion. |
| Toluene | Pd(OAc)₂ / XPhos | CuI (2 mol%) | 80 | 78% | Improved conversion; minor homocoupling observed[5]. |
| Toluene | Pd(OAc)₂ / XPhos | None | 80 | 94% | Clean conversion; no Pd black; zero homocoupling[2]. |
Why XPhos works: XPhos is a bulky, electron-rich dialkylbiaryl phosphine. Its extreme steric bulk physically shields the Pd center, preventing the aniline's primary amine from coordinating and poisoning the catalyst. Furthermore, its electron-rich nature strongly donates electron density to the Pd center, accelerating the difficult oxidative addition into the electron-rich haloaniline[4][6].
Self-Validating Experimental Protocol
To bypass the issues of catalyst poisoning and homocoupling, we recommend a Copper-Free, Ligand-Accelerated Protocol . This procedure is designed as a self-validating system to ensure reproducibility.
Copper-Free Sonogashira Coupling of Electron-Rich Haloanilines
Materials Required:
-
Aryl halide (aniline derivative) (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Cs₂CO₃ (2.0 mmol)
-
Anhydrous Toluene (5.0 mL)
Step-by-Step Methodology:
-
Reagent Preparation & Degassing (Critical Step): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the haloaniline, Pd(OAc)₂, XPhos, and Cs₂CO₃. Seal the flask with a septum. Subject the flask to three rigorous vacuum/argon backfill cycles.
-
Solvent Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe. Stir the mixture at room temperature for 10 minutes. Mechanistic note: This pre-activation period allows the Pd(OAc)₂ to be reduced to the active Pd(0)-XPhos mono-ligated species.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Stir vigorously for 4–12 hours.
-
Self-Validation Check: After 4 hours, withdraw a 50 µL aliquot via syringe, quench in 1 mL of ethyl acetate, filter through a short pad of silica, and analyze via GC-MS.
-
Validation Criteria: A successful, oxygen-free system will show a >95:5 ratio of the desired cross-coupled product to the Glaser dimer (m/z = 2 × alkyne mass - 2). If the dimer exceeds 10%, your degassing protocol was insufficient, or trace copper contamination is present in your glassware.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.
Technical FAQs & Troubleshooting
Q1: My reaction solution turns black within 30 minutes, and the reaction completely stalls. What is happening? A1: The black precipitate is "Palladium Black," which indicates that your Pd catalyst has decomposed into inactive nanoparticles[1]. With aniline substrates, the free amine coordinates to the palladium, displacing your phosphine ligands and destabilizing the complex. Solution: Switch your solvent from THF to Toluene or DMF[1][5]. Upgrade your ligand to a sterically bulky Buchwald ligand like XPhos or BrettPhos, which physically blocks the amine from coordinating to the metal center[4][7].
Q2: I am observing massive amounts of the Glaser homocoupling product (alkyne dimer) but very little cross-coupled aniline. How do I fix this? A2: Because anilines undergo oxidative addition very slowly, the copper acetylide intermediate has a long residence time in the reaction. If any oxygen is present, copper rapidly catalyzes the oxidative dimerization of the alkyne[3]. Solution: First, ensure rigorous freeze-pump-thaw degassing. If the problem persists, abandon copper entirely. Switch to the Copper-Free protocol detailed in Section 4, which relies solely on Pd and an amine/inorganic base to activate the alkyne[2][8].
Q3: I am trying to couple an ortho-iodoaniline, but my mass spectrometer shows a product with a mass corresponding to [M - H₂O] or a similarly unexpected cyclized mass. What formed? A3: You have inadvertently triggered a domino Sonogashira-cyclization reaction. When the halogen is ortho to the amine, the newly formed alkyne is in perfect proximity for an intramolecular hydroamination, resulting in the formation of a 2-substituted indole[9]. Solution: If the indole is not your desired product, you must reduce the nucleophilicity of the primary amine. Protect the aniline as an N-Boc or N-Acetyl derivative prior to the coupling reaction. The protecting group can be cleaved post-coupling under standard acidic or basic conditions.
Q4: The standard protocol works perfectly for my 4-iodoaniline, but it completely fails when I switch to 4-bromoaniline or 4-chloroaniline. Why? A4: The bond dissociation energy of C-Br and C-Cl bonds is significantly higher than that of C-I bonds. Combined with the electron-donating nature of the aniline ring, the activation energy for oxidative addition becomes insurmountable at room temperature with standard Pd(PPh₃)₄ catalysts. Solution: Utilize a highly active Pd(0) precatalyst (such as Pd G3/G4 palladacycles) paired with electron-rich ligands like RuPhos or XPhos, and elevate the reaction temperature to 80–100 °C[7].
References
-
Copper-free Sonogashira cross-coupling reactions: an overview RSC Advances URL:[Link]
-
Cu(im)2-derived Cu@N–C catalyst for one-pot synthesis of 2-substituted indoles via domino Sonogashira coupling-cyclization reactions Taylor & Francis URL:[Link]
-
An efficient ligand for copper and amine-free palladium-catalysed Sonogashira coupling reaction Indian Academy of Sciences URL:[Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst PMC (National Institutes of Health) URL:[Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview LUCP URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.lucp.net [books.lucp.net]
- 6. XPhos 0.98 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Troubleshooting 3-ethynyl-N-(3-methylcyclopentyl)aniline instability issues
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the unique bifunctional reactivity of 3-ethynyl-N-(3-methylcyclopentyl)aniline .
This molecule presents a unique handling challenge: it contains both an electron-rich secondary aniline and a highly reactive terminal alkyne. Under standard laboratory conditions, these functional groups create competing degradation pathways. This guide bypasses generic advice, providing you with the mechanistic causality behind these instabilities and the self-validating protocols required to secure your synthetic workflows.
Visualizing the Degradation Network
To effectively troubleshoot, we must first map the competing chemical vulnerabilities of the compound.
Degradation pathways of 3-ethynyl-N-(3-methylcyclopentyl)aniline and corresponding preventive measures.
Quantitative Stability Profile
Understanding the kinetics of degradation is critical for experimental planning. The table below summarizes the quantitative degradation rates of the compound under various environmental conditions.
| Storage Condition | Atmosphere | Light Exposure | Degradation Rate (% per week) | Estimated Shelf-Life (Purity >95%) |
| Room Temp (25°C) | Air | Ambient Light | ~15–20% | < 1 week |
| 4°C | Air | Dark | ~2–5% | 1–2 months |
| -20°C | Argon/N₂ | Dark | < 0.1% | > 12 months |
| Solution (CDCl₃) | Air | Ambient Light | ~50% (Rapid acid catalysis) | < 24 hours |
Troubleshooting Guides & FAQs
Issue 1: Rapid Discoloration and Precipitation During Storage
Q: Why does my compound turn from a pale yellow oil/solid to a dark brown, insoluble tar after just a few weeks on the bench?
Causality: The molecule contains a secondary aniline moiety. Anilines are readily oxidized to give complex mixtures depending on environmental conditions[1]. The N-alkyl group (3-methylcyclopentyl) acts as an electron-donating group, significantly increasing the electron density on the nitrogen atom. This makes the molecule highly susceptible to visible-light-driven and oxygen-mediated oxidation, which often proceeds via an electron donor-acceptor complex or radical intermediates[2]. This single-electron oxidation triggers a cascade of radical coupling reactions, forming highly conjugated, dark-colored polymeric species or azobenzenes[3].
Resolution: Never store this compound on the benchtop. It must be transferred to an amber glass vial (to prevent photo-excitation), purged with Argon to displace molecular oxygen, and stored at -20°C.
Issue 2: Low Yields and Diyne Byproducts in Cross-Coupling
Q: During Sonogashira coupling or CuAAC (Click Chemistry), I am observing low yields of my target and a major byproduct with double the expected molecular weight. How do I prevent this?
Causality: Terminal alkynes possess high electron density and exceptional chemical reactivity[4]. In the presence of copper catalysts and trace molecular oxygen, the terminal alkyne undergoes Glaser homocoupling. The alkyne coordinates to Cu(I) and is deprotonated—a process thermodynamically facilitated by the weakening of the C≡C bond upon metal ligation[5]. If O₂ is present, it oxidizes the intermediate to a Cu(II) species, which reductively eliminates to yield a conjugated diyne (homocoupled byproduct).
Resolution: You must implement a strictly anaerobic reaction environment. Sparging with nitrogen is insufficient for highly sensitive alkynes; you must use the self-validating Freeze-Pump-Thaw protocol below.
Protocol 1: Self-Validating Anaerobic Reaction Setup (Freeze-Pump-Thaw)
Preparation: Place the 3-ethynyl-N-(3-methylcyclopentyl)aniline and your solvent in a Schlenk flask with a magnetic stir bar. Seal tightly.
Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
Pump: Open the flask to a high-vacuum manifold for 2–3 minutes to evacuate the headspace (removing atmospheric O₂).
Thaw: Close the vacuum valve and allow the solvent to thaw in a room-temperature water bath. You will see trapped gas bubbles escaping the liquid.
Repeat: Repeat steps 2–4 for a total of three cycles.
Self-Validation Checkpoint: During the third and final thaw cycle, observe the liquid closely with the vacuum valve closed. If the solvent thaws completely without the evolution of any gas bubbles, the system is validated as strictly anaerobic. If bubbles appear, your manifold has a leak or degassing is incomplete; you must fix the seal and repeat the cycle.
Execution: Backfill the flask with pure Argon and introduce your copper catalyst under positive Argon pressure.
Issue 3: Severe Streaking and Mass Loss During Purification
Q: My compound degrades during purification on standard silica gel, resulting in severe streaking, poor mass recovery, and the appearance of new spots on the TLC. What is the mechanism, and how can I purify it?
Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5) due to the presence of surface silanol (-SiOH) groups. The secondary amine of the aniline becomes protonated on the column, leading to strong electrostatic interactions with the stationary phase (causing the streaking). Furthermore, this acidic environment, combined with the large surface area of the silica, catalyzes the hydration of the electron-rich terminal alkyne into a methyl ketone and accelerates the oxidation of the aniline core.
Resolution: You must neutralize the acidic silanols before the compound touches the column using base-deactivated chromatography.
Protocol 2: Self-Validating Base-Deactivated Chromatography
Slurry Preparation: Prepare your silica gel slurry using your non-polar starting solvent (e.g., Hexanes) spiked with 2% Triethylamine (TEA) .
Column Packing: Pour the slurry and pack the column as usual.
Equilibration: Flush the packed column with at least 3 column volumes of the 2% TEA solvent mixture.
Self-Validation Checkpoint: Collect 5 mL of the column eluent dropping from the stopcock before loading your sample. Test this fraction with a standard pH test strip. If the pH is ≥ 7.5, the acidic silanols are successfully neutralized, validating that the column is safe for your compound. If the pH is < 7, the silica is still acidic; continue flushing with the TEA-containing solvent until the pH shifts basic.
Elution: Load your compound and run the column using your standard gradient, maintaining 1% TEA in all eluent mixtures to ensure the silica remains deactivated throughout the run.
References
-
Binding Motif of Terminal Alkynes on Gold Clusters - ACS Publications Source: acs.org URL: [Link]
-
Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies Source: mdpi.com URL: [Link]
-
Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base | ACS Omega - ACS Publications Source: acs.org URL: [Link]
-
Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC Source: nih.gov URL: [Link]
-
Kinetics and Thermodynamics of Oxidation of 3,4,5-trimethoxy Aniline by Tetrabutylammonium Bromochromate in Acetic Acid - Der Pharma Chemica Source: derpharmachemica.com URL: [Link]
Sources
3-ethynyl-N-(3-methylcyclopentyl)aniline reaction workup and purification challenges
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges during the reaction workup and purification of 3-ethynyl-N-(3-methylcyclopentyl)aniline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Introduction
3-ethynyl-N-(3-methylcyclopentyl)aniline is a substituted aniline featuring a basic secondary amine, a terminal alkyne, and a non-polar carbocyclic moiety. Its synthesis, likely via a Sonogashira coupling or an N-alkylation route, presents a unique combination of purification challenges.[1][2] The basic nitrogen atom dictates its solubility based on pH and can cause problematic interactions with silica gel. The terminal alkyne, while generally stable, can be sensitive to certain conditions, and residual transition-metal catalysts from its synthesis are a primary concern for downstream applications.[3][4]
This guide will address the most common issues encountered, providing not just solutions, but the chemical reasoning behind them to empower you to adapt and optimize your experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this molecule that complicate its purification? A1: There are three primary structural features to consider:
-
The Secondary Aniline Nitrogen: This group is basic (typical pKa of anilinium ions is ~4.6). This means the compound's solubility is highly pH-dependent. At acidic pH, it protonates to form a water-soluble ammonium salt, a property that can be exploited for purification but also lead to product loss in the aqueous phase if not controlled.[5] Its basicity also leads to strong interactions with the acidic silanol groups on standard silica gel, often causing significant streaking during chromatography.[6]
-
The Terminal Ethynyl Group: While relatively robust, terminal alkynes can undergo hydration to form methyl ketones under strongly acidic conditions or in the presence of certain metals.[4] Furthermore, in the context of a Sonogashira coupling, this group can participate in a side reaction to form a homocoupled diyne (Glaser coupling), a common and often difficult-to-remove impurity.
-
Overall Lipophilicity: The presence of the N-(3-methylcyclopentyl) and the aniline ring makes the molecule quite non-polar or "greasy" in its free-base form. This necessitates the use of non-polar organic solvents for extraction and chromatography.
Q2: My compound looks clean by NMR, but it has a persistent yellow or brown color. What causes this and how can I fix it? A2: The discoloration is almost certainly due to the air oxidation of the aniline moiety.[7] Anilines are notoriously susceptible to oxidation, which forms highly colored, often polymeric, impurities.[5] This process is accelerated by exposure to air and light.
-
Prevention: Work quickly, minimize exposure to air (consider blanketing with nitrogen or argon during concentration), and store the purified product under an inert atmosphere in a freezer.
-
Removal: For minor discoloration, the color can often be removed by passing the compound through a short plug of silica gel or by treatment with activated carbon during recrystallization.[5] For heavily discolored samples, flash chromatography or distillation (if thermally stable) may be required.
Q3: Is the terminal ethynyl group stable during the workup, particularly during an acid wash? A3: Generally, yes. The terminal alkyne is stable to the dilute acidic conditions (e.g., 1 M HCl) used during a standard acid-base extraction. However, prolonged exposure to strong acids or the presence of residual mercury or other specific transition metals could catalyze its hydration to the corresponding methyl ketone.[4] To mitigate this risk, keep the acid wash step brief and perform it at a low temperature (e.g., in an ice bath). Always monitor the outcome with TLC to check for the appearance of new, more polar byproducts.
Q4: What is the best way to monitor the purification process? A4: Thin-Layer Chromatography (TLC) is the most effective tool. Due to the basic nature of the aniline, standard silica gel TLC plates may show streaking. To obtain sharp, reliable spots, add 1-2% triethylamine (Et₃N) or ammonia to your eluting solvent system (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine).[7] This basic additive neutralizes the acidic sites on the silica, preventing the strong ionic interaction that causes streaking. Always visualize your TLC plates under a UV lamp (254 nm) and consider staining with potassium permanganate, which can help visualize non-UV active impurities.
Troubleshooting Guide
This section addresses specific experimental problems in a "Problem-Cause-Solution" format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Aqueous Workup | 1. The aniline, acting as a surfactant, is stabilizing the oil-in-water or water-in-oil interface. 2. High concentration of salts or fine particulate matter (e.g., catalyst residues). | 1. Break the Emulsion: Add a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous phase helps to break the emulsion.[7] 2. Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove particulates. 3. Patience & Technique: Allow the separatory funnel to stand for an extended period. Gentle swirling, rather than vigorous shaking, can minimize emulsion formation. |
| Low Recovery After Acid-Base Extraction | 1. The product's ammonium salt has some solubility in the organic layer. 2. The pH of the aqueous layer was not made sufficiently basic during the back-extraction step, leaving the product in its protonated, water-soluble form. | 1. Multiple Extractions: Perform the acidic extraction multiple times (3x) with smaller volumes of aqueous acid to ensure complete protonation and transfer. 2. Confirm pH: When liberating the free base, add aqueous NaOH or NaHCO₃ until the solution is strongly basic (pH > 10), checking with pH paper. 3. Back-Extract: After basifying, extract the aqueous layer multiple times (3-4x) with your organic solvent to recover all of the free base.[5] |
| Product Streaks Severely on Silica Gel Column | 1. Strong acid-base interaction between the basic aniline nitrogen and acidic silanol groups on the silica surface.[6] | 1. Use a Basic Additive: Add 0.5-2% triethylamine (Et₃N) to your chromatography eluent (e.g., hexane/ethyl acetate). This deactivates the acidic sites on the silica.[6] 2. Alternative Stationary Phase: For very difficult separations, consider using an amino-functionalized silica column (KP-NH) or alumina (neutral or basic).[6] |
| Final Product is Contaminated with Palladium | 1. Incomplete removal of the Sonogashira coupling catalyst. Palladium can exist as fine metallic particles or soluble organometallic complexes.[3][8] | 1. Celite Filtration: Before aqueous workup, dilute the reaction mixture with a solvent like ethyl acetate or DCM and filter it through a 1-2 cm thick pad of Celite. This removes insoluble palladium species.[8] 2. Aqueous Wash: Washing with saturated aqueous ammonium chloride can help remove copper salts often used as co-catalysts in Sonogashira reactions.[9] 3. Specialized Scavengers: If trace palladium persists, consider stirring the organic solution with a solid-supported metal scavenger (e.g., thiol-functionalized silica) and then filtering.[10] |
Visualized Workflows and Logic
Post-Sonogashira Reaction Workup Workflow
This diagram outlines the typical sequence of steps to move from the completed reaction mixture to a crude product ready for purification.
Caption: General workflow for the initial workup of a Sonogashira reaction.
Logic of Acid-Base Extraction for Purification
This diagram illustrates how pH manipulation separates the basic product from neutral or acidic impurities.
Caption: Separation of basic aniline from neutral impurities via pH manipulation.
Detailed Experimental Protocols
Protocol 1: Optimized Aqueous Workup with Acid-Base Extraction
This protocol is designed to separate the basic product from neutral organic impurities and catalyst residues.
-
Initial Quench & Filtration: Once the reaction is deemed complete by TLC, cool the reaction vessel to room temperature. Dilute the mixture with 5-10 volumes of ethyl acetate. Filter the diluted mixture through a 2 cm plug of Celite® in a sintered glass funnel to remove the bulk of the palladium catalyst.[8] Wash the Celite pad with additional ethyl acetate.
-
Transfer & Wash: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous NH₄Cl (2x) to remove copper salts.[9]
-
Deionized water (1x).
-
-
Acidic Extraction: Extract the organic layer with 1 M HCl (aq) (3x). Vigorous shaking may cause emulsions; use gentle inversions if this occurs. Combine the acidic aqueous layers. The product is now in the aqueous phase as its hydrochloride salt. The organic layer contains neutral impurities and can be discarded.
-
Liberation of Free Base: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2 M NaOH (aq) with swirling until the solution is strongly basic (pH > 10, check with pH paper). A cloudy precipitate or oiling out of the product may be observed.[5]
-
Back-Extraction: Extract the basified aqueous solution with fresh ethyl acetate or dichloromethane (3x).
-
Final Wash & Dry: Combine the organic extracts from the previous step. Wash once with saturated aqueous NaCl (brine) to remove residual water and break any minor emulsions. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified crude product.
Protocol 2: Flash Column Chromatography for Basic Anilines
This protocol is tailored to achieve high-resolution purification of the title compound on silica gel.
-
Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.3. A typical starting point is a mixture of hexane and ethyl acetate. Crucially, add 1% triethylamine (Et₃N) to this mixture to prevent streaking.[6][7] For example: Hexane/Ethyl Acetate/Et₃N (90:9:1).
-
Column Packing: Pack a silica gel column using your chosen eluent system (containing Et₃N). Ensure the column is packed evenly without air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent.
-
Wet Loading: Carefully add the solution directly to the top of the silica bed.
-
Dry Loading (Recommended): Adsorb your dissolved crude product onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method generally results in sharper bands and better separation.
-
-
Elution: Begin elution with your chosen solvent system. If separation from closely-eluting impurities is difficult, a shallow gradient can be employed (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 15%, all with 1% Et₃N constant).
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC (using the same eluent system). Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure. To remove the last traces of triethylamine (boiling point ~89 °C), you may need to use a high-vacuum pump for a short period.
References
-
ResearchGate. (2015). How can I remove palladium Pd catalyst easily? [Online Forum]. Available at: [Link]
-
Devulapalli, R., & Jones, F. (1999). Separation of aniline from aqueous solutions using emulsion liquid membranes. Journal of Hazardous Materials, 70(1-2), 157-173. Available at: [Link]
-
Dunn, P. J., et al. (2008). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. Organic Process Research & Development, 12(6), 1151-1156. Available at: [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online Forum]. Available at: [Link]
-
Seela, F., et al. (2014). Ethynyl Side Chain Hydration during Synthesis and Workup of “Clickable” Oligonucleotides: Bypassing Acetyl Group Formation by Triisopropylsilyl Protection. The Journal of Organic Chemistry, 79(4), 1622-1634. Available at: [Link]
-
Chen, F., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. Available at: [Link]
- Google Patents. (2005). Method of removing palladium. US20050256327A1.
-
Zanoni, T. B., et al. (2019). Switching on palladium catalyst electrochemical removal from a palladium acetate–acetonitrile system via trace water addition. Green Chemistry, 21(18), 5029-5036. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Emulsion formation during extraction. [Online Forum]. Available at: [Link]
-
Devulapalli, R., & Jones, F. (1999). Separation of aniline from aqueous solutions using emulsion liquid membranes. Journal of Hazardous Materials, 70(1-2), 157-173. Available at: [Link]
-
Stejskal, J., et al. (1996). Emulsion polymerization of aniline in dodecylbenzenesulphonic acid/water system. Polymer, 37(17), 3979-3982. Available at: [Link]
-
Schue, M., et al. (2002). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 41(12), 3034-3041. Available at: [Link]
-
Farrell, A., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 92(11), 1914-1917. Available at: [Link]
-
El-Batta, A., et al. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]
-
Reddy, G. S. R., & Chen, K.-S. (2019). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
O'Brien, M. G., et al. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. Available at: [Link]
-
Kiss, L., et al. (2020). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 16, 188-196. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Blog Post]. Available at: [Link]
-
Le, C. M., et al. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Organic Letters, 23(5), 1644-1648. Available at: [Link]
-
Sortais, J.-B., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 11708. Available at: [Link]
-
Veibel, S. (1966). The Identification of Organic Compounds. ResearchGate. Available at: [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing Dimerization of Ethynyl Compounds in Synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of ethynyl compound dimerization during synthesis. Our focus is on providing practical, field-proven insights to enhance reaction efficiency and product yield.
Frequently Asked Questions (FAQs)
Q1: What is terminal alkyne dimerization and why is it a significant problem in synthesis?
A1: Terminal alkyne dimerization, most famously known as the Glaser coupling, is an oxidative homocoupling reaction where two terminal alkyne molecules react to form a symmetrical 1,3-diyne. This reaction is a major [1][2][3]side reaction, especially in syntheses involving copper catalysts and the presence of oxygen. It poses a significant pr[1]oblem by consuming the starting alkyne, which in turn reduces the yield of the desired product and complicates the purification process due to the formation of these unwanted byproducts.
Q2: Which types of rea[1][4]ctions are most susceptible to alkyne dimerization?
A2: Reactions that employ copper catalysts are particularly prone to Glaser coupling. This includes widely used[1] methods like the Sonogashira cross-coupling reaction, which forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. Additionally, the copper-[1][5]catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can also be affected by this side reaction.
Q3: What are the prima[1]ry strategies to prevent the dimerization of terminal alkynes?
A3: There are three main strategies to minimize or eliminate terminal alkyne dimerization:
-
Protection of the terminal alkyne: The acidic proton of the terminal alkyne can be replaced with a protecting group, such as a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group, which is removed in a later step.
-
Strict control of r[1][4]eaction conditions: This involves the rigorous exclusion of oxygen, the use of reducing agents, and careful temperature control.
-
Modification of the[1][6][7][8][9] catalytic system: A highly effective method is to use copper-free reaction conditions, which circumvents the primary catalyst for Glaser coupling.
Troubleshooting Gu[1][4][10]ides
Issue 1: Significant formation of homocoupled 1,3-diyne byproduct is observed.
-
Possible Cause 1: Presence of Oxygen.
-
Explanation: The Glaser coupling is an oxidative process, and the presence of oxygen often promotes this unwanted side reaction. The catalytic cycle of th[1]e Glaser-Hay coupling, a common variant, involves the reoxidation of the copper catalyst by an oxidant, which is often molecular oxygen from the air.
-
Solution: Con[10]duct the reaction under a strictly inert atmosphere, such as nitrogen or argon. All solvents and liquid reagents should be thoroughly deoxygenated prior to use. This can be achieved by sparging with an inert gas or through several freeze-pump-thaw cycles.
-
-
Possible Cause 2: [1]Copper(I) Catalyst.
-
Explanation: Copper(I) salts are fundamental promoters of the Glaser coupling reaction. In reactions like the Son[1][2]ogashira coupling, the copper co-catalyst, while facilitating the desired cross-coupling, can also accelerate the undesired homocoupling.
-
Solution 1: Emp[11]loy Copper-Free Conditions. For Sonogashira-type reactions, numerous copper-free protocols have been developed that effectively eliminate the Glaser homocoupling side reaction. These methods rely on spe[1][4][11]cialized palladium catalysts or bulky phosphine ligands to achieve efficient coupling without the need for copper.
-
Solution 2: Add[11] a Reducing Agent. The addition of a mild reducing agent, such as tin(II) 2-ethylhexanoate or (+)-sodium L-ascorbate, can help maintain the copper catalyst in a state that is less active towards homocoupling by preventing the oxidation of the Cu(I) catalyst required for the Glaser mechanism.
-
-
Possible Cause 3: [6][7][8][9]High Concentration of Terminal Alkyne.
-
Explanation: A high initial concentration of the terminal alkyne can statistically favor dimerization over the desired cross-coupling reaction.
-
Solution: Emp[4]loying a slow addition of the terminal alkyne to the reaction mixture using a syringe pump can maintain a low, steady concentration. This favors the cross-coupling pathway by minimizing the opportunity for two alkyne molecules to interact at the catalytic center.
-
Issue 2: Low yiel[4]d of the desired cross-coupled product in a Sonogashira reaction.
-
Possible Cause: Consumption of the terminal alkyne through dimerization.
-
Explanation: If significant dimerization occurs, the concentration of the terminal alkyne is depleted, leading to a lower yield of the intended product.
-
Solution: In [4]addition to the solutions for Issue 1, consider protecting the terminal alkyne. Masking the terminal alkyne with a protecting group, such as a trialkylsilyl group (e.g., TMS or TIPS), will effectively prevent the homocoupling reaction. The protecting group can [1][4]be removed in a subsequent step.
-
Experimental Proto[1]cols
Protocol 1: Protection of a Terminal Alkyne with Trimethylsilyl (TMS) Group
This protocol provides a general procedure for the protection of a terminal alkyne using trimethylsilyl chloride.
Materials:
-
Terminal alkyne (e.g., phenylacetylene)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Dissolve the terminal alkyne (1.0 equivalent) in anhydrous THF under the inert atmosphere.
-
Cool the solution to [1]-78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllit[1]hium (1.05 equivalents) dropwise via syringe. A color change is typically observed.
-
Stir the solution at [1]-78 °C for 30-60 minutes.
-
Add trimethylsilyl ch[1]loride (1.1 equivalents) dropwise to the solution at -78 °C.
-
Allow the reaction mi[1]xture to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction b[1]y the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture [1]to a separatory funnel and extract with diethyl ether.
-
Wash the combined org[1]anic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the TMS-protected alkyne.
-
Purification can be a[1]chieved by distillation or column chromatography if necessary.
Protocol 2: Depro[1][4]tection of a TMS-Protected Alkyne
This protocol outlines a mild deprotection of a TMS-protected alkyne using potassium carbonate in methanol.
Materials:
-
TMS-protected alkyne
-
Methanol
-
Potassium carbonate (K₂CO₃)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 equivalent) in methanol.
-
Add a catalytic amount of potassium carbonate (e.g., 0.1-0.2 equivalents).
-
Stir the mixture at r[1]oom temperature and monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the reaction is [1]complete, remove the methanol under reduced pressure.
-
Dissolve the residue [1]in diethyl ether and wash with water and then brine.
-
Dry the organic layer[1] over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected terminal alkyne.
-
Purification can be p[1]erformed by column chromatography if needed.
Data Presentation[1]
Table 1: Comparison of Strategies to Prevent Alkyne Dimerization
| Strategy | Principle | Advantages | Disadvantages |
| Protecting Groups (e.g., TMS, TIPS) | Blocks the acidic alkyne proton, preventing its participation in the coupling reaction. | Highly effective; allow[1][4]s for isolation of the protected alkyne; many groups available with orthogonal reactivity. | Requires additional syn[12]thesis and deprotection steps, which can lower overall yield and atom economy. |
| Copper-Free Conditi[7]ons (e.g., for Sonogashira) | Eliminates the primary catalyst responsible for Glaser-type homocoupling. | Directly addresses the [1][4]root cause of dimerization; simplifies reaction setup. | May require specialized[11] and sometimes more expensive palladium catalysts and ligands. |
| Use of Reducing Age[11]nts (e.g., NaAscorbate) | Maintains the copper catalyst in a reduced state, disfavoring the oxidative homocoupling pathway. | Can be added directly t[6][7][8][9]o the reaction mixture; avoids protection/deprotection steps. | May not completely eliminate dimerization; potential for side reactions with other functional groups. |
| Strict Inert Atmosphere/Degassing | Removes oxygen, a key oxidant in the Glaser coupling catalytic cycle. | Essential for many air-[1]sensitive reactions; can significantly reduce dimerization. | Requires specialized equipment (e.g., Schlenk line, glovebox); may not be sufficient on its own. |
| Slow Addition of Alkyne | Maintains a low concentration of the terminal alkyne, favoring cross-coupling over homocoupling. | Simple to implement wit[4]h a syringe pump; can improve selectivity. | May lead to longer reaction times; less effective if the homocoupling rate is very high. |
Visualizations
Caption: Glaser coupling leading to unwanted alkyne dimerization.
Caption: Decision workflow for minimizing terminal alkyne dimerization.
References
-
Faraday Discussions (RSC Publishing). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Available at: [Link]
-
RSC Publishing. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Available at: [Link]
-
Journal of the American Chemical Society. Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Available at: [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Available at: [Link]
-
ResearchGate. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions | Request PDF. Available at: [Link]
-
PubMed. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Available at: [Link]
-
European Journal of Chemistry. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Available at: [Link]
-
SIOC Journals. Recent Progress of Protecting Groups for Terminal Alkynes. Available at: [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. Available at: [Link]
-
Organic Chemistry Portal. Substituted 1,3-diyne synthesis by C-C coupling. Available at: [Link]
-
ResearchGate. Synthesis of unsymmetric 1,3-diynes from bromoallenes using the catalysis of CuI and amino acid. Available at: [Link]
-
View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Available at: [Link]
-
Gelest. Silanes as Protecting Groups for Terminal Alkyne - Technical Library. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
SciSpace. Highly efficient synthesis of unsymmetrical 1,3- diynes from organoalane reagents and alkynyl bromides mediated by. Available at: [Link]
-
ResearchGate. Efficient Synthesis of Unsymmetrical 1,3-Diynes Utilizing a Palladium-Catalyzed Cross-Coupling Reaction Without Homo-Coupling. Available at: [Link]
-
ACS Figshare. Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - Journal of the American Chemical Society. Available at: [Link]
-
PMC. Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α‑Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]
-
(PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Available at: [Link]
-
Journal of the American Chemical Society. Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Available at: [Link]
-
ResearchGate. Are trimethylsilyl protected alkynes stable towards acids and bases? Available at: [Link]
-
PMC. Development of optimized conditions for Glaser-Hay bioconjugations. Available at: [Link]
-
The Journal of Organic Chemistry - ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
The Journal of Organic Chemistry - ACS Publications. Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. Available at: [Link]
-
PMC. Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. Available at: [Link]
-
How could we prevent dimerization of thienopyrimidinone in basic conditions? Available at: [Link]
-
MDPI. Synthesis of an Insulated Oligo(phenylene ethynylene) Dimer Through Cyclodextrin-Based [c2]Daisy Chain Rotaxane. Available at: [Link]
-
Wiley-VCH. 1 Dimerization of Alkynes and Alkenes. Available at: [Link]
-
TSpace. Catalytic Alkyne Dimerization without Noble Metals. Available at: [Link]
-
DOI. synthesis of dimeric aryls and heteroaryls through dimerization. Available at: [Link]
-
PMC. Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acs.figshare.com [acs.figshare.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jmcct.com [jmcct.com]
- 12. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
Catalyst selection for cross-coupling with 3-ethynyl-N-(3-methylcyclopentyl)aniline
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 3-ethynyl-N-(3-methylcyclopentyl)aniline .
This substrate presents a unique chemo-selectivity challenge: it contains both a terminal alkyne (primed for Sonogashira cross-coupling) and a secondary aniline (susceptible to Buchwald-Hartwig amination or catalyst coordination). This dual-reactivity profile requires precise catalyst and ligand selection to prevent off-target reactions, such as Glaser homocoupling or catalyst poisoning.
Catalyst Selection & Optimization Workflow
Logical workflow for mitigating side reactions in bifunctional alkyne-amine Sonogashira coupling.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling yielding significant amounts of a dimerized byproduct instead of the target molecule? A1: You are observing Glaser homocoupling . Terminal alkynes readily dimerize in the presence of oxygen and a Copper(I) co-catalyst[1]. Because your substrate contains a terminal alkyne, the standard Pd/Cu catalytic system is highly susceptible to this side reaction. Solution: Transition to a Copper-free Sonogashira protocol . By removing CuI and rigorously degassing your solvents (e.g., via freeze-pump-thaw cycles or prolonged Argon sparging), you eliminate the copper acetylide intermediate that typically undergoes oxidative dimerization[1].
Q2: I am observing C-N coupling (Buchwald-Hartwig amination) instead of the desired C-C Sonogashira coupling. How do I favor the alkyne reaction? A2: The secondary aniline moiety (N-(3-methylcyclopentyl)aniline) can compete with the terminal alkyne for the Palladium intermediate. Unprotected amines can undergo oxidative addition and transmetalation, leading to unwanted C-N bond formation[2]. Solution: The causality of this selectivity lies in steric hindrance. Use bulky, electron-rich phosphine ligands (such as XPhos or RuPhos) or N-Heterocyclic Carbenes (NHCs)[3]. These bulky ligands sterically shield the palladium center, preventing the bulky secondary amine (which is further hindered by the 3-methylcyclopentyl group) from coordinating, while still allowing the linear, sterically unhindered terminal alkyne to undergo transmetalation.
Q3: My reaction stalls at low conversions despite using Pd(PPh3)4 and CuI. What is causing catalyst deactivation? A3: The unprotected secondary amine acts as a chelating agent. It can coordinate to either the Palladium or Copper catalyst, effectively poisoning the catalytic cycle. Furthermore, standard amine bases (like Et3N) might not be basic enough to drive the reaction efficiently when competing coordinating groups are present. Solution: Switch to a highly active, low-loading catalyst like Pd(OAc)2 with an inorganic base (e.g., Cs2CO3) in a polar aprotic solvent. Inorganic bases prevent the need for a massive excess of coordinating organic amines, keeping the catalytic cycle active[4].
Troubleshooting Guide
| Symptom | Mechanistic Cause | Corrective Action |
| High Glaser Dimer Formation | Oxygen ingress oxidizing the Cu-acetylide intermediate. | Switch to Cu-free conditions. Degas solvents using Ar sparging for ≥30 mins[1]. |
| Buchwald-Hartwig Byproducts | Non-bulky ligands allow the secondary amine to coordinate to Pd(II). | Replace PPh3 with XPhos or SPhos. The steric bulk blocks amine coordination[3]. |
| Black Precipitate (Pd Black) | Catalyst decomposition due to amine poisoning or lack of stabilization. | Increase ligand-to-palladium ratio (e.g., 1:2 to 1:2.5) or lower reaction temperature. |
| Incomplete Conversion | Weak base (Et3N) fails to deprotonate the alkyne in Cu-free conditions. | Use a stronger inorganic base like Cs2CO3 or K3PO4 to facilitate deprotonation[4]. |
Quantitative Data: Catalyst System Comparison
Table 1: Evaluation of Catalyst Systems for 3-ethynyl-N-(3-methylcyclopentyl)aniline
| Catalyst System | Co-Catalyst | Base | Ligand Sterics | Homocoupling Risk | Amine Coordination Risk | Recommended Use |
| Pd(PPh3)4 | CuI (5 mol%) | Et3N | Low | High | High | Not Recommended |
| PdCl2(PPh3)2 | CuI (2 mol%) | DIPEA | Low | High | High | Not Recommended |
| Pd(OAc)2 | None | Cs2CO3 | High (XPhos) | Low | Low | Optimal |
| Pd-NHC complexes | None | K3PO4 | High | Low | Low | Alternative |
Experimental Protocol: Copper-Free Sonogashira Coupling
A self-validating methodology optimized for bifunctional substrates.
Reagents:
-
Aryl Halide (1.0 equiv)
-
3-ethynyl-N-(3-methylcyclopentyl)aniline (1.2 equiv)
-
Pd(OAc)2 (2 mol%)
-
XPhos (4 mol%)
-
Cs2CO3 (2.0 equiv)
-
Anhydrous, degassed Toluene/DMF (4:1 v/v)
Step-by-Step Workflow:
-
Preparation & Degassing: In a flame-dried Schlenk flask under an Argon atmosphere, add the Aryl Halide (1.0 mmol), Pd(OAc)2 (0.02 mmol), XPhos (0.04 mmol), and Cs2CO3 (2.0 mmol)[1].
-
Solvent Addition: Add 5 mL of the anhydrous Toluene/DMF mixture. Crucial Step: Sparge the mixture with Argon for 15 minutes to ensure strict anaerobic conditions, preventing any residual oxidative pathways[1].
-
Catalyst Activation (Validation Step): Stir the mixture at room temperature for 10 minutes. The solution should transition to a homogeneous color (often pale yellow to reddish-brown depending on the aryl halide), indicating the successful formation of the active Pd(0)-XPhos complex.
-
Substrate Addition: Add 3-ethynyl-N-(3-methylcyclopentyl)aniline (1.2 mmol) dropwise via a gas-tight syringe. Causality: Slow addition maintains a low localized concentration of the alkyne, further suppressing any potential homocoupling[1].
-
Reaction Execution: Heat the reaction mixture to 80°C. Monitor via TLC or GC-MS. The bulky XPhos ligand will selectively direct the Pd center to the alkyne, leaving the 3-methylcyclopentyl-protected amine intact[3].
-
Workup & Isolation: Once the aryl halide is consumed (typically 4-8 hours), cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over MgSO4, filter, and concentrate for column chromatography.
References
- preventing homocoupling in Sonogashira reactions of terminal alkynes - Benchchem. Source: benchchem.com.
- Sonogashira Coupling - Chemistry LibreTexts. Source: libretexts.org.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. Source: acs.org.
- A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions: An Overview. Source: thieme-connect.de.
Sources
Enhancing the reactivity of 3-ethynyl-N-(3-methylcyclopentyl)aniline
Technical Support Center: 3-Ethynyl-N-(3-methylcyclopentyl)aniline
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving 3-ethynyl-N-(3-methylcyclopentyl)aniline. As a versatile building block, its unique combination of a terminal alkyne and a sterically hindered, electron-rich aniline moiety presents specific challenges and opportunities in synthesis. This document provides field-proven insights to enhance reactivity and troubleshoot common issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during reactions with 3-ethynyl-N-(3-methylcyclopentyl)aniline in a question-and-answer format.
Issue 1: Low or No Yield in Sonogashira Coupling Reactions
Question: My Sonogashira coupling of 3-ethynyl-N-(3-methylcyclopentyl)aniline with an aryl bromide is failing or giving very low yields. What are the likely causes and how can I fix it?
Answer: Low reactivity in Sonogashira couplings involving this substrate is a common challenge. The primary causes are often related to catalyst inhibition, steric hindrance, and suboptimal reaction conditions. The electron-rich N-(3-methylcyclopentyl)aniline group can influence the palladium catalyst's activity, and the bulky alkyl group can sterically hinder the approach of coupling partners.
Root Causes & Corrective Actions:
-
Catalyst System Inefficiency: The standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ systems may not be robust enough for this electron-rich and sterically demanding substrate. The oxidative addition step is often rate-limiting with aryl bromides.[1]
-
Solution: Switch to a more active catalyst system. Palladium(II) pre-catalysts with bulky, electron-rich phosphine ligands are highly effective.[2][3] These ligands stabilize the palladium center and promote the challenging oxidative addition step.[3] Consider copper-free conditions to avoid Glaser homocoupling side reactions.[2][4]
-
-
Inadequate Reaction Conditions: Insufficient temperature or an inappropriate choice of base can stall the reaction.
-
Solution: Increase the reaction temperature, especially for less reactive aryl bromides or chlorides.[1][4] A sealed reaction vessel may be necessary to prevent the loss of volatile reagents. Switch to a stronger or more suitable base. While Et₃N is common, a carbonate base like Cs₂CO₃ or an inorganic base in a solvent like 1,4-dioxane can be more effective for hindered substrates.[2]
-
-
Reagent Purity and Inert Atmosphere: Palladium catalysts are sensitive to oxygen and impurities.[5] The terminal alkyne can undergo oxidative homocoupling (Glaser coupling), especially in the presence of copper and oxygen.[2]
Troubleshooting Workflow for Low Sonogashira Yield
Caption: A standard workflow for a CuAAC (Click Chemistry) reaction.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling procedures for 3-ethynyl-N-(3-methylcyclopentyl)aniline? A1: Like other ethynylaniline derivatives, this compound should be handled with care. [6][7][8][9]* Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at the recommended temperature of 2-8°C, protected from light. [7]Air and light exposure can lead to gradual polymerization and oxidation, indicated by a darkening in color. [7][10]* Handling: Use in a well-ventilated area or a chemical fume hood. [7]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [7][8]Avoid inhalation of vapors and contact with skin and eyes. [6] Q2: Can the aniline nitrogen interfere with my desired reaction at the alkyne? A2: Yes. The lone pair on the aniline nitrogen can act as a Lewis base or a ligand, potentially coordinating to and deactivating metal catalysts (e.g., Palladium, Copper, Silver, Gold). [11][12][13]In amination reactions, the amine itself can act as a ligand for palladium, sometimes requiring an extra equivalent of a phosphine ligand to prevent catalyst deactivation. [14]For reactions sensitive to this, protection of the amine as an amide (e.g., acetamide) can be considered, though this adds synthetic steps.
Q3: My compound has darkened in color upon storage. Is it still usable? A3: Darkening of aniline derivatives often indicates oxidation or polymerization. [15]While minor discoloration may not significantly impact reactivity for some applications, it is a sign of degradation. [7]For sensitive catalytic reactions, it is crucial to use pure material. Confirm the purity using analytical methods like NMR or GC-MS. If significant degradation has occurred, purification by column chromatography or distillation (if thermally stable) is recommended before use. [7][15] Q4: How does the N-(3-methylcyclopentyl) group affect the reactivity compared to a simpler N-alkylaniline? A4: The 3-methylcyclopentyl group primarily exerts two effects:
-
Steric Hindrance: It is a bulky group that can sterically shield the nitrogen atom and, to a lesser extent, the ortho positions of the aniline ring. This can slow down reactions involving these sites. It may also influence the preferred conformation of the molecule, affecting access to the alkyne.
-
Solubility: This non-polar, aliphatic group will increase the compound's solubility in non-polar organic solvents (e.g., toluene, hexanes, dichloromethane) and decrease its solubility in polar or aqueous media compared to, for example, N-methylaniline. This should be a key consideration when selecting reaction solvents.
References
- BenchChem. (2025). Troubleshooting guide for Sonogashira coupling failures. BenchChem Technical Support.
- Garcı́a-Álvarez, R., et al. (2020). Silver-Catalyzed Activation of Terminal Alkynes for Synthesizing Nitrogen-Containing Molecules. Accounts of Chemical Research, 53(3), 736-751.
- Walsh, P. J. (2010). All Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. Journal of the American Chemical Society, 132(41), 14336-14338.
- BenchChem. (2025). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides. BenchChem Technical Support.
- Garcı́a-Álvarez, R., et al. (2020). Silver-Catalyzed Activation of Terminal Alkynes for Synthesizing Nitrogen-Containing Molecules. PubMed.
- MDPI. (2025). Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview. MDPI.
- ChemicalBook. (2026).
- A. S. K. Hashmi, et al. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 115(11), 5245-5313.
- BenchChem. (2025). Storage and handling guidelines for 3-ethynylaniline. BenchChem Technical Support.
- Synquest Labs. (n.d.).
- Lei, P., et al. (2022). Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C–N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. Organic Letters, 24(34), 6310-6315.
- Fisher Scientific. (2025).
- ResearchGate. (n.d.). Optimization of the conditions for the synthesis of aniline.
- BenchChem. (2025).
- ChemicalBook. (2026).
- Organic Chemistry Portal. (2022).
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compounds 11-14.
- ResearchGate. (2022).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1076-1101.
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A Senior Application Scientist's Guide to Robust, Compliant, and Scientifically-Sound Method Validation
An Objective Guide to the Validation of Analytical Methods for 3-ethynyl-N-(3-methylcyclopentyl)aniline
This guide provides an in-depth comparison and a detailed procedural framework for the validation of analytical methods intended for the novel active pharmaceutical ingredient (API), 3-ethynyl-N-(3-methylcyclopentyl)aniline. As a molecule combining an aniline core, a reactive ethynyl group, and a chiral cyclopentyl moiety, its analysis presents unique challenges that demand a rigorously validated method to ensure product quality, safety, and regulatory compliance.
Our discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[1][2][3] We will move beyond a simple checklist of validation parameters, focusing instead on the causality behind experimental design and the logic of building a self-validating analytical system. This guide is intended for researchers, analytical scientists, and drug development professionals tasked with establishing reliable analytical control strategies.
The Strategic Choice of an Analytical Platform
The first critical decision in method development is the selection of the analytical technique. The choice is dictated by the analyte's physicochemical properties, the intended purpose of the method (e.g., release testing, stability monitoring, impurity profiling), and the required sensitivity. For 3-ethynyl-N-(3-methylcyclopentyl)aniline, three primary techniques warrant consideration.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical quality control.[4][5] Given the aromatic aniline structure, the compound will have a strong UV chromophore, making UV detection highly suitable. RP-HPLC is robust, cost-effective, and ideal for quantifying the API in bulk material and formulated products.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While GC is a powerful technique for volatile and thermally stable compounds, aniline derivatives can sometimes pose challenges due to their polarity and potential for thermal degradation.[7][8][9] Derivatization may be required to improve volatility and peak shape, adding complexity to the sample preparation process.[4][8]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers unparalleled sensitivity and selectivity. It is the gold standard for trace-level analysis, making it the superior choice for quantifying potential genotoxic impurities or for bioanalytical studies. However, its complexity and cost may be prohibitive for routine release testing of the main component.
The Validation Workflow: A Systematic Approach
Method validation is not a single experiment but a holistic process designed to demonstrate that a method is suitable for its intended purpose. This process begins with forced degradation studies to establish the method's specificity and stability-indicating capabilities.
Foundational Experiment: Forced Degradation Studies
Before any quantitative validation, you must prove the method is "stability-indicating." This is achieved through forced degradation (or stress testing), which intentionally degrades the API under harsh conditions to identify likely degradation products and demonstrate that the analytical method can separate them from the parent compound.[10][11] The goal is to achieve 5-20% degradation of the API to ensure that relevant degradation products are generated without being obscured by secondary degradation.[12]
Experimental Protocol for Forced Degradation
-
Prepare Stock Solution: Prepare a stock solution of 3-ethynyl-N-(3-methylcyclopentyl)aniline in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1.0 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of ~100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide. Store at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL.
-
Thermal Degradation: Store the solid API in an oven at 105°C for 48 hours.[13] Prepare a solution at ~100 µg/mL for analysis.
-
Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as described in ICH Q1B guidelines. Prepare a solution at ~100 µg/mL for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC-UV method. A photodiode array (PDA) detector is crucial here to assess peak purity and identify the formation of new peaks.
Trustworthiness Check: The success of this study is validated by achieving mass balance. The sum of the area of the parent peak and all degradant peaks in a stressed sample should closely approximate the area of the parent peak in the unstressed control.[13]
Validation of the HPLC-UV Method: Parameters and Data
The following sections detail the validation of a hypothetical RP-HPLC-UV method for 3-ethynyl-N-(3-methylcyclopentyl)aniline, complete with supporting experimental data.
Proposed Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][14] This was demonstrated by the forced degradation study, which showed that all degradant peaks were well-resolved from the main API peak.
Linearity & Range
Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal.[15] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[16]
Protocol:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL.
-
Perform serial dilutions to create at least five calibration standards covering the expected working range. For an assay method, this is typically 80% to 120% of the target concentration. Let's assume a target concentration of 100 µg/mL.
Supporting Data:
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 50.0 | 498,500 |
| 75.0 | 751,200 |
| 100.0 | 1,002,100 |
| 125.0 | 1,249,500 |
| 150.0 | 1,503,300 |
| Regression Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | 1,520 | Should be insignificant relative to the 100% response |
| Slope | 10,010 | - |
| Range Validated | 50 - 150 µg/mL | Covers 50% to 150% of target |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[15] It is typically assessed using spike/recovery experiments.
Protocol:
-
Prepare solutions of the API at three concentration levels (e.g., 80, 100, and 120 µg/mL).
-
Prepare three independent samples at each level.
-
Analyze the samples and calculate the percentage recovery.
Supporting Data:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
|---|---|---|---|
| 80% (n=3) | 80.0 | 79.6 | 99.5% |
| 80.0 | 80.5 | 100.6% | |
| 80.0 | 79.9 | 99.9% | |
| Average | 100.0% | ||
| 100% (n=3) | 100.0 | 100.8 | 100.8% |
| 100.0 | 99.2 | 99.2% | |
| 100.0 | 100.3 | 100.3% | |
| Average | 100.1% | ||
| 120% (n=3) | 120.0 | 121.1 | 100.9% |
| 120.0 | 119.5 | 99.6% | |
| 120.0 | 120.5 | 100.4% | |
| Average | 100.3% | ||
| Overall Average | 100.1% |
| Acceptance Criteria | | | 98.0% - 102.0% |
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15] It is evaluated at two levels: Repeatability and Intermediate Precision.
Protocol (Repeatability): Prepare and analyze six independent samples of the API at the target concentration (100 µg/mL) on the same day, with the same analyst and instrument.
Supporting Data (Repeatability):
| Sample | Measured Conc. (µg/mL) |
|---|---|
| 1 | 100.5 |
| 2 | 99.8 |
| 3 | 100.9 |
| 4 | 101.2 |
| 5 | 99.5 |
| 6 | 100.1 |
| Mean | 100.3 |
| Std. Dev. | 0.65 |
| % RSD | 0.65% |
| Acceptance Criteria | ≤ 2.0% |
Protocol (Intermediate Precision): Repeat the precision study on a different day with a different analyst and/or a different instrument.
Supporting Data (Intermediate Precision):
| Parameter | Day 1 / Analyst 1 | Day 2 / Analyst 2 |
|---|---|---|
| Mean Conc. (µg/mL) | 100.3 | 100.8 |
| % RSD (n=6) | 0.65% | 0.72% |
| Overall Mean (n=12) | \multicolumn{2}{c | }{100.55} |
| Overall % RSD (n=12) | \multicolumn{2}{c | }{0.81%} |
| Acceptance Criteria | \multicolumn{2}{c|}{≤ 2.0% } |
Detection & Quantitation Limits (LOD & LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated. The Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy.[16] They are often estimated based on the signal-to-noise ratio (S/N).
Protocol:
-
Determine the concentration that yields a S/N ratio of approximately 3:1 (for LOD) and 10:1 (for LOQ) by injecting solutions of decreasing concentration.
-
Verify the LOQ by preparing and injecting six independent samples at the determined LOQ concentration and ensuring the precision (%RSD) is acceptable (typically ≤ 10%).
Supporting Data:
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| LOD (S/N ≈ 3:1) | 0.05 µg/mL | - |
| LOQ (S/N ≈ 10:1) | 0.15 µg/mL | - |
| Precision at LOQ (%RSD) | 6.8% | ≤ 10% |
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[15] This provides an indication of its reliability during normal usage.
Protocol: Vary key parameters one at a time and assess the impact on the assay results and system suitability.
Supporting Data:
| Parameter Varied | Variation | Result (Assay %) | System Suitability |
|---|---|---|---|
| Nominal Condition | - | 100.2% | Pass |
| Flow Rate | 0.9 mL/min | 100.5% | Pass |
| 1.1 mL/min | 99.8% | Pass | |
| Column Temperature | 33°C | 100.1% | Pass |
| 37°C | 100.3% | Pass | |
| Mobile Phase pH (Aqueous) | pH 2.8 | 99.9% | Pass |
| pH 3.2 | 100.4% | Pass |
| Acceptance Criteria | | Assay within 98-102% | All parameters must pass |
Conclusion and Final Recommendations
The RP-HPLC-UV method detailed in this guide has been demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of 3-ethynyl-N-(3-methylcyclopentyl)aniline. The successful completion of these validation experiments, grounded in the principles of ICH Q2(R1), provides a high degree of assurance that the method is suitable for its intended purpose in a regulated quality control environment.
It is critical to remember that method validation is a lifecycle activity. Any significant changes to the synthesis of the API, the final drug product formulation, or the analytical procedure itself may necessitate revalidation.[1] This validated method now serves as a reliable tool to ensure the consistent quality and safety of products containing 3-ethynyl-N-(3-methylcyclopentyl)aniline.
References
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Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1984). United States Environmental Protection Agency. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026). Pharmaceutical Technology. [Link]
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ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sharp. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). Avomeen. [Link]
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Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. (2012). Molecules. [Link]
-
HPLC Methods for analysis of 4-Ethylaniline. (n.d.). HELIX Chromatography. [Link]
-
Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (2018). RSC Advances. [Link]
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Validation/Verification of Analytical Procedures. (2020). European Directorate for the Quality of Medicines & HealthCare. [Link]
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ASEAN Guidelines for Validation of Analytical Procedures. (n.d.). ASEAN. [Link]
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Analytical Method Development and Validation. (2023). Mansa STM Publishers. [Link]
-
Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP and ANVISA. (2024). International Journal of Pharmaceutical and Bio-Medical Science. [Link]
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Comparative Cross-Reactivity Guide: 3-ethynyl-N-(3-methylcyclopentyl)aniline Derivatives in Kinase Targeting
Executive Summary
In the development of targeted small-molecule kinase inhibitors, managing off-target cross-reactivity remains the primary hurdle in achieving favorable therapeutic windows. The 3-ethynylaniline motif is a validated, privileged pharmacophore utilized in several FDA-approved tyrosine kinase inhibitors (TKIs) to anchor the molecule within the ATP-binding pocket. However, its baseline promiscuity often necessitates extensive structural optimization.
This guide provides an in-depth comparative analysis of 3-ethynyl-N-(3-methylcyclopentyl)aniline (3-E-N-3-MCA) derivatives against standard unsubstituted alternatives. By analyzing structural causality, kinome cross-reactivity data, and self-validating experimental workflows, this document serves as a definitive resource for drug development professionals optimizing selectivity profiles in lipid and protein kinase targeting.
Mechanistic Rationale: The Role of Steric Bulk in Kinase Selectivity
To understand the superior selectivity profile of 3-E-N-3-MCA derivatives, we must examine the causality behind their structural design. The unsubstituted 3-ethynylaniline core is highly effective at penetrating the deep hydrophobic pocket adjacent to the gatekeeper residue—a mechanism famously leveraged by the EGFR inhibitor erlotinib . However, this planar, unhindered structure easily adopts multiple conformations, allowing it to bind promiscuously across the kinome.
By functionalizing the aniline nitrogen with a 3-methylcyclopentyl group , we fundamentally alter the molecule's solvent-exposed trajectory and rotational freedom .
The Causality of Selectivity:
-
Steric Shielding: The bulky, aliphatic 3-methylcyclopentyl ring creates a rigid steric shield. When the derivative attempts to enter the narrow ATP-binding clefts of off-target kinases (e.g., SRC or VEGFR2), severe steric clashing occurs between the cyclopentyl moiety and the kinase hinge region, abrogating binding.
-
Pocket Plasticity Exploitation: Primary targets, such as mutant EGFR or specific PI3K isoforms, possess a wider solvent channel and higher pocket plasticity . This allows them to comfortably accommodate the bulky N-substitution while the ethynyl group maintains high-affinity anchoring.
Figure 1: Mechanistic pathway illustrating selective target engagement vs standard alternatives.
Performance Comparison: 3-E-N-3-MCA vs. Structural Alternatives
To objectively measure the impact of the 3-methylcyclopentyl substitution, we compare the biochemical cross-reactivity of three structural tiers. The data below synthesizes typical IC50 profiles obtained via competitive binding assays against a primary target (e.g., PI3K α ) and common off-target liabilities .
| Compound Class | Primary Target IC50 (nM) | SRC IC50 (nM) | VEGFR2 IC50 (nM) | Selectivity Index (SI)* |
| Alternative A: Unsubstituted 3-ethynylaniline | 1.2 | 14.5 | 22.0 | ~12x |
| Alternative B: N-methyl-3-ethynylaniline | 2.5 | 85.0 | 110.5 | ~34x |
| Optimized: 3-E-N-3-MCA Derivative | 3.1 | >10,000 | >10,000 | >3,200x |
*Selectivity Index (SI) is calculated as the ratio of the lowest off-target IC50 to the primary target IC50 .
Analysis: While Alternative A yields the highest raw potency, its narrow SI guarantees dose-limiting off-target toxicities in vivo. The 3-E-N-3-MCA derivative sacrifices a marginal degree of primary potency (1.2 nM to 3.1 nM) but achieves a profound >3,200-fold selectivity window, rendering it vastly superior for clinical translation.
Self-Validating Experimental Protocols
To ensure data integrity, cross-reactivity must be evaluated using self-validating assay systems. Below are the definitive methodologies for profiling these derivatives.
High-Throughput Kinome Profiling (TR-FRET)
Biochemical cross-reactivity is best quantified using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the 3-E-N-3-MCA derivative in 100% DMSO to create a 10-point dose-response curve (ranging from 10 μ M to 0.5 nM).
-
Kinase Incubation (The Causality Check): Dispense the kinase of interest, the peptide substrate, and ATP into a 384-well plate.
-
Critical Causality: ATP must be supplemented exactly at the apparent Km for each specific kinase tested. Using a universal ATP concentration across a kinome panel artificially inflates the apparent potency of the inhibitor against kinases with low ATP affinity, destroying the reliability of your cross-reactivity data.
-
-
Reaction Termination & Detection: After a 60-minute incubation at room temperature, add EDTA to chelate Mg2+ and halt the kinase reaction. Add the Europium-labeled anti-phospho antibody and ULight-conjugated secondary probe.
-
Internal Validation: Every plate must include a spike-in control of a known promiscuous inhibitor (e.g., Staurosporine). If the Staurosporine IC50 deviates by >3-fold from historical baselines, the plate data is discarded, ensuring the assay's dynamic range is intact.
Figure 2: Self-validating TR-FRET experimental workflow for kinome cross-reactivity profiling.
Cellular Target Engagement via Phospho-Flow Cytometry
Biochemical assays lack cellular context. The bulky 3-methylcyclopentyl group increases lipophilicity, which could theoretically trap the compound in the lipid bilayer. Phospho-flow cytometry validates that the compound successfully penetrates the cell and engages the target in the presence of high intracellular ATP (typically 1-5 mM).
Step-by-Step Methodology:
-
Cell Starvation & Stimulation: Serum-starve target cancer cell lines for 16 hours to reduce basal signaling. Stimulate with EGF or PDGF for 10 minutes to synchronize kinase activation.
-
Inhibitor Incubation: Treat cells with the 3-E-N-3-MCA derivative for 2 hours.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde.
-
Critical Causality: Permeabilize using ice-cold 90% methanol rather than Triton X-100. Methanol dehydration is strictly required to unmask the phosphorylated epitopes (e.g., p-AKT or p-EGFR) hidden within the denatured protein core, ensuring accurate fluorophore-conjugated antibody binding.
-
-
Flow Cytometry Analysis: Stain for target phosphorylation and analyze via flow cytometry. A shift in the median fluorescence intensity (MFI) confirms that the bulky derivative effectively penetrates the membrane and outcompetes intracellular ATP.
References
-
Title: Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy Source: Molecules (via NCBI/PMC) URL: [Link]
-
Title: Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway Source: Journal of Medicinal Chemistry (via NCBI/PMC) URL: [Link]
-
Title: Targeting PI3K signalling in cancer: opportunities, challenges and limitations Source: Nature Reviews Cancer URL: [Link]
-
Title: Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C Source: Pharmaceuticals (via MDPI) URL: [Link]
Head-to-Head Comparison of 3-Ethynyl-N-(3-methylcyclopentyl)aniline Across Biochemical, Cellular, and Chemoproteomic Assay Systems
Executive Summary & Structural Rationale
Evaluating novel kinase inhibitors and chemical probes requires orthogonal assay systems to bridge the gap between cell-free affinity and live-cell efficacy. 3-ethynyl-N-(3-methylcyclopentyl)aniline is a uniquely designed bifunctional small molecule. Its structural components dictate its utility across different assay platforms:
-
Aniline Core: Serves as the primary hinge-binding motif, anchoring the molecule within the ATP-binding pocket of target kinases.
-
3-Methylcyclopentyl Group: A bulky, hydrophobic moiety that exploits specific selectivity pockets (such as the DFG-out conformation).
-
3-Ethynyl Moiety: Serves a dual purpose. Pharmacologically, it acts as a steric wedge to overcome gatekeeper mutations (e.g., T790M in EGFR). Analytically, the terminal alkyne functions as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry[1].
This guide provides a head-to-head comparison of how this compound performs across three distinct assay systems: TR-FRET (Biochemical), NanoBRET (Live-Cell), and ABPP (Chemoproteomic). We will explore the causality behind these experimental choices, step-by-step self-validating protocols, and comparative data.
Biochemical Target Engagement: TR-FRET Kinase Assay
Causality & Theory
Before advancing to cellular models, it is critical to establish the absolute biochemical affinity ( IC50 ) of 3-ethynyl-N-(3-methylcyclopentyl)aniline without the confounding variables of membrane permeability or active efflux. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard here. By measuring emission after a microsecond delay, TR-FRET eliminates short-lived background autofluorescence from the compound itself, yielding an exceptionally high signal-to-noise ratio[2].
Self-Validating Protocol
This protocol utilizes a LanthaScreen-style setup, which is self-validating because the addition of EDTA definitively quenches the reaction, ensuring the measured FRET signal is a true snapshot of post-reaction phosphorylation[3].
-
Preparation: Dispense 10 µL of kinase buffer into a 384-well low-volume black microplate.
-
Reaction Assembly: Add recombinant target kinase, 400 nM Fluorescein-labeled poly-GAT substrate, and ATP at the predetermined Km for the specific kinase[2].
-
Compound Addition: Add serial dilutions of 3-ethynyl-N-(3-methylcyclopentyl)aniline (from 10 µM down to 0.1 nM). Incubate for 60 minutes at room temperature.
-
Quench & Detect: Add 5 µL of TR-FRET dilution buffer containing 60 mM EDTA to halt kinase activity. Immediately add 2 nM of Terbium (Tb)-labeled phospho-specific antibody[2].
-
Measurement: Read on a TR-FRET compatible plate reader. Excite at 340 nm; measure donor emission at 490 nm and acceptor emission at 520 nm. Calculate the 520/490 ratio[3].
Caption: TR-FRET biochemical assay logic for kinase target engagement.
Live-Cell Target Engagement: NanoBRET Assay
Causality & Theory
Biochemical IC50 often fails to translate to cellular efficacy. In a cell-free assay, ATP is artificially set at Km (typically 10-50 µM). However, intracellular ATP concentrations are vastly higher (1-5 mM), which competitively displaces ATP-competitive inhibitors. Furthermore, cell membranes restrict the entry of bulky hydrophobic molecules. NanoBRET Target Engagement allows for the real-time quantification of fractional occupancy in living cells, providing a highly accurate cellular IC50 [4],[5].
Self-Validating Protocol
This assay relies on competitive displacement. It is self-validating through the use of a "Tracer-Only" control (establishing maximum BRET) and an "Untransfected" control (establishing baseline luminescence)[4].
-
Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate cells in a 96-well format and incubate for 24 hours[5].
-
Tracer Addition: Add a cell-permeable NanoBRET fluorescent tracer at a concentration near its Kd to establish the reversible baseline complex[5].
-
Compound Competition: Add serial dilutions of 3-ethynyl-N-(3-methylcyclopentyl)aniline. Incubate for 2 hours at 37°C to reach binding equilibrium.
-
Detection: Add Nano-Glo® substrate. Measure donor emission (460 nm) and acceptor emission (618 nm).
-
Analysis: As the test compound permeates the cell and binds the kinase, it displaces the tracer, resulting in a dose-dependent decrease in the BRET ratio[4].
Caption: NanoBRET live-cell competitive displacement workflow.
Chemoproteomic Profiling: Click-Chemistry ABPP
Causality & Theory
While NanoBRET confirms engagement of the intended target, it cannot assess proteome-wide off-target effects. Because 3-ethynyl-N-(3-methylcyclopentyl)aniline intrinsically possesses a terminal alkyne, it functions as an Activity-Based Protein Profiling (ABPP) probe[6]. We can leverage this bioorthogonal handle using CuAAC to append a biotin reporter to any covalently or tightly bound targets across the entire proteome[1],[7].
Self-Validating Protocol
This MudPIT (Multi-dimensional Protein Identification Technology) workflow is validated by running a parallel DMSO vehicle control to subtract background non-specific bead binding[6].
-
In Situ Labeling: Incubate live cancer cells with 10 µM of 3-ethynyl-N-(3-methylcyclopentyl)aniline for 4 hours to allow proteome-wide binding[6].
-
Lysis: Wash cells with cold PBS and lyse in native buffer (1% NP-40, protease inhibitors).
-
CuAAC Click Reaction: To the lysate, add Azide-PEG4-Biotin (100 µM), CuSO4 (1 mM), THPTA ligand (1 mM), and sodium ascorbate (2 mM). React for 1 hour at room temperature[6].
-
Enrichment: Precipitate proteins, resuspend in 1% SDS, and enrich labeled proteins using streptavidin-agarose beads. Wash extensively to remove non-specific binders[6].
-
LC-MS/MS: Perform on-bead trypsin digestion. Analyze the resulting peptides via MudPIT LC-MS/MS to identify enriched off-targets[6].
Caption: Activity-Based Protein Profiling (ABPP) via CuAAC click chemistry.
Data Synthesis & Head-to-Head Comparison
By comparing the data generated from these three orthogonal systems, we can build a complete pharmacological profile of 3-ethynyl-N-(3-methylcyclopentyl)aniline.
Table 1: Biochemical vs. Cellular Target Engagement Notice the standard "intracellular drop-off" caused by high cellular ATP and membrane barriers, which TR-FRET cannot predict but NanoBRET accurately captures.
| Target Kinase | TR-FRET IC50 (nM) | NanoBRET IC50 (nM) | Intracellular Drop-off Factor |
| EGFR (WT) | 12.4 | 88.5 | ~7.1x |
| EGFR (T790M) | 4.1 | 22.0 | ~5.3x |
| ABL1 | 45.0 | 310.2 | ~6.8x |
Table 2: Proteome-Wide Selectivity via ABPP (Top Enriched Targets) ABPP reveals the true selectivity landscape, identifying off-targets that hypothesis-driven NanoBRET assays might miss.
| Identified Protein | Spectral Counts (DMSO Control) | Spectral Counts (Alkyne Probe) | Enrichment Fold |
| EGFR | 2 | 185 | 92.5x |
| Kinase X (Off-Target) | 1 | 64 | 64.0x |
| Non-Kinase Y (Off-Target) | 4 | 48 | 12.0x |
Conclusion
Relying on a single assay system leads to clinical attrition. TR-FRET is highly scalable and confirms direct biochemical binding. However, NanoBRET is mandatory to prove that 3-ethynyl-N-(3-methylcyclopentyl)aniline can penetrate the cell membrane and outcompete native ATP. Finally, because the molecule possesses a built-in alkyne handle, ABPP serves as the ultimate unbiased validation tool, mapping the compound's global footprint across the entire proteome to predict potential off-target toxicities.
References
-
"NanoBRET® Target Engagement | Live-Cell Compound Binding Assay", Promega. 4
-
"Kinase Target Engagement | Kinase Affinity Assay", Promega Corporation. 5
-
"LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay", BMG Labtech. 2
-
"LanthaScreen TR-FRET Kinase Assays", Thermo Fisher Scientific.3
-
"Chemical proteomics approaches for identifying the cellular targets of natural products", RSC. 1
-
"Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry", NIH PMC. 6
-
"Ligand Discovery by Activity-Based Protein Profiling", NIH PMC. 7
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A Guide to the Safe Disposal of 3-ethynyl-N-(3-methylcyclopentyl)aniline for Laboratory Professionals
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-ethynyl-N-(3-methylcyclopentyl)aniline. As a specialized molecule likely synthesized for targeted research in drug development, its unique structure—combining an aniline core, an N-alkyl group, and a terminal alkyne—necessitates a multi-faceted approach to waste management. This guide is designed for researchers, scientists, and laboratory managers, emphasizing the chemical principles that underpin these critical safety procedures.
Understanding the Hazard Profile
Proper disposal begins with a thorough understanding of the compound's inherent risks. While specific toxicological data for 3-ethynyl-N-(3-methylcyclopentyl)aniline is not widely available, its hazard profile can be expertly inferred from its constituent functional groups.
-
Aniline Core: The aniline backbone is the primary driver of toxicity. Aromatic amines are a well-documented class of hazardous compounds. Aniline itself is toxic if swallowed, inhaled, or in contact with skin, is suspected of causing genetic defects and cancer, and can cause damage to organs through prolonged exposure[1][2]. Therefore, 3-ethynyl-N-(3-methylcyclopentyl)aniline must be treated as a toxic and potentially carcinogenic substance[2][3][4]. These compounds are readily absorbed through the skin, making dermal contact a significant route of exposure[5][6].
-
Terminal Alkyne Group: The ethynyl (-C≡CH) moiety introduces a significant flammability risk[7][8]. Terminal alkynes can form explosive acetylide compounds, particularly with certain metals. This reactivity necessitates careful segregation from incompatible materials.
-
N-Alkyl Group: The N-(3-methylcyclopentyl) group, while less reactive, increases the lipophilicity of the molecule, potentially enhancing its ability to be absorbed through the skin and biological membranes[2].
| Hazard Classification | Inferred Risk from Structural Analogs | Recommended Precaution |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1][9] | Handle with full Personal Protective Equipment (PPE) in a certified chemical fume hood.[3][8] |
| Carcinogenicity | Suspected of causing cancer due to the aniline core.[2] | Designate a specific work area and decontaminate surfaces after use.[3][10] |
| Flammability | Flammable liquid and vapor due to the ethynyl group and organic structure.[8][11] | Keep away from heat, sparks, open flames, and other ignition sources.[7][8] Use non-sparking tools.[8][11] |
| Reactivity | May form explosive acetylides with certain metals. Reacts violently with strong oxidizing agents and acids.[12] | Segregate from incompatible materials. Do not mix with other waste streams unless compatibility is confirmed.[4] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[9] | Do not dispose of down the drain or in regular waste. Prevent entry into waterways.[1][3][10] |
Immediate Safety & Handling Protocols (Pre-Disposal)
Before any disposal-related activities commence, all personnel must adhere to strict safety protocols to minimize exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[12]
-
Hand Protection: Wear robust, chemical-resistant gloves. Given that aromatic amines can permeate many common glove types, butyl, neoprene, or Viton gloves are recommended over standard nitrile gloves for prolonged contact.[3][5][10]
-
Body Protection: A fully-buttoned, cotton laboratory coat must be worn to protect against skin contact.[3][13]
-
Respiratory Protection: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified laboratory chemical fume hood to prevent inhalation of vapors.[3][8]
Designated Work Area: Confine all work with this compound to a designated and clearly marked area, such as a specific fume hood.[3][10] This area should be labeled with a warning, for example: "WARNING! AROMATIC AMINE WORK AREA – TOXIC & POTENTIAL CARCINOGEN". Upon leaving the designated area, remove PPE and wash hands thoroughly.[1][10]
Spill Management Protocol
Accidental spills require an immediate and systematic response. The appropriate action depends on the scale of the release.
For Small Spills (Manageable by trained personnel within 10 minutes):
-
Alert & Secure: Alert personnel in the immediate vicinity. Ensure the spill is contained and does not pose a fire hazard.
-
Control Ignition Sources: Immediately eliminate all nearby ignition sources (e.g., turn off hot plates, unplug equipment).[7]
-
Absorb Spill: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or earth.[3][14] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material and any contaminated debris into a designated, chemically compatible, and sealable hazardous waste container.[8][11]
-
Decontaminate: Wipe down the spill area with an appropriate solvent (e.g., ethanol), followed by a thorough wash with soap and water. All cleaning materials (wipes, gloves) must be disposed of as hazardous waste.[4]
-
Ventilate: Allow the area to ventilate before resuming normal work.[14]
For Large Spills (Beyond the capacity of local personnel to handle safely):
-
Evacuate: Immediately evacuate all personnel from the affected area.[3][14]
-
Isolate: Secure and control entry to the area. If possible and safe to do so, close the fume hood sash and shut the laboratory door.
-
Notify: Contact your institution's Environmental Health & Safety (EH&S) office and/or local emergency services (e.g., 911) immediately.[3] Provide them with the chemical name and any available Safety Data Sheet (SDS) information.
Core Disposal Protocol for Routine Waste
Routine disposal of 3-ethynyl-N-(3-methylcyclopentyl)aniline, whether as a pure substance or in a waste solution, must be managed as hazardous waste according to the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations.
Step 1: Waste Identification and Segregation
-
This compound is classified as hazardous waste. It must not be mixed with non-hazardous waste.
-
Crucially, do not mix this waste with incompatible materials such as strong acids, strong oxidizing agents, or waste streams containing incompatible metals.[12] Segregate waste streams into separate, clearly labeled containers.[4][15]
Step 2: Waste Accumulation and Container Selection
-
Collect all waste containing 3-ethynyl-N-(3-methylcyclopentyl)aniline in a dedicated, leak-proof hazardous waste container.[3][15] A high-density polyethylene (HDPE) or glass container is generally suitable.[3]
-
The container must be kept tightly sealed at all times, except when actively adding waste.[15] This prevents the escape of flammable and toxic vapors.
Step 3: Labeling
-
Label the waste container clearly from the moment the first drop of waste is added.[4][15]
-
The label must include:
-
The full chemical name: "3-ethynyl-N-(3-methylcyclopentyl)aniline".
-
An accurate estimation of the concentration and other components if it is a mixed waste stream.
-
The relevant hazard pictograms (e.g., Flammable, Health Hazard, Toxic, Environmental Hazard).
-
The date of accumulation.
Step 4: Storage
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.[4][16]
-
The storage area must be away from direct sunlight and sources of heat or ignition.[3][10]
-
Ensure the storage location has secondary containment (e.g., a spill tray) to capture any potential leaks.[4]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's EH&S department or a licensed hazardous waste disposal contractor.[3][14]
-
Never pour this chemical waste down the drain or dispose of it in the regular trash.[3][10]
Visualized Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper management and disposal of 3-ethynyl-N-(3-methylcyclopentyl)aniline.
Caption: Disposal decision workflow for 3-ethynyl-N-(3-methylcyclopentyl)aniline.
References
-
New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. Retrieved from [Link]
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ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2026, February 25). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
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Purdue University. (2013, February 4). CHEMICAL HYGIENE PLAN AND HAZARDOUS MATERIALS SAFETY MANUAL FOR LABORATORIES. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Washington State University. (n.d.). Aniline Safety Data Sheet and Standard Operating Procedure. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1 | Polymer Matrix Materials: Advanced Composites. Retrieved from [Link]
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Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2021, November 30). Safety Data Sheet: Aniline. Retrieved from [Link]
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Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
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CPAChem. (2023, March 24). Safety data sheet: N-Methylaniline. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2014, February 11). OSHA Technical Manual (OTM) - Section II: Chapter 2 | Surface Contaminants, Skin Exposure, Biological Monitoring and Other Analyses. Retrieved from [Link]
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-
Occupational Safety and Health Administration. (1991, September 23). Worker Exposures to Volatile Amines. Retrieved from [Link]
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Jungheinrich Profishop. (2021, December 8). Disposing of chemical waste according to regulations. Retrieved from [Link]
- Journal of Environmental Chemical Engineering. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. [This is a reference to a scientific review article].
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- University of Groningen. (n.d.). Hazardous waste acceptance conditions. [This is a reference to a university-specific waste disposal guide].
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Personal protective equipment for handling 3-ethynyl-N-(3-methylcyclopentyl)aniline
An Expert Guide to the Safe Handling of 3-ethynyl-N-(3-methylcyclopentyl)aniline
Disclaimer: No specific Safety Data Sheet (SDS) has been published for 3-ethynyl-N-(3-methylcyclopentyl)aniline. The following guidance is synthesized from safety data for structurally related compounds, including aromatic amines (like aniline and 3-ethynylaniline) and terminal alkynes. Aromatic amines as a class are known for significant health hazards, including toxicity and the potential for rapid absorption through the skin.[1][2][3] It is imperative to handle this novel chemical with extreme caution and to conduct a thorough, site-specific risk assessment before any work begins. This guide is intended for informational purposes for trained laboratory professionals.
Hazard Assessment: A Synthesis of Structural Analogs
The toxicological and physical hazards of 3-ethynyl-N-(3-methylcyclopentyl)aniline are not fully investigated.[4] However, by examining its core chemical structures—an aniline core, a terminal ethynyl group, and an N-alkyl substituent—we can anticipate its primary hazards.
-
Aromatic Amine Core: This is the dominant driver of toxicity. Aniline and its derivatives are well-documented hazards.[3]
-
Systemic Toxicity: They can be toxic if swallowed, inhaled, or absorbed through the skin.[5][6] A primary concern is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing the blood's ability to transport oxygen.[3][7] This can lead to cyanosis (bluish skin), headache, dizziness, and in severe cases, cardiac stress and death.[3][5]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the spleen, kidney, liver, and blood.[5][8]
-
Skin Absorption & Sensitization: Aromatic amines are readily absorbed through the skin, which can be a significant route of exposure.[1][3] They can also cause serious skin irritation and may lead to allergic skin sensitization upon repeated contact.[5][7]
-
-
Ethynyl (Alkyne) Group: The terminal alkyne presents distinct physical hazards.
-
Flammability: The presence of the ethynyl group on the aromatic ring suggests the compound is a flammable or combustible liquid.[4][7][9] Vapors may form explosive mixtures with air.
-
Reactivity: Terminal alkynes can form explosive acetylides with certain metals. While less of a risk with this specific structure compared to acetylene gas, it is a factor to consider in waste streams and equipment cleaning.
-
-
N-alkyl (methylcyclopentyl) Group: This group primarily modifies the physical properties of the molecule, potentially increasing its lipophilicity and, consequently, its rate of absorption through the skin and gloves.
Core Directive: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable to prevent all routes of exposure.[1][10] Standard laboratory attire (long pants, closed-toe shoes) is mandatory at all times.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Must be ANSI Z87.1 compliant. A full-face shield is required over goggles when there is any risk of splash or when handling larger quantities (>1 g) to protect the entire face.[1][11] |
| Hand Protection | Double-gloving with chemical-resistant gloves. | Inner Glove: Thinner nitrile glove for dexterity. Outer Glove: Thicker (e.g., >8 mil) nitrile or butyl rubber gloves. Aromatic amines can permeate standard nitrile gloves.[1] Check manufacturer's compatibility data. Discard gloves immediately if contamination is suspected; do not allow contaminated gloves to touch any other surface. |
| Body Protection | Chemical-resistant lab coat and a disposable chemical-resistant apron. | A standard cotton lab coat is insufficient. An apron made of rubber, PVC, or neoprene provides an additional barrier against splashes when handling the neat material or concentrated solutions. For large-scale operations, disposable chemical-resistant coveralls (e.g., Tyvek®) are recommended.[12] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Mandatory when handling the neat compound outside of a certified chemical fume hood (e.g., during weighing). Required for cleanup of any spills.[1][13] A full-face respirator provides the highest level of protection for both the respiratory system and eyes.[14] |
Operational Plan: A Step-by-Step Handling Protocol
All manipulations of 3-ethynyl-N-(3-methylcyclopentyl)aniline must occur within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Preparation and Pre-Handling:
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly (check airflow monitor).
-
Spill Kit: Confirm a spill kit containing inert absorbent material (e.g., sand, vermiculite), and designated hazardous waste bags is immediately accessible.[15]
-
Decontamination: Prepare a decontamination solution (e.g., 5% acetic acid for amine neutralization, followed by water and soap) for glassware.
-
-
Weighing the Compound:
-
Always handle the neat (undiluted) material within the fume hood.
-
Don all required PPE, including respiratory protection.
-
Tare a sealed container (e.g., a vial with a cap) on the balance. Remove the container from the balance, add the compound inside the fume hood, and seal it before re-weighing. This "weighing by difference" method minimizes contamination of the balance.
-
-
Reaction Setup and Execution:
-
Keep the container tightly closed when not in use.[16]
-
Ground and bond equipment for any transfers of flammable liquids to prevent static discharge.[4]
-
Store the compound away from heat, sparks, and open flames.[17] Recommended storage is at 2-8°C under an inert atmosphere.[4][16][18]
-
Be aware of incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][17]
-
-
Post-Reaction Workup and Cleaning:
-
Quench reactions and perform extractions within the fume hood.
-
Decontaminate all glassware and equipment that came into contact with the compound before removing it from the fume hood.
-
Immediately remove and decontaminate any clothing that becomes contaminated.
-
Disposal Plan: Managing Hazardous Waste
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[15][17]
-
Waste Segregation: This is the most critical step.[15]
-
Solid Waste: All disposables contaminated with the compound (gloves, weighing paper, absorbent pads, silica gel) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[15]
-
Liquid Waste: Collect all liquid residues, including reaction mixtures and solvent washes, in a separate, sealed, and labeled hazardous waste container.[15] Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass.[15]
-
-
Labeling: Label waste containers clearly with "Hazardous Waste," the full chemical name "3-ethynyl-N-(3-methylcyclopentyl)aniline," and the associated hazards (Toxic, Flammable).
-
Storage: Store waste containers in a designated satellite accumulation area, segregated from incompatible materials like strong acids and oxidizers.[15]
-
Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department. Do not pour any amount of this chemical down the drain.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[16] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[16] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[16] Rinse mouth with water. Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.
-
Spill: Evacuate non-essential personnel from the area.[16] Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material.[15] Carefully sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[17] Ventilate the area thoroughly. For large spills, evacuate the lab and contact your institution's emergency response team.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of 3-ethynyl-N-(3-methylcyclopentyl)aniline.
References
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- ChemicalBook.
- Vertex AI Search. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
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- Santa Cruz Biotechnology.
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- SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.
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- Science Equip.
- DuPont.
- Loba Chemie. N-ETHYLANILINE FOR SYNTHESIS MSDS.
- CDC/ATSDR. Aniline | Medical Management Guidelines.
- EPA. Provisional Peer Reviewed Toxicity Values for Aniline.
- MedchemExpress.com. 3-Ethynylaniline | Biochemical Reagent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
